molecular formula C7H12O2 B1294659 2-(Hydroxymethyl)cyclohexanone CAS No. 5331-08-8

2-(Hydroxymethyl)cyclohexanone

Cat. No.: B1294659
CAS No.: 5331-08-8
M. Wt: 128.17 g/mol
InChI Key: SIGZQOSGZJNAKB-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)cyclohexanone is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2242. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O2/c8-5-6-3-1-2-4-7(6)9/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGZQOSGZJNAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-08-8
Record name 2-(Hydroxymethyl)cyclohexanone
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Record name 2-(HYDROXYMETHYL)CYCLOHEXANONE
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Record name 2-(hydroxymethyl)cyclohexan-1-one
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Record name 2-(Hydroxymethyl)cyclohexanone
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(Hydroxymethyl)cyclohexanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)cyclohexanone

Authored by: Gemini, Senior Application Scientist

December 2025

Abstract

This compound (CAS No: 5331-08-8) is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities.[1] Possessing both a nucleophilic primary alcohol and an electrophilic ketone within a six-membered ring, it serves as a versatile and valuable building block in organic synthesis.[2] Its structure allows for a diverse range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures, including natural products and biologically active compounds.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, with a focus on practical applications for researchers and drug development professionals.

Core Physicochemical Properties

A foundational understanding of this compound begins with its fundamental physical and chemical properties. These parameters govern its behavior in various solvents and reaction conditions, and are critical for experimental design and process scale-up.

PropertyValueSource(s)
CAS Number 5331-08-8[1]
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [2][3]
Boiling Point 114-115 °C (at 16 Torr); 239.8 °C (at 760 mmHg)[4][5]
Density ~1.070 g/cm³[4]
InChI Key SIGZQOSGZJNAKB-UHFFFAOYSA-N[2]
Appearance Colorless liquid[5]
Storage Temperature Refrigerated (2-8 °C)[4][6]

Synthesis and Purification

The preparation of this compound is most commonly achieved via the α-hydroxymethylation of cyclohexanone. While several methods exist, organocatalytic asymmetric synthesis has emerged as a highly efficient route for producing the enantiomerically pure compound, which is a crucial precursor in pharmaceutical development.[2]

Asymmetric Organocatalytic Synthesis

The use of amino acids as organocatalysts represents a significant advancement, providing a direct and stereocontrolled route to chiral (S)-2-(hydroxymethyl)cyclohexanone.[2] L-threonine, in particular, has been identified as an efficient catalyst for this transformation using formalin as the hydroxymethyl source.[2]

Experimental Protocol: Asymmetric α-Hydroxymethylation of Cyclohexanone

This protocol describes a representative method for the synthesis of (S)-2-(Hydroxymethyl)cyclohexanone.

  • Reaction Setup: To a round-bottom flask, add cyclohexanone (1.0 eq), L-threonine (0.1 eq), and a suitable solvent such as DMF or DMSO.

  • Reagent Addition: Add aqueous formaldehyde (formalin, 37 wt. %, 1.5 eq) to the mixture. The causality for using an excess of formalin is to drive the reaction equilibrium towards the product.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC-MS to determine the consumption of the cyclohexanone starting material.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The purpose of the aqueous workup is to remove the catalyst and any remaining formaldehyde.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. This step is critical to remove unreacted starting material and any side products, yielding the pure this compound.[7]

G Asymmetric Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_output Product start Cyclohexanone + Formalin Solution reaction Stir at Room Temp (Monitor by TLC/GC) start->reaction Solvent (DMF/DMSO) catalyst L-Threonine (Organocatalyst) catalyst->reaction workup Aqueous Workup (NH4Cl Quench, Solvent Extraction) reaction->workup Reaction Complete purify Column Chromatography (Silica Gel) workup->purify Crude Product product Purified (S)-2-(Hydroxymethyl)cyclohexanone purify->product

Caption: Asymmetric synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound is the cornerstone of its chemical behavior, allowing for selective transformations at either the hydroxyl or carbonyl group, or reactions involving both.[2]

Reactions at the Hydroxyl Group
  • Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent. For instance, stronger reagents like potassium permanganate will yield 2-(carboxymethyl)cyclohexanone.[2][8]

  • Esterification & Etherification: Standard protocols can be used to convert the hydroxyl group into esters and ethers, respectively, which is useful for installing protecting groups or modifying the molecule's properties.[9]

  • Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent Sₙ2 reaction with a nucleophile allows for the synthesis of a wide variety of 2-substituted cyclohexanone derivatives.[2]

Reactions at the Ketone Group
  • Reduction: The carbonyl group can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol, forming 2-(hydroxymethyl)cyclohexanol.[2]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, a foundational reaction in carbon-carbon bond formation.

  • Condensation Reactions: The ketone can participate in base- or acid-catalyzed condensation reactions, such as the aldol condensation, to form more complex structures.[7]

Bifunctional Reactivity

  • Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester (a lactone). In this compound, the regioselectivity favors the migration of the unsubstituted C6 carbon, leading to the formation of 7-(hydroxymethyl)oxepan-2-one.[2]

G Reactivity Map of this compound cluster_hydroxyl Hydroxyl Group Reactions cluster_ketone Ketone Group Reactions center This compound oxidation_strong 2-(Carboxymethyl)cyclohexanone center->oxidation_strong KMnO4 ester Ester Derivative center->ester Acyl Chloride substitution 2-Substituted Cyclohexanone center->substitution 1. TsCl 2. Nu- reduction 2-(Hydroxymethyl)cyclohexanol center->reduction NaBH4 aldol Aldol Adduct center->aldol Base/Acid + Carbonyl bv_oxidation 7-(Hydroxymethyl)oxepan-2-one center->bv_oxidation m-CPBA

Caption: Key chemical transformations of this compound.

Spectroscopic Characterization

Unambiguous structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Nucleus Assignment Expected Chemical Shift (δ, ppm) Key Observations
¹H NMR -CH₂-OH~3.5 - 3.8Diastereotopic protons, often appearing as two multiplets.[9]
-OHVariable (broad singlet)Chemical shift is highly dependent on solvent and concentration.[9]
Cyclohexyl Protons~1.2 - 2.5A series of complex, overlapping multiplets.[9]
¹³C NMR C=O (Ketone)~210 - 215Characteristic downfield shift for a cyclohexanone carbonyl carbon.[9]
-CH₂-OH~65Carbon bearing the primary alcohol.
Cyclohexyl Carbons~20 - 45Carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Appearance Significance
~3400 (broad)O-H stretch (alcohol)Strong, broadConfirms the presence of the hydroxyl group.[2]
~2930 & 2860C-H stretch (alkane)StrongCorresponds to the sp³ C-H bonds of the ring.
~1710C=O stretch (ketone)Strong, sharpConfirms the presence of the cyclohexanone carbonyl.[2]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern. Using Electron Ionization (EI), the molecular ion (M•+) is expected at m/z 128.[10]

m/z Value Proposed Fragment Fragmentation Pathway
128[C₇H₁₂O₂]⁺˙Molecular Ion (M•+)
110[M - H₂O]⁺˙Loss of a water molecule from the hydroxyl group, a common pathway for alcohols.[10]
97[M - CH₂OH]⁺Cleavage of the C-C bond between the ring and the hydroxymethyl group.[10]
55[C₄H₇]⁺ or [C₃H₃O]⁺Characteristic fragment from the cleavage of the cyclohexanone ring.[10]
Protocol: General Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]

    • IR: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use a thin film on a single plate.

    • GC-MS: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and other relevant spectra on a high-field spectrometer (≥400 MHz).[9]

    • IR: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

    • GC-MS: Inject the sample into the GC-MS system. The gas chromatograph will separate the components before they enter the mass spectrometer for ionization and analysis.[10]

  • Data Analysis: Correlate the data from all three techniques to confirm the structure and assess the purity of this compound.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile synthetic intermediate.[2] Its bifunctional nature and, particularly, the availability of its chiral (S)-enantiomer make it a sought-after starting material for complex, high-value molecules.[2]

  • Chiral Building Block: The (S)-enantiomer is a key starting material in the asymmetric synthesis of various pharmaceutical compounds, where specific stereochemistry is essential for biological activity.[2]

  • Inflammatory Diseases: The core structure of this compound is found in precursors to potent antagonists for the CCR2 receptor, which are being investigated for the treatment of inflammatory diseases.[2]

  • Antiviral Agents: Derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues, a class of molecules often explored for their potential antiviral activity.[2]

Stability and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Recommended Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place, under refrigeration (2-8 °C).[6]

  • Potential Degradation: The primary degradation pathways are likely oxidation of the alcohol and acid/base-catalyzed rearrangements. The presence of both a ketone and an alcohol makes it susceptible to these changes under non-ideal conditions.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent undesired reactions.[6]

Conclusion

This compound is a fundamentally important molecule whose value is derived from the versatile reactivity of its dual functional groups. Its role as a key intermediate in the synthesis of complex organic molecules, especially in the context of stereoselective synthesis for pharmaceutical applications, is well-established. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for any researcher aiming to leverage its synthetic potential.

References

2-(Hydroxymethyl)cyclohexanone physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 5331-08-8) is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring both a ketone and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules and biologically active compounds.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, chemical characteristics, and safety protocols. By synthesizing data from multiple sources, this document aims to serve as a reliable technical resource for professionals engaged in research and development.

Molecular Structure and Identification

This compound is characterized by a six-membered cyclohexane ring substituted with a carbonyl group (ketone) and an adjacent hydroxymethyl group at the alpha position.[1] This unique arrangement of functional groups dictates its physical properties and chemical reactivity.

  • IUPAC Name: 2-(hydroxymethyl)cyclohexan-1-one[2]

  • CAS Number: 5331-08-8[2][3][4]

  • Molecular Formula: C₇H₁₂O₂[2][3][4]

  • InChI Key: SIGZQOSGZJNAKB-UHFFFAOYSA-N[1][5]

The presence of a chiral center at the C2 position means that this compound can exist as a racemic mixture or as individual (R) and (S) enantiomers. Asymmetric synthesis methods have been developed to access specific stereoisomers, which are highly valuable in pharmaceutical development.[1]

Core Physical Properties

The physical properties of this compound are fundamental to its handling, purification, and application in synthesis. The compound is generally described as a colorless liquid with a distinctive odor.[3]

A summary of its key physical data is presented below.

PropertyValueSource(s)
Molecular Weight 128.17 g/mol [1][2][4]
Appearance Colorless liquid[3]
Boiling Point 239.8 °C at 760 mmHg114-115 °C at 16 Torr[3][6][7]
Density 1.054 g/cm³1.070 g/cm³ at 19 °C[3][7]
Refractive Index 1.472[3]
Melting Point 149 °C[3][6][7]
Solubility Excellent solubility in organic solvents[3]

Note on Physical State Discrepancy: A notable inconsistency exists in the reported data. While the compound is described as a liquid, multiple sources report a high melting point of 149 °C.[3][6][7] This value is anomalous for a low-molecular-weight liquid and may be erroneous or refer to a derivative. Researchers should experimentally verify the melting point before relying on this figure. The boiling point data, especially under reduced pressure, is more consistent with the expected properties of a liquid structure.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Its bifunctional nature gives rise to a distinct spectroscopic signature.

  • Infrared (IR) Spectroscopy: A strong, broad absorption band is expected around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding. A sharp, strong peak corresponding to the C=O stretch of the ketone will appear around 1710 cm⁻¹.[1]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons of the hydroxymethyl group (-CH₂OH) typically appear as a multiplet in the 3.5–4.2 ppm range. The proton on the chiral center (C2) would also produce a distinct signal, coupled to the neighboring protons. The remaining cyclohexyl protons would be found in the upfield region.[1]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon is the most deshielded, with a characteristic chemical shift around 208 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would appear around 60-65 ppm, while the other ring carbons would be observed at higher field strengths.[1]

  • Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) would be observed at an m/z of 128. Fragmentation patterns would likely involve the loss of water (M-18) or the hydroxymethyl group (M-31).[2]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two functional groups, allowing for a wide range of transformations.

  • Oxidation: The primary alcohol can be selectively oxidized to a carboxylic acid, forming 2-(carboxymethyl)cyclohexanone, or to an aldehyde. The ketone itself can undergo Baeyer-Villiger oxidation to yield a lactone.[1]

  • Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride, resulting in the formation of 2-(hydroxymethyl)cyclohexanol.[1]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7] Given its potential for self-reaction (e.g., aldol-type reactions) under basic or acidic conditions, storage at controlled temperatures (e.g., 2-8°C) is recommended.[7]

Caption: Reactivity pathways of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[2][6]

  • GHS Pictogram: GHS07 (Exclamation Mark)[2][6]

  • Signal Word: Warning[2][6]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][6]

    • H319: Causes serious eye irritation.[2][6]

    • H335: May cause respiratory irritation.[2][6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

    • P280: Wear protective gloves/eye protection/face protection.[2][6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Standard laboratory safety practices should be employed, including the use of a fume hood, safety glasses, and chemical-resistant gloves. In case of contact, flush the affected area with copious amounts of water.

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

Determining the boiling point at reduced pressure is a crucial method for characterizing thermally sensitive or high-boiling-point liquids.

Objective: To purify and determine the boiling point of this compound at a reduced pressure (e.g., 16 Torr).

Materials:

  • Round-bottom flask

  • Claisen distillation head

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum pump with a pressure gauge/manometer

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Methodology:

  • Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and add boiling chips. Do not fill the flask more than two-thirds full.

  • System Evacuation: Close the system and slowly turn on the vacuum pump. Carefully reduce the pressure until the target pressure (e.g., 16 Torr) is reached and stable.

  • Heating: Begin gently heating the distillation flask using the heating mantle while stirring.

  • Distillation: Observe the sample for boiling. As the vapor rises, the temperature on the thermometer will increase. Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point at that pressure.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum. Releasing the vacuum while the system is hot can cause a dangerous pressure imbalance.

G cluster_0 Distillation Setup cluster_1 Vacuum System A Heating Mantle + Stirrer B Distilling Flask (with sample) A->B heats C Claisen Head B->C vapor rises to D Thermometer C->D holds E Condenser (Water In/Out) C->E directs vapor to G Vacuum Adapter E->G condensate flows to F Receiving Flask G->F J Cold Trap G->J connects to H Vacuum Pump I Pressure Gauge I->H connects to J->I connects to

Caption: Workflow for vacuum distillation of this compound.

References

An In-depth Technical Guide to 2-(Hydroxymethyl)cyclohexanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)cyclohexanone (CAS No. 5331-08-8), a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its unique structure, featuring both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon on a cyclohexane scaffold, renders it a versatile synthetic intermediate. This document delves into its chemical and physical properties, details validated synthesis and purification protocols, explores its reactivity in key organic transformations, and outlines its applications as a crucial building block in medicinal chemistry. Furthermore, this guide presents standardized analytical methodologies for its characterization and robust safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound is a colorless liquid defined by a six-membered carbon ring containing a ketone and a hydroxymethyl substituent at the alpha position.[1][2] This seemingly simple molecule is a cornerstone in modern organic synthesis due to its dual functionality, which allows for a diverse array of chemical transformations.[1] In the realm of pharmaceutical development, its significance is amplified. The cyclohexane moiety is a common scaffold in many therapeutic agents, and the ability to introduce further complexity via the hydroxyl and ketone groups makes this compound a valuable precursor for creating intricate molecular architectures.[1][3]

Its derivatives are recognized as crucial intermediates in the synthesis of biologically active compounds.[1] For instance, the chiral (S)-enantiomer is a key starting material for specific pharmaceuticals.[1] The core structure is found in precursors to potent antagonists for the CCR2 receptor, which are under investigation for inflammatory diseases, and is integral to the synthesis of carbocyclic nucleoside analogues explored for antiviral activity.[1] This guide aims to provide the reader with a deep, practical understanding of this versatile molecule, empowering them to leverage its full potential in their research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its successful application. The key physicochemical and spectroscopic data for this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 5331-08-8[4][5][6]
Molecular Formula C₇H₁₂O₂[4][6][7]
Molecular Weight 128.17 g/mol [1][4]
Appearance Colorless liquid[2]
Boiling Point 239.8°C at 760 mmHg[2][6]
Melting Point 149 °C[2]
Density 1.054 g/cm³[2][6]
Flash Point 98°C[2][6]
Refractive Index 1.472[2][6]
InChI Key SIGZQOSGZJNAKB-UHFFFAOYSA-N[1][4][5]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are outlined below.

TechniqueKey Features and Expected Values
¹H NMR (CDCl₃) - -CH₂-OH: ~3.5 - 3.8 ppm (diastereotopic protons, likely appearing as two multiplets).[8] - -OH: Variable (broad singlet), concentration and solvent dependent.[8] - Cyclohexyl protons: 1.2 - 2.5 ppm (complex overlapping multiplets).[8]
¹³C NMR (CDCl₃) - C=O: ~213.5 ppm.[9] - CH₂OH: ~65.0 ppm.[9] - CH-CH₂OH: ~52.0 ppm.[9] - Cyclohexyl CH₂: 25.0 - 42.0 ppm.[9]
Infrared (IR) - O-H stretch: Strong, broad absorption around 3400 cm⁻¹.[1] - C=O stretch: Strong absorption around 1710 cm⁻¹.[1]
Mass Spectrometry (MS) - ESI-MS: Observation of the protonated molecular ion peak [M+H]⁺ at m/z 129.[1]

Synthesis and Purification: Accessing the Core Scaffold

The synthesis of this compound can be achieved through several methods. The choice of synthetic route often depends on the desired scale, stereochemical requirements, and available starting materials.

Direct α-Hydroxymethylation of Cyclohexanone

A common and direct approach involves the base-catalyzed reaction of cyclohexanone with formaldehyde (often in the form of formalin). This method is effective for producing the racemic compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Slowly add a base, such as sodium hydride (1.1 eq), to the solution.

  • Formaldehyde Addition: Add formalin (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Asymmetric Synthesis: Enantioselective Access

For applications in stereoselective synthesis, the preparation of enantiomerically pure this compound is crucial. Organocatalysis has emerged as a powerful tool for this purpose. Notably, the amino acid L-threonine has been shown to be an efficient organocatalyst for the asymmetric α-hydroxymethylation of cyclohexanone.[1]

Cyclohexanone Cyclohexanone Reaction Asymmetric α-Hydroxymethylation Cyclohexanone->Reaction Formalin Formalin Formalin->Reaction L_Threonine L-Threonine (Organocatalyst) L_Threonine->Reaction S_Product (S)-2-(Hydroxymethyl)cyclohexanone Reaction->S_Product

Caption: Asymmetric synthesis of (S)-2-(Hydroxymethyl)cyclohexanone.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a versatile intermediate.

Reactions at the Hydroxyl Group

The primary alcohol can undergo various reactions, including oxidation and substitution.

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For example, oxidation with potassium permanganate can yield 2-(carboxymethyl)cyclohexanone.[1]

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a variety of nucleophiles in an Sₙ2 reaction.[1] This allows for the introduction of diverse functionalities at the 2-position.

Reactions at the Carbonyl Group

The ketone functionality is susceptible to nucleophilic attack and reduction.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, forming 2-(hydroxymethyl)cyclohexanol.[1]

Combined Reactivity

The proximity of the two functional groups can lead to intramolecular reactions, such as cyclization, under specific conditions.

Start This compound Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction Substitution Substitution via Leaving Group Formation Start->Substitution CarboxylicAcid 2-(Carboxymethyl)cyclohexanone Oxidation->CarboxylicAcid Diol 2-(Hydroxymethyl)cyclohexanol Reduction->Diol SubstitutedProduct 2-Substituted Cyclohexanone Derivatives Substitution->SubstitutedProduct

Caption: Key synthetic transformations of this compound.

Analytical Methodologies: Ensuring Quality and Purity

Robust analytical methods are essential for quality control and reaction monitoring.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method using a C18 column with a water/acetonitrile mobile phase gradient is typically effective.[1]

  • Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is well-suited for monitoring the progress of its synthesis, especially when volatile starting materials and byproducts are involved.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Spectroscopic Analysis for Structural Confirmation

As detailed in Section 2.2, NMR, IR, and MS are indispensable for structural elucidation and confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]

  • ¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[9]

  • ¹³C NMR Acquisition: Use a proton-decoupled single-pulse experiment. A larger number of scans (e.g., 1024-4096) will be required due to the lower natural abundance of ¹³C.[9]

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[9]

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its bifunctional nature provides a gateway to a wide array of complex molecules, including promising drug candidates. The continued development of efficient and stereoselective synthetic methods to access this key intermediate will undoubtedly fuel further innovation in drug discovery and the synthesis of novel organic materials. As researchers continue to explore new chemical space, the strategic application of this compound is poised to play a significant role in advancing the frontiers of chemical science.

References

IUPAC name for 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(Hydroxymethyl)cyclohexan-1-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(hydroxymethyl)cyclohexan-1-one, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. We delve into its structural characteristics, nomenclature, and key physicochemical properties. The guide details prevalent synthetic methodologies, with a particular focus on stereoselective organocatalytic routes that yield enantiomerically pure forms crucial for pharmaceutical applications. A thorough analysis of its spectroscopic signature—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—is presented to serve as a benchmark for empirical characterization. Furthermore, the guide explores the compound's rich chemical reactivity, stemming from its vicinal ketone and primary alcohol functionalities, which establishes it as a versatile synthetic intermediate. Its documented applications as a precursor in the synthesis of high-value molecules, such as carbocyclic nucleoside analogues and antagonists for inflammatory receptors, are discussed to highlight its relevance in medicinal chemistry. Finally, essential safety and handling protocols are outlined to ensure its proper use in a laboratory setting.

Introduction and Nomenclature

2-(Hydroxymethyl)cyclohexanone is a valuable synthetic building block defined by a six-membered carbocyclic ring functionalized with both a ketone and a primary alcohol on adjacent carbons (the α-position)[1]. This dual functionality is the primary determinant of its chemical behavior, allowing it to serve as a versatile precursor in the synthesis of a wide array of more complex molecules[1]. Its importance is particularly pronounced in medicinal chemistry, where its derivatives are recognized as crucial intermediates for the development of biologically active compounds and pharmaceuticals[1]. The ability to synthesize this compound in an enantiomerically pure form has further broadened its utility, making it a key starting material for stereoselective synthesis[1].

The official International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(hydroxymethyl)cyclohexan-1-one [2].

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 5331-08-8PubChem[2]
Molecular Formula C₇H₁₂O₂PubChem[2]
Molecular Weight 128.17 g/mol PubChem[2]
Appearance Colorless liquidGuidechem[3]
Density 1.054 g/cm³Guidechem[3]
Boiling Point 239.8 °C at 760 mmHgGuidechem[3]
Flash Point 98 °CGuidechem[3]
SMILES C1CCC(=O)C(C1)COPubChem[2]
InChIKey SIGZQOSGZJNAKB-UHFFFAOYSA-NPubChem[2]

Synthesis Strategies

The synthesis of 2-(hydroxymethyl)cyclohexan-1-one primarily involves the introduction of a hydroxymethyl group at the α-carbon of the cyclohexanone ring. The choice of synthetic route is often dictated by the need for stereochemical control.

Direct α-Hydroxymethylation (Racemic)

A common and direct method for preparing the racemic form of the title compound is the base-catalyzed aldol addition of cyclohexanone to formaldehyde (often used in the form of formalin). This reaction efficiently forms the carbon-carbon bond at the alpha position.

Asymmetric Organocatalytic Synthesis

For applications in drug development, accessing a single enantiomer of a chiral molecule is often critical. A notable advancement in the synthesis of 2-(hydroxymethyl)cyclohexan-1-one is the use of amino acid-based organocatalysis. Specifically, L-threonine has been demonstrated to be an efficient organocatalyst for the asymmetric α-hydroxymethylation of cyclohexanone using formalin[1]. This method provides a direct and stereocontrolled route to the chiral (S)-2-(hydroxymethyl)cyclohexanone, a valuable building block for pharmaceuticals[1]. The causality behind this stereoselectivity lies in the formation of a chiral enamine intermediate between cyclohexanone and L-threonine, which then directs the approach of formaldehyde from a less sterically hindered face, leading to the preferential formation of the (S)-enantiomer.

Synthesis_Workflow cluster_reagents Reagents cluster_products Products Cyclohexanone Cyclohexanone p1 Cyclohexanone->p1 Formalin Formalin (CH₂O) Formalin->p1 Catalyst Catalyst Racemic Racemic 2-(Hydroxymethyl)cyclohexan-1-one Catalyst->Racemic Base Catalyst (e.g., NaOH) Enantiopure (S)-2-(Hydroxymethyl)cyclohexan-1-one Catalyst->Enantiopure Organocatalyst (e.g., L-Threonine) p1->Catalyst Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve Purified Sample in Deuterated Solvent NMR ¹H and ¹³C NMR Prep->NMR IR FTIR Prep->IR MS Mass Spec Prep->MS Analysis Correlate Spectra: - Chemical Shifts - Functional Groups - Mass Fragment NMR->Analysis IR->Analysis MS->Analysis Confirm Structure Confirmed? Analysis->Confirm Reactivity_Diagram Core 2-(Hydroxymethyl)cyclohexan-1-one Oxidation 2-(Carboxymethyl)cyclohexanone (Keto-acid) Core->Oxidation [O] (e.g., KMnO₄) Reduction 2-(Hydroxymethyl)cyclohexanol (Diol) Core->Reduction [H] (e.g., NaBH₄) Activation Tosylate / Mesylate Intermediate Core->Activation 1. TsCl, Py Substitution 2-(Substituted-methyl)cyclohexanone (Diverse Derivatives) Activation->Substitution 2. Nucleophile (Nu⁻)

References

An In-depth Technical Guide to 2-(Hydroxymethyl)cyclohexanone: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)cyclohexanone, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical and physical properties, validated synthetic methodologies, characteristic spectroscopic signatures, and key applications of this versatile molecule. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this compound in complex organic synthesis and medicinal chemistry endeavors.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of organic synthesis and medicinal chemistry, molecules possessing multiple, strategically positioned functional groups are of paramount importance. This compound is a prime example of such a valuable building block. Its structure, which incorporates both a nucleophilic primary alcohol and an electrophilic ketone within a cyclohexyl framework, allows for a diverse array of chemical transformations.[1] This inherent bifunctionality makes it a crucial intermediate in the synthesis of complex molecular architectures, including natural products and their analogues, as well as biologically active compounds for pharmaceutical development.[1] The ability to selectively manipulate either the hydroxyl or carbonyl group provides a powerful tool for the construction of intricate and functionally rich molecules. This guide will explore the fundamental properties, synthesis, and reactivity of this compound, with a particular focus on its applications in the synthesis of high-value compounds.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding reaction conditions, purification methods, and storage.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical characterizations.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[2][3][4][5]
Molecular Weight 128.17 g/mol [2][3][4][6]
Exact Mass 128.083729621 Da[6][7]
Physicochemical Data

The physical state, solubility, and other key physicochemical parameters of this compound are critical for its handling and application in various experimental setups.

PropertyValueSource(s)
Appearance Colorless liquid[5]
Boiling Point 239.8 °C at 760 mmHg[5]
Melting Point 149 °C[5][8]
Density 1.054 g/cm³[5]
Flash Point 98 °C[5]
Refractive Index 1.472[5]
LogP 0.738[5]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale, stereochemical outcome, and available starting materials. A common and direct approach involves the hydroxymethylation of cyclohexanone.

Direct Hydroxymethylation of Cyclohexanone

A prevalent method for the synthesis of this compound is the direct hydroxymethylation of cyclohexanone. This reaction introduces a hydroxymethyl group at the α-position of the ketone. One notable advancement in this area is the use of organocatalysis to achieve asymmetric synthesis, providing a stereocontrolled route to chiral (S)-2-(hydroxymethyl)cyclohexanone, a valuable building block for pharmaceuticals.[1]

A general representation of the synthesis is as follows:

Synthesis_Workflow cluster_reactants Reactants Cyclohexanone Cyclohexanone Reaction Cyclohexanone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Base Base Catalyst Base->Reaction Product This compound Reaction->Product Hydroxymethylation

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the diastereotopic protons of the -CH₂OH group, typically as two multiplets in the range of 3.5 - 3.8 ppm.[9] The hydroxyl proton (-OH) would appear as a broad singlet with a variable chemical shift.[9] The cyclohexyl protons would present as a complex series of overlapping multiplets between 1.2 and 2.5 ppm.[9]

  • ¹³C NMR: The carbonyl carbon (C=O) of the cyclohexanone ring is expected to have a chemical shift in the range of 210 - 215 ppm.[9] The carbon of the hydroxymethyl group (-CH₂OH) would likely appear around 65-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹.[9]

  • A broad absorption band corresponding to the hydroxyl (O-H) stretch of the primary alcohol will be present in the region of 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • The molecular ion peak ([M]⁺) would be observed at an m/z of 128.[9]

  • Common fragmentation patterns would include the loss of a water molecule (H₂O) resulting in a peak at m/z 110, and alpha-cleavage of the hydroxymethyl group.[9]

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound underpins its utility as a versatile synthetic intermediate.[1] The hydroxyl and ketone groups can undergo a variety of transformations, allowing for the construction of more complex molecules.

Reactions of the Hydroxyl Group
  • Oxidation: The primary alcohol can be oxidized to the corresponding carboxylic acid, 2-(carboxymethyl)cyclohexanone, using suitable oxidizing agents.[1]

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles in an Sₙ2 reaction.[1] This allows for the introduction of a wide range of functional groups at the 2-position.

Reactions of the Ketone Group
  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding 2-(hydroxymethyl)cyclohexanol.[1]

  • Aldol Condensation: The α-protons to the ketone are acidic and can be removed by a base to form an enolate, which can then participate in aldol condensation reactions to form new carbon-carbon bonds.

Reactivity_Diagram cluster_hydroxyl Hydroxyl Group Reactions cluster_ketone Ketone Group Reactions Start This compound Oxidation Oxidation Start->Oxidation [O] Substitution Substitution Start->Substitution 1. TsCl 2. Nu⁻ Reduction Reduction Start->Reduction [H] Aldol Aldol Condensation Start->Aldol Base, RCHO CarboxylicAcid CarboxylicAcid Oxidation->CarboxylicAcid 2-(Carboxymethyl)cyclohexanone SubstitutedProduct SubstitutedProduct Substitution->SubstitutedProduct 2-(Substituted-methyl)cyclohexanone Diol Diol Reduction->Diol 2-(Hydroxymethyl)cyclohexanol AldolAdduct AldolAdduct Aldol->AldolAdduct Aldol Adduct

Caption: Key chemical transformations of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are recognized as important intermediates in the development of biologically active compounds and pharmaceuticals.[1] Its chiral forms, in particular, serve as valuable starting materials for the synthesis of specific pharmaceutical compounds.[1] For instance, the core structure is found in precursors to potent antagonists for the CCR2 receptor, which are investigated for inflammatory diseases.[1] Furthermore, derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues, a class of compounds often explored for their antiviral activity.[1]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. Based on GHS classifications, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Avoid breathing vapors or mists.[10][11]

  • Wash hands thoroughly after handling.[10][11]

  • Store in a tightly closed container in a cool, dry place.[8][11]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[12]

Conclusion

This compound stands out as a highly valuable and versatile bifunctional molecule in the field of organic synthesis. Its unique combination of a primary alcohol and a ketone on a cyclohexyl scaffold provides a rich platform for a multitude of chemical transformations. This guide has provided a detailed overview of its fundamental properties, synthetic routes, spectroscopic characteristics, and diverse applications, particularly in the realm of medicinal chemistry. For researchers and drug development professionals, a comprehensive understanding of this key intermediate opens up numerous possibilities for the design and synthesis of novel and complex molecular entities with potential therapeutic applications.

References

Stereochemistry of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Executive Summary

2-(Hydroxymethyl)cyclohexanone is a bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a chiral center at the C2 position and the capacity for complex conformational behavior, makes a thorough understanding of its stereochemistry paramount for its application as a versatile chiral building block. This guide provides a comprehensive analysis of the stereochemical landscape of this compound, intended for researchers, scientists, and drug development professionals. We will explore its enantiomeric forms, delve into the conformational equilibria governed by intramolecular hydrogen bonding, detail strategies for its stereoselective synthesis, and provide robust protocols for its characterization. This document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a self-validating framework for experimental design and interpretation.

The Strategic Importance of this compound in Synthesis

The utility of this compound as a synthetic intermediate is derived from its dual functionality—a ketone and a primary alcohol—which allows for a wide range of chemical transformations.[1] This versatility has established it as a foundational building block for constructing intricate molecular architectures, including natural products and their analogues. In the pharmaceutical industry, its derivatives are crucial intermediates for developing biologically active compounds.[1]

Notably, the chiral enantiomers of this molecule serve as key starting materials for stereospecific pharmaceuticals. For instance, the (S)-enantiomer is a critical precursor for certain potent antagonists of the CCR2 receptor, which are under investigation for treating inflammatory diseases.[1] Furthermore, the core structure is integral to the synthesis of carbocyclic nucleoside analogues, a class of compounds frequently explored for their antiviral properties.[1] The molecule's structural relevance underscores its importance as a valuable scaffold in the design of new chemical entities with therapeutic potential.

Elucidating the Stereochemical Landscape

The stereochemistry of this compound is defined by both its configuration (the 3D arrangement of atoms at the chiral center) and its conformation (the spatial arrangement of atoms that can be interconverted by rotation about single bonds).

Configurational Isomerism: The Enantiomers

The carbon atom at the 2-position of the cyclohexanone ring is a stereocenter, as it is bonded to four different groups: a hydrogen atom, the hydroxymethyl group (-CH₂OH), the carbonyl carbon (C1), and the C3 methylene group of the ring. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-(hydroxymethyl)cyclohexanone and (S)-2-(hydroxymethyl)cyclohexanone.

G cluster_R (R)-2-(Hydroxymethyl)cyclohexanone cluster_S (S)-2-(Hydroxymethyl)cyclohexanone R_img R_img mirror Mirror Plane S_img S_img

Caption: The (R) and (S) enantiomers of this compound.

These enantiomers possess identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their reactivity in chiral environments, which is of critical importance in drug development.[2]

Conformational Analysis: The Role of Intramolecular Hydrogen Bonding

The cyclohexanone ring preferentially adopts a chair conformation to minimize angular and torsional strain.[3] The introduction of the hydroxymethyl substituent at C2 creates two principal chair conformers: one with the substituent in an equatorial position and one with it in an axial position.

For many substituted cyclohexanes, the equatorial conformation is significantly more stable to avoid unfavorable 1,3-diaxial steric interactions. However, in this compound, the axial conformer can be uniquely stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction creates a stable six-membered ring system.

G Equatorial Equatorial Conformer (No H-Bond) Axial Axial Conformer (Stabilized by Intramolecular H-Bond) Equatorial->Axial Ring Flip Axial->Equatorial Ring Flip

Caption: Conformational equilibrium of this compound.

This stabilizing effect can significantly increase the population of the axial conformer, a phenomenon also observed in related molecules like 2-halocyclohexanones and 2-(methylamino)cyclohexanone.[3][4] The equilibrium between these conformers is solvent-dependent; polar, protic solvents can disrupt the intramolecular hydrogen bond by forming intermolecular hydrogen bonds, thus favoring the equatorial conformer. Conversely, in nonpolar solvents, the axial conformer is expected to be more prevalent.[5]

Strategies for Stereoselective Synthesis

Controlling the stereochemistry during synthesis is crucial for accessing specific enantiomers for pharmaceutical applications. Organocatalysis has emerged as a powerful tool for this purpose.[1]

Organocatalytic Asymmetric α-Hydroxymethylation

The direct asymmetric α-hydroxymethylation of cyclohexanone provides an efficient route to enantiomerically enriched this compound. This reaction can be catalyzed by small chiral organic molecules, such as amino acids. L-threonine, for example, has been shown to be an effective organocatalyst for the synthesis of the (S)-enantiomer using formaldehyde (often in the form of formalin) as the C1 source.[1]

The proposed mechanism involves the formation of a chiral enamine intermediate between cyclohexanone and the L-threonine catalyst. This enamine then reacts with formaldehyde from a specific face, directed by the catalyst's stereochemistry, leading to the preferential formation of the (S)-product after hydrolysis. The efficiency of this reaction can be sensitive to reaction conditions, particularly the water content.[1]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemical and conformational properties of this compound.

NMR Data Interpretation

The relative populations of the axial and equatorial conformers can be estimated by analyzing the coupling constants of the proton at C2 (the methine proton). According to the Karplus relationship, the coupling constant between vicinal protons is dependent on the dihedral angle between them.

  • In the equatorial conformer , the C2 proton is axial and has large dihedral angles (≈180°) with the two axial protons at C3 and C6, resulting in large coupling constants (J ≈ 10-13 Hz).

  • In the axial conformer , the C2 proton is equatorial and has smaller dihedral angles (≈60°) with the adjacent protons, leading to smaller coupling constants (J ≈ 2-5 Hz).

The observed coupling constant in the NMR spectrum is a weighted average of the coupling constants of the individual conformers, allowing for the calculation of their relative abundance.

Table 1: Hypothetical NMR Data for Conformational Analysis Note: These values are illustrative and should be cross-referenced with experimentally obtained data.[6]

NucleusAssignmentEquatorial Conformer δ (ppm)Axial Conformer δ (ppm)Key Coupling Constants (Hz)
¹HH2 (CH)~2.5 - 2.8~2.9 - 3.2J(H2ax, H3ax/H6ax) ≈ 10-13; J(H2eq, H3/H6) ≈ 2-5
¹HCH₂OH~3.6 - 3.9~3.5 - 3.8-
¹³CC1 (C=O)~213~214-
¹³CC2 (CH)~52~50-
¹³CC7 (CH₂OH)~65~63-

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and analysis of this compound.

Protocol: Enantioselective Synthesis of (S)-2-(Hydroxymethyl)cyclohexanone

This protocol is adapted from established organocatalytic methods.[1]

Materials:

  • Cyclohexanone

  • Formalin (37% aqueous formaldehyde)

  • L-threonine

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add cyclohexanone (5.0 mmol, 1.0 equiv) and L-threonine (0.5 mmol, 0.1 equiv) in DMF (10 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure homogenization.

  • Add formalin (7.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-2-(hydroxymethyl)cyclohexanone.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis Workflow A 1. Mix Cyclohexanone & L-Threonine in DMF B 2. Add Formalin A->B C 3. Stir at RT (24-48h) B->C D 4. Aqueous Workup & Extraction C->D E 5. Purification (Column Chromatography) D->E F 6. NMR Spectroscopy (Structure & Conformation) E->F Purified Product G 7. Chiral HPLC (Enantiomeric Excess) F->G

Caption: Experimental workflow for synthesis and analysis.

Protocol: NMR Spectroscopic Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data.[6]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). For studying hydrogen bonding, a non-polar solvent like C₆D₆ is preferable. Include tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Tune and shim the spectrometer probes to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm, centered around 5 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on concentration.

  • Temperature: 298 K (or variable temperature studies to analyze conformational dynamics).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: ~240 ppm, centered around 100 ppm.

  • Number of Scans: 1024-4096, depending on concentration.

5. Data Processing:

  • Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the TMS peak at 0.00 ppm for ¹H NMR and the residual solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

Conclusion

The stereochemistry of this compound is a nuanced subject, governed by the interplay of its single chiral center and a delicate conformational equilibrium. The stability of its axial conformer, significantly influenced by intramolecular hydrogen bonding, is a key feature that dictates its chemical behavior and must be considered in synthetic planning and application. The ability to control its absolute stereochemistry through organocatalytic methods has cemented its role as a high-value chiral building block. The analytical protocols detailed herein provide a robust framework for researchers to confidently synthesize, characterize, and deploy this versatile molecule in the pursuit of novel chemical entities for science and medicine.

References

(R)-2-(Hydroxymethyl)cyclohexanone: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of (R)-2-(Hydroxymethyl)cyclohexanone in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure chiral building blocks is incessant. These molecules form the foundational architecture of many complex therapeutic agents, where stereochemistry dictates biological activity and safety.[1][2] (R)-2-(hydroxymethyl)cyclohexanone stands out as a versatile chiral synthon, embodying a unique combination of a stereocenter adjacent to two distinct and readily modifiable functional groups: a ketone and a primary alcohol. This bifunctionality, embedded within a conformationally well-defined six-membered ring, offers a powerful platform for the synthesis of intricate molecular targets.

Living systems, being inherently chiral, exhibit profound stereoselectivity in their interactions with xenobiotics.[1] Consequently, the use of single-enantiomer drugs has become a regulatory and scientific imperative to enhance therapeutic efficacy and minimize off-target effects.[1][3] This guide provides an in-depth technical overview of (R)-2-(hydroxymethyl)cyclohexanone, tailored for researchers, scientists, and drug development professionals. It will delve into its physicochemical and spectroscopic properties, detail robust synthetic and purification protocols, and explore its strategic applications in the synthesis of high-value pharmaceutical agents, particularly in the antiviral and anti-inflammatory domains.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of (R)-2-(hydroxymethyl)cyclohexanone is paramount for its effective use in synthesis and for quality control.

Physicochemical Properties

The properties of the racemic 2-(hydroxymethyl)cyclohexanone are summarized in the table below. It is important to note that while the boiling and melting points of the pure (R)-enantiomer are expected to be similar to the racemate, the optical rotation is a defining characteristic of the enantiomerically pure compound.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
CAS Number 5331-08-8 (for racemate)[2]
Appearance Colorless liquid
Boiling Point 114-115 °C at 16 Torr[3]
Melting Point 149 °C[3]
Density 1.070 g/cm³ at 19 °C[3]
Solubility Soluble in most organic solvents.
Optical Rotation [α]D Data not available in the searched literature.
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (R)-2-(hydroxymethyl)cyclohexanone. Below are the expected key features in its various spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃) [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.85dd1H-CHH OH
~3.65dd1H-CH HOH
~2.50m1HCH -CH₂OH
~2.40br s1H-OH
~2.35m1HC(H )H-C=O
~2.15m1HC(H)H -C=O
1.50 - 1.90m6HCyclohexyl -CH₂-

Predicted ¹³C NMR Data (100 MHz, CDCl₃) [4]

Chemical Shift (δ) ppmAssignment
~213.5C=O
~65.0-C H₂OH
~50.0C H-CH₂OH
~42.0C H₂-C=O
~28.0Cyclohexyl -CH₂-
~25.0Cyclohexyl -CH₂-
~23.0Cyclohexyl -CH₂-

Infrared (IR) Spectroscopy

The IR spectrum of (R)-2-(hydroxymethyl)cyclohexanone will be dominated by the characteristic stretching frequencies of its two functional groups.

Wavenumber (cm⁻¹)Functional GroupDescriptionReference(s)
~3400 (broad)O-HAlcohol stretch[5]
~2940 and ~2860C-HAlkane stretch[5]
~1710 (strong)C=OKetone stretch[5]
~1050C-OAlcohol stretch[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (R)-2-(hydroxymethyl)cyclohexanone is expected to show a molecular ion peak (M⁺) at m/z = 128, followed by a series of characteristic fragmentations.

m/zProposed FragmentReference(s)
128[M]⁺[1]
110[M - H₂O]⁺[1]
97[M - CH₂OH]⁺[1]
55[C₃H₃O]⁺ (from cyclohexanone ring fragmentation)[1]

Asymmetric Synthesis and Purification

The synthesis of enantiomerically pure (R)-2-(hydroxymethyl)cyclohexanone is a key challenge that has been addressed through several elegant strategies. The choice of synthetic route often depends on factors such as scale, desired enantiomeric purity, and available resources.

Organocatalytic Asymmetric α-Hydroxymethylation

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a greener and often more cost-effective alternative to metal-based catalysts. The direct asymmetric α-hydroxymethylation of cyclohexanone using a chiral amino acid catalyst, such as L-proline or L-threonine, is a well-established method. While these specific catalysts typically yield the (S)-enantiomer, the principles can be adapted with the corresponding D-amino acids to favor the (R)-enantiomer.

Experimental Protocol: Representative Organocatalytic Synthesis of (S)-2-(Hydroxymethyl)cyclohexanone

This protocol is for the synthesis of the (S)-enantiomer using L-Threonine and serves as a representative example of the methodology.

Materials:

  • Cyclohexanone

  • Aqueous formaldehyde (37 wt%)

  • L-Threonine

  • Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) in DMSO (2.0 mL), add L-Threonine (0.1 mmol, 10 mol%).

  • Add aqueous formaldehyde (2.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (S)-2-(hydroxymethyl)cyclohexanone.

G cluster_synthesis Organocatalytic Synthesis Workflow start Start: Reagents reaction Reaction: Cyclohexanone, Formaldehyde, L-Threonine in DMSO start->reaction monitoring Monitor by TLC (24-72h) reaction->monitoring quench Quench (aq. NH4Cl) monitoring->quench extraction Extraction (Ethyl Acetate) quench->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography) drying->purification product Final Product: (S)-2-(Hydroxymethyl)cyclohexanone purification->product

Caption: General workflow for the organocatalytic synthesis.

Chemoenzymatic Resolution

An alternative and often highly selective approach is the chemoenzymatic resolution of racemic this compound. This method involves the use of an enzyme, typically a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.

Chemical Reactivity and Synthetic Transformations

The synthetic utility of (R)-2-(hydroxymethyl)cyclohexanone stems from the orthogonal reactivity of its ketone and primary alcohol functionalities.

G cluster_reactions Key Synthetic Transformations center (R)-2-(Hydroxymethyl)cyclohexanone oxidation Oxidation (e.g., PCC, Swern) center->oxidation [O] reduction Reduction (e.g., NaBH4) center->reduction [H] protection Hydroxyl Protection (e.g., TBDMSCl) center->protection substitution Hydroxyl Activation & Substitution center->substitution product_acid (R)-2-Carboxycyclohexanone oxidation->product_acid product_diol (1R,2R)-2-(Hydroxymethyl)cyclohexanol reduction->product_diol product_protected Protected Intermediate protection->product_protected product_substituted Substituted Derivative substitution->product_substituted

Caption: Key reaction pathways of (R)-2-(hydroxymethyl)cyclohexanone.

  • Oxidation of the Hydroxyl Group: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard reagents (e.g., PCC, Swern oxidation for the aldehyde; Jones oxidation for the carboxylic acid). This transformation is useful for introducing further complexity and providing a handle for peptide couplings or other condensations.

  • Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, yielding a diol. The stereochemical outcome of this reduction can often be controlled through the choice of reducing agent and reaction conditions, providing access to diastereomerically pure diols.

  • Protection and Derivatization: The hydroxyl group can be readily protected with a range of protecting groups (e.g., silyl ethers, benzyl ethers), allowing for selective manipulation of the ketone functionality.

  • Activation of the Hydroxyl Group and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate), enabling its displacement by a wide variety of nucleophiles to introduce diverse functionalities at this position.

Applications in Drug Development

(R)-2-(hydroxymethyl)cyclohexanone is a valuable precursor for the synthesis of several classes of therapeutic agents, most notably carbocyclic nucleoside analogues and CCR2 antagonists.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety.[6] This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[6] (R)-2-(hydroxymethyl)cyclohexanone provides a chiral scaffold for the construction of these analogues. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in readily available literature, its structural motif is highly relevant to the synthesis of compounds like Abacavir, a potent HIV reverse transcriptase inhibitor.[7] The synthesis of such molecules often involves the stereoselective installation of a nucleobase onto the carbocyclic ring and subsequent functional group manipulations.

G cluster_application Conceptual Pathway to Carbocyclic Nucleosides start (R)-2-(Hydroxymethyl)cyclohexanone protection Functional Group Protection start->protection functionalization Ring Functionalization protection->functionalization coupling Nucleobase Coupling functionalization->coupling deprotection Deprotection & Final Modifications coupling->deprotection product Carbocyclic Nucleoside Analogue deprotection->product

Caption: Conceptual synthetic route to carbocyclic nucleosides.

Precursor to CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) is a G-protein coupled receptor that plays a crucial role in the inflammatory response by mediating the migration of monocytes. Antagonists of CCR2 have therapeutic potential in a range of inflammatory and autoimmune diseases. Several potent and selective CCR2 antagonists feature a substituted cyclohexene or cyclohexane core.[8] For instance, the clinical candidate MK-0812 is a potent CCR2 antagonist.[9] While the direct use of (R)-2-(hydroxymethyl)cyclohexanone in the synthesis of MK-0812 is not explicitly detailed, its structure represents a key synthon for accessing the chiral substituted cyclohexene core of this and related antagonists.

Safety and Handling

(R)-2-(hydroxymethyl)cyclohexanone should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2][10]

    • H319: Causes serious eye irritation.[2][10]

    • H335: May cause respiratory irritation.[2][10]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

(R)-2-(hydroxymethyl)cyclohexanone is a chiral building block of significant strategic importance in modern organic synthesis and drug discovery. Its unique bifunctional nature, coupled with a defined stereocenter, provides a versatile platform for the construction of complex and biologically active molecules. The development of robust asymmetric synthetic routes, including organocatalytic and chemoenzymatic methods, has made this valuable synthon more accessible. Its demonstrated utility as a precursor to carbocyclic nucleoside analogues and its potential in the synthesis of CCR2 antagonists underscore its continued relevance to the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers to leverage the full potential of this powerful chiral building block in their synthetic endeavors.

References

(S)-2-(Hydroxymethyl)cyclohexanone properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-2-(Hydroxymethyl)cyclohexanone: Properties, Synthesis, and Applications in Drug Development

Introduction

(S)-2-(Hydroxymethyl)cyclohexanone is a versatile chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its molecular architecture, featuring a ketone and a primary alcohol on a stereodefined cyclohexyl scaffold, presents a unique bifunctionality that makes it an invaluable intermediate for constructing complex molecules, including natural products and pharmacologically active compounds.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its properties, enantioselective synthesis, chemical reactivity, and critical applications, particularly in the development of novel therapeutic agents. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within a single chiral molecule allows for a diverse range of stereocontrolled transformations, solidifying its role as a cornerstone synthon in modern pharmaceutical research.[3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of (S)-2-(Hydroxymethyl)cyclohexanone is paramount for its effective use in synthesis, including reaction monitoring, quality control, and structural elucidation of its derivatives.[5]

Core Physicochemical Properties

The fundamental properties of (S)-2-(Hydroxymethyl)cyclohexanone are summarized in the table below. These data are essential for experimental design, safety assessments, and regulatory documentation.

PropertyValueSource(s)
IUPAC Name (2S)-2-(hydroxymethyl)cyclohexan-1-one[1]
CAS Number 220199-90-6[1]
Molecular Formula C₇H₁₂O₂[1][6][7]
Molecular Weight 128.17 g/mol [1][6][7]
Appearance Typically a liquid or low-melting solid[1]
Boiling Point 114-115 °C (at 16 Torr)[8][9]
Density 1.070 g/cm³ (at 19 °C)[8][9]
Topological Polar Surface Area 37.3 Ų[1][6]
Exact Mass 128.083729621 Da[1][6]
Spectroscopic Profile

The spectroscopic signature of (S)-2-(Hydroxymethyl)cyclohexanone is defined by its two functional groups.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, sharp absorption band for the ketone C=O stretch, typically appearing around 1715 cm⁻¹.[5] Additionally, a broad and intense absorption band is observed in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the primary alcohol, broadened by hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information. The key predicted chemical shifts are outlined below. The causality for these shifts lies in the electronic environment of the protons and carbons; for instance, the protons on the carbon adjacent to the hydroxyl group are deshielded, causing them to appear downfield.

NucleusGroupExpected Chemical Shift (δ, ppm)Key Observations
¹H NMR -CH₂-OH~3.5 - 3.8Diastereotopic protons due to the adjacent chiral center, often appearing as two distinct multiplets.[5]
-OHVariable (broad singlet)The chemical shift is highly dependent on solvent, concentration, and temperature.[5]
Cyclohexyl protons1.2 - 2.5A series of complex, overlapping multiplets.[5]
¹³C NMR C=O~210 - 215Typical chemical shift for a cyclohexanone carbonyl carbon.[5]
-CH₂-OH~65 - 70Chemical shift for the carbon bearing the primary hydroxyl group.

Synthesis and Stereocontrol

The utility of (S)-2-(Hydroxymethyl)cyclohexanone in pharmaceutical development is critically dependent on its enantioselective synthesis to ensure access to the desired stereoisomer of the final drug product.

Enantioselective Synthesis: Organocatalytic α-Hydroxymethylation

A significant advancement in the synthesis of this chiral building block is the use of amino acid organocatalysis.[4] The L-threonine-catalyzed asymmetric α-hydroxymethylation of cyclohexanone with an aqueous formaldehyde solution (formalin) provides a direct and efficient route to the (S)-enantiomer.[1][4] This method is advantageous as it avoids the use of metal catalysts and often proceeds under mild conditions. The causality behind the stereocontrol stems from the formation of a chiral enamine intermediate between the L-threonine catalyst and cyclohexanone, which then directs the approach of formaldehyde from the less sterically hindered face, leading to the desired (S) configuration.

Experimental Protocol: L-Threonine Catalyzed Asymmetric α-Hydroxymethylation

This protocol outlines a self-validating system for synthesizing the chiral intermediate. The success of the reaction is validated by chiral chromatography to determine the enantiomeric excess (ee) of the final product.

Materials:

  • Cyclohexanone

  • L-Threonine

  • Formalin (37% aqueous solution)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-threonine (e.g., 0.1 equivalents) in DMSO.

  • Addition of Reactants: Add cyclohexanone (1.0 equivalent) to the solution, followed by the dropwise addition of formalin (e.g., 2.0 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of cyclohexanone.

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure (S)-2-(Hydroxymethyl)cyclohexanone.

  • Validation: Determine the enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or chiral GC.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_catalyst Catalyst Cyclohexanone Cyclohexanone Reaction Asymmetric α-Hydroxymethylation Cyclohexanone->Reaction Formalin Formalin (CH₂O) Formalin->Reaction L_Threonine L-Threonine in DMSO L_Threonine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product (S)-2-(Hydroxymethyl)cyclohexanone Purification->Product

Caption: Workflow for the asymmetric synthesis of the chiral building block.

Chemical Reactivity and Synthetic Utility

The dual functionality of (S)-2-(Hydroxymethyl)cyclohexanone is the cornerstone of its synthetic versatility, allowing for selective transformations at either the ketone or the alcohol.

Key Transformations
  • Oxidation : The primary alcohol can be selectively oxidized. Using mild reagents yields the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate result in the formation of 2-(carboxymethyl)cyclohexanone.[4][10] Separately, the ketone moiety can undergo a Baeyer-Villiger oxidation with a peroxy acid to form a caprolactone derivative.[1]

  • Reduction : The ketone can be stereoselectively reduced using agents like sodium borohydride (NaBH₄) to yield 2-(hydroxymethyl)cyclohexanol, a 1,2-diol.[4] The stereochemical outcome is influenced by the existing stereocenter.

  • Substitution : The hydroxyl group is a poor leaving group, but it can be readily converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo an Sₙ2 reaction with a wide variety of nucleophiles, enabling the introduction of diverse functional groups at the 2-position.[1][4]

  • Condensation Reactions : Under basic or acidic conditions, the molecule can undergo a self-aldol condensation reaction, where the enolate of one molecule attacks the carbonyl group of another.[1]

Reaction Pathways Diagram

G cluster_oxidation Oxidation cluster_reduction Reduction cluster_substitution Substitution (via Tosylate/Mesylate) Start (S)-2-(Hydroxymethyl)cyclohexanone Aldehyde Keto-aldehyde Start->Aldehyde Mild Oxidant Acid 2-(Carboxymethyl)cyclohexanone Start->Acid Strong Oxidant Lactone Caprolactone Derivative Start->Lactone Peroxy Acid (Baeyer-Villiger) Diol 2-(Hydroxymethyl)cyclohexanol Start->Diol NaBH₄ Substituted 2-Substituted Cyclohexanone (e.g., with Nu⁻) Start->Substituted 1. TsCl, Py 2. Nucleophile (Nu⁻)

Caption: Key reaction pathways of (S)-2-(Hydroxymethyl)cyclohexanone.

Applications in Pharmaceutical Research and Development

(S)-2-(Hydroxymethyl)cyclohexanone serves as a crucial precursor for several classes of therapeutic agents, underscoring its importance for drug development professionals.[1]

Case Study: Synthesis of (R,R)-Rociverine

A notable application is in the synthesis of (R,R)-rociverine, a spasmolytic agent used to relieve muscle spasms.[3] The synthesis masterfully utilizes the pre-existing stereocenter of (S)-2-(Hydroxymethyl)cyclohexanone to establish the desired stereochemistry in the final drug molecule, a critical factor for its therapeutic activity.[3] Rociverine exhibits a dual mechanism of action: it has a modest antimuscarinic effect, antagonizing acetylcholine, and also acts as a direct myolytic by inhibiting the influx of calcium ions into smooth muscle cells.[3]

Mechanism of Action Diagram: Rociverine

G cluster_path1 Pathway 1: Antimuscarinic Action cluster_path2 Pathway 2: Direct Myolytic Action Rociverine (R,R)-Rociverine Muscarinic Muscarinic Receptors Rociverine->Muscarinic Antagonizes Calcium Ca²⁺ Channels Rociverine->Calcium Inhibits Ach Acetylcholine Blocked Muscarinic->Ach Result Smooth Muscle Relaxation Ach->Result Influx Inhibition of Ca²⁺ Influx Calcium->Influx Influx->Result

Caption: Dual mechanism of action of the spasmolytic agent Rociverine.

Other Therapeutic Targets
  • CCR2 Receptor Antagonists : The core structure of (S)-2-(Hydroxymethyl)cyclohexanone is found in precursors to potent antagonists for the C-C chemokine receptor type 2 (CCR2). These antagonists are being investigated for their potential in treating inflammatory diseases like rheumatoid arthritis and multiple sclerosis.[1][4]

  • Carbocyclic Nucleoside Analogues : Derivatives of this chiral building block are integral to the synthesis of carbocyclic nucleoside analogues. This class of compounds, where a carbocyclic ring replaces the furanose sugar of natural nucleosides, is widely explored for antiviral activity against viruses such as HIV and Hepatitis B.[1][4]

Stability, Storage, and Safe Handling

Proper handling and storage are crucial to maintain the integrity and purity of (S)-2-(Hydroxymethyl)cyclohexanone.

Stability Profile and Potential Degradation

The bifunctional nature of the molecule suggests several potential degradation pathways. The primary routes are likely oxidation of the primary alcohol to an aldehyde or carboxylic acid, and acid- or base-catalyzed rearrangements or condensation reactions.[2]

Recommended Storage and Handling

To ensure long-term stability and prevent degradation, the following conditions are recommended.

ParameterRecommendationRationaleSource(s)
Storage Temperature Refrigerated (2-8 °C)To minimize potential thermal degradation and side reactions.[2][9]
Atmosphere Store in a dry place under an inert atmosphere (e.g., Argon, Nitrogen)To prevent moisture-related degradation and oxidation.[2]
Container Tightly closed containerTo prevent contamination and exposure to moisture and air.[2][11]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agentsTo prevent undesired chemical reactions like oxidation of the alcohol or enolate formation.[2]
Handling Use in a well-ventilated area, away from heat, sparks, and open flamesGeneral safety practice for handling potentially combustible chemical reagents.[11][12]
Safety and Hazard Information

According to the Globally Harmonized System (GHS), (S)-2-(Hydroxymethyl)cyclohexanone is associated with the following hazards:

  • H315 : Causes skin irritation[1][6]

  • H319 : Causes serious eye irritation[1][6]

  • H335 : May cause respiratory irritation[1][6]

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a chemical fume hood to avoid inhalation of vapors.[13]

Conclusion

(S)-2-(Hydroxymethyl)cyclohexanone stands out as a high-value chiral synthon in synthetic and medicinal chemistry. Its defined stereochemistry combined with its orthogonal ketone and alcohol functionalities provides a robust platform for the enantioselective synthesis of complex and biologically active molecules. From spasmolytics to potential anti-inflammatory and antiviral agents, its applications continue to expand, making a thorough understanding of its properties, reactivity, and handling essential for any researcher or drug development professional aiming to leverage its synthetic potential.

References

The Solubility Profile of 2-(Hydroxymethyl)cyclohexanone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the solubility profile of 2-(Hydroxymethyl)cyclohexanone, a versatile bifunctional organic compound of significant interest in organic synthesis and medicinal chemistry.[1] Understanding the solubility of this molecule is critical for its application in reaction chemistry, purification, formulation, and as a building block for novel therapeutic agents. This document elucidates the theoretical principles governing its solubility, explores the impact of various solvent systems, and provides detailed experimental protocols for empirical solubility determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a six-membered carbon ring with a ketone group and a hydroxymethyl substituent on the alpha-carbon.[1] This unique structure, possessing both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group), imparts a distinct polarity that governs its reactivity and physical properties, most notably its solubility.[1] Its utility as a synthetic intermediate in the creation of more complex molecules, including pharmaceuticals, makes a thorough understanding of its solubility paramount for optimizing reaction conditions, developing purification strategies like recrystallization and column chromatography, and for its potential formulation in drug delivery systems.[1][2]

Theoretical Framework for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For this compound, its solubility in a given solvent is a dynamic interplay between its constituent functional groups and the properties of the solvent.

Molecular Structure and Polarity

The molecular structure of this compound is the primary determinant of its solubility. It can be deconstructed into three key components:

  • The Cyclohexane Ring: This saturated hydrocarbon ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents through London dispersion forces.

  • The Ketone Group (C=O): The carbonyl group is polar, with the oxygen atom carrying a partial negative charge and the carbon atom a partial positive charge. This allows for dipole-dipole interactions with polar solvents.[4]

  • The Hydroxymethyl Group (-CH₂OH): The hydroxyl group is highly polar and capable of both donating and accepting hydrogen bonds. This functional group is hydrophilic and promotes solubility in protic solvents like water and alcohols.

The presence of both polar, hydrophilic groups and a nonpolar, lipophilic ring makes this compound an amphiphilic molecule. Its overall polarity is a composite of these competing characteristics.

Intermolecular Forces and Solvation

The dissolution of this compound involves the disruption of intermolecular forces between solute molecules and the formation of new interactions between the solute and solvent molecules. The dominant intermolecular forces at play are:

  • Hydrogen Bonding: The hydroxyl group is the most significant contributor to solubility in protic solvents. It can form strong hydrogen bonds with solvents like water, methanol, and ethanol.[5]

  • Dipole-Dipole Interactions: The polar carbonyl group contributes to solubility in polar aprotic solvents such as acetone and ethyl acetate.[4]

  • London Dispersion Forces: The nonpolar cyclohexane backbone interacts favorably with nonpolar solvents like hexane and toluene via weaker London dispersion forces.

A solvent's ability to effectively solvate both the polar and nonpolar regions of the molecule will determine the extent of solubility.

Estimated Solubility Profile of this compound

SolventSolvent TypePolarityExpected SolubilityRationale
WaterPolar ProticHighModerately SolubleThe hydroxyl group allows for hydrogen bonding with water, but the nonpolar cyclohexane ring limits miscibility. Smaller ketones and alcohols show moderate water solubility.[4][5]
MethanolPolar ProticHighVery Soluble / MiscibleMethanol is a polar protic solvent that can effectively form hydrogen bonds with the hydroxyl group and engage in dipole-dipole interactions with the ketone.
EthanolPolar ProticHighVery Soluble / MiscibleSimilar to methanol, ethanol's polarity and ability to hydrogen bond lead to high solubility.
AcetonePolar AproticMediumVery Soluble / MiscibleAcetone's polar carbonyl group can engage in strong dipole-dipole interactions with the ketone and hydroxyl groups of the solute.[4]
Ethyl AcetatePolar AproticMediumSolubleEthyl acetate is a moderately polar solvent that can solvate the polar functionalities of the molecule.
DichloromethanePolar AproticMediumSolubleThe polarity of dichloromethane is sufficient to dissolve this compound.
Diethyl EtherSlightly PolarLowSparingly SolubleThe low polarity of diethyl ether makes it a less effective solvent for the polar functional groups of the molecule.
TolueneNonpolarLowSparingly SolubleThe nonpolar nature of toluene interacts favorably with the cyclohexane ring, but it is a poor solvent for the polar hydroxyl and ketone groups.
HexaneNonpolarLowInsoluble / Sparingly SolubleHexane is a nonpolar solvent and is not expected to effectively solvate the polar functional groups of this compound.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of this compound.

Temperature

For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the dissolution of the solute.[3] It is anticipated that the solubility of this compound in most organic solvents will show a positive correlation with temperature.

pH

This compound does not possess strongly acidic or basic functional groups that would ionize significantly in response to changes in pH. Therefore, its solubility is expected to be largely independent of pH in the typical aqueous range.

Presence of Other Solutes

The presence of salts or other organic molecules in the solvent can alter the solubility of this compound. High concentrations of dissolved salts can lead to a "salting out" effect, decreasing its solubility in aqueous solutions. Conversely, the presence of co-solvents can enhance solubility.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G A Preparation of Saturated Solution B Equilibration A->B Incubate with shaking C Phase Separation B->C Centrifugation / Filtration D Sample Dilution C->D Prepare sample for analysis E Quantitative Analysis (HPLC/GC) D->E Inject into analytical instrument F Data Calculation E->F Determine concentration

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution: To a series of vials, add a measured amount of the chosen solvent. Add an excess of this compound to each vial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, carefully remove the vials from the shaker. Allow the undissolved solute to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter an aliquot of the supernatant through a syringe filter. This step is critical to avoid aspirating any solid material.

  • Sample Preparation for Analysis: Accurately pipette a known volume of the clear saturated solution into a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Conclusion

The solubility of this compound is a complex property dictated by its amphiphilic molecular structure. It exhibits good solubility in polar protic and aprotic organic solvents due to its hydroxyl and ketone functionalities, while its nonpolar cyclohexane ring limits its solubility in water and nonpolar solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination. This comprehensive understanding of the solubility profile of this compound is essential for its effective utilization in research, development, and manufacturing.

References

An In-depth Technical Guide to the Thermodynamic Properties of Alpha-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract: Alpha-hydroxy ketones, also known as acyloins, are a pivotal class of organic compounds, integral to numerous biochemical processes and serving as versatile synthons in medicinal chemistry. Their unique structural feature—a hydroxyl group positioned alpha to a carbonyl group—gives rise to distinct thermodynamic properties governed significantly by intramolecular hydrogen bonding. This guide provides a comprehensive exploration of these properties, including enthalpy of formation, standard molar entropy, Gibbs free energy, and heat capacity. We delve into the experimental and computational methodologies for their determination, analyze the intricate relationship between molecular structure and thermodynamic stability, and discuss the profound implications of these properties in the realm of drug discovery and development.

Introduction: The Significance of Alpha-Hydroxy Ketones

Alpha-hydroxy ketones are characterized by the R−C(=O)−CH(OH)−R' functional group.[1] This arrangement facilitates the formation of a stable five- or six-membered ring-like structure through intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This non-covalent interaction is a dominant factor influencing their conformational preference, reactivity, and, critically, their thermodynamic properties.

The simplest alpha-hydroxy ketone is hydroxyacetone.[2] Understanding the thermodynamic landscape of these molecules is paramount for several reasons:

  • Predicting Reaction Feasibility and Equilibrium: The Gibbs free energy of formation dictates the spontaneity of reactions involving alpha-hydroxy ketones, guiding synthetic strategies.

  • Understanding Molecular Stability: Enthalpy of formation provides a direct measure of the intrinsic stability of different alpha-hydroxy ketones, allowing for comparisons between isomers and substituted derivatives.

  • Informing Drug Design: In drug development, the thermodynamic profile of a molecule can influence its binding affinity to a target protein, solubility, and metabolic stability.[3]

This guide will provide the foundational knowledge and practical insights necessary for researchers to leverage the thermodynamic properties of alpha-hydroxy ketones in their work.

Core Thermodynamic Properties of Alpha-Hydroxy Ketones

The key thermodynamic properties that define the energetic landscape of alpha-hydroxy ketones are enthalpy of formation (ΔfH°), standard molar entropy (S°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp).

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial indicator of a molecule's stability. For alpha-hydroxy ketones, the intramolecular hydrogen bond significantly contributes to a more negative enthalpy of formation, indicating increased stability compared to isomers lacking this interaction.

Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard conditions.[4] The value of S° is influenced by a molecule's freedom of motion (translational, rotational, and vibrational). The formation of an intramolecular hydrogen bond in an alpha-hydroxy ketone restricts the conformational freedom of the molecule, leading to a lower standard molar entropy compared to more flexible isomers.

Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation combines enthalpy and entropy (ΔfG° = ΔfH° - TΔS°) and is the ultimate arbiter of a compound's thermodynamic stability and the spontaneity of its formation. The stabilizing enthalpic contribution from the intramolecular hydrogen bond often outweighs the unfavorable decrease in entropy, resulting in a more negative ΔfG° for alpha-hydroxy ketones compared to their non-hydrogen-bonded counterparts.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a measure of a molecule's ability to store thermal energy in its various degrees of freedom.

Tabulated Thermodynamic Data

A compilation of available thermodynamic data for a selection of alpha-hydroxy ketones is presented below. It is important to note that comprehensive and consistent data for a wide range of these compounds can be sparse in the literature. The NIST Chemistry WebBook is an authoritative source for thermochemical data.[5][6]

Compound NameFormulaΔfH° (solid) (kJ/mol)ΔcH° (solid) (kJ/mol)S° (solid) (J/mol·K)Cp (solid) (J/mol·K)Source(s)
Benzoin C₁₄H₁₂O₂-247.9-6976 ± 3--[7]
Dihydroxyacetone C₃H₆O₃-602.0-1436.0--[8][9]

Note: A comprehensive dataset including gas and liquid phase data, as well as Gibbs free energy and a wider range of compounds, is challenging to compile from publicly available sources. The values presented are as reported in the cited NIST database entries. Dashes indicate unavailable data.

Methodologies for Determining Thermodynamic Properties

A combination of experimental and computational techniques is employed to determine the thermodynamic properties of alpha-hydroxy ketones.

Experimental Approaches

3.1.1. Calorimetry: The Gold Standard for Enthalpy and Heat Capacity

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.[10]

  • Bomb Calorimetry (for Enthalpy of Combustion): This technique is used to determine the enthalpy of combustion (ΔcH°) by burning a known mass of the compound in a constant-volume container (the "bomb") filled with excess oxygen. The heat released is absorbed by a surrounding water bath, and the temperature change is measured. The enthalpy of formation can then be derived using Hess's Law.

    Experimental Protocol: Bomb Calorimetry

    • Sample Preparation: A precisely weighed pellet (typically 0.8-1.5 g) of the alpha-hydroxy ketone is placed in the sample crucible.

    • Bomb Assembly: A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

    • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of 25-30 atm.

    • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored until it reaches a steady state.

    • Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

    • Calculation: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise and the calorimeter's heat capacity.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for determining heat capacity (Cp) and the enthalpies of phase transitions (e.g., melting, crystallization).

    Experimental Protocol: Differential Scanning Calorimetry

    • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the alpha-hydroxy ketone is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating rate, temperature range) and atmosphere (e.g., nitrogen purge) are set.

    • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min). The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

    • Data Analysis: The heat capacity is determined from the heat flow signal. The enthalpy of phase transitions is calculated by integrating the area of the corresponding peaks in the DSC thermogram.

3.1.2. Spectroscopic Methods for Probing Intramolecular Hydrogen Bonding

Spectroscopic techniques provide invaluable information about the strength and nature of the intramolecular hydrogen bond in alpha-hydroxy ketones.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of an intramolecular hydrogen bond causes a characteristic shift in the vibrational frequencies of the O-H and C=O groups. The O-H stretching vibration appears as a broad band at a lower wavenumber (typically 3200-3500 cm⁻¹) compared to a free hydroxyl group (around 3600 cm⁻¹). Similarly, the C=O stretching frequency is also red-shifted. Temperature-dependent FTIR studies can be used to determine the enthalpy and entropy changes associated with the hydrogen bond formation/dissociation equilibrium.[11]

    Experimental Protocol: FTIR Analysis of Hydrogen Bonding

    • Sample Preparation: Prepare dilute solutions of the alpha-hydroxy ketone in a non-polar solvent (e.g., carbon tetrachloride, cyclohexane) to minimize intermolecular interactions.

    • Spectral Acquisition: Record the FTIR spectrum of the solution in a temperature-controlled cell over a range of temperatures.

    • Data Analysis: Analyze the changes in the intensity and position of the free and hydrogen-bonded O-H and C=O stretching bands as a function of temperature. The van't Hoff equation can then be used to calculate the enthalpy and entropy of the hydrogen bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the hydroxyl proton is highly sensitive to hydrogen bonding. In the presence of an intramolecular hydrogen bond, the hydroxyl proton is deshielded and resonates at a higher chemical shift (downfield) compared to a non-hydrogen-bonded alcohol.

    Experimental Protocol: NMR Analysis of Hydrogen Bonding

    • Sample Preparation: Dissolve the alpha-hydroxy ketone in a suitable deuterated solvent.

    • Spectral Acquisition: Acquire the ¹H NMR spectrum.

    • Data Analysis: The chemical shift of the hydroxyl proton provides qualitative information about the presence and strength of the intramolecular hydrogen bond. Variable temperature NMR experiments can provide quantitative thermodynamic data.

Computational Chemistry Approaches

Computational chemistry provides a powerful in silico alternative and complement to experimental methods for determining thermodynamic properties.[12]

  • Quantum Mechanical (QM) Methods: Ab initio and Density Functional Theory (DFT) methods can be used to calculate the electronic energy of a molecule. By performing geometry optimization followed by frequency calculations, one can obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. The enthalpy of formation can then be calculated using isodesmic or atomization reactions.

    Computational Workflow: Calculating Enthalpy of Formation

    • Geometry Optimization: Optimize the 3D structure of the alpha-hydroxy ketone using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

    • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the ZPVE and thermal corrections.

    • Energy Calculation: Calculate the total electronic energy of the molecule.

    • Isodesmic Reaction: Define a hypothetical isodesmic reaction where the number and types of bonds are conserved on both sides of the equation. Calculate the energies of all species in the isodesmic reaction. The enthalpy of reaction can then be calculated, and by using known enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target alpha-hydroxy ketone can be determined.

G cluster_exp Experimental Determination cluster_comp Computational Determination cluster_props Thermodynamic Properties Calorimetry Calorimetry Bomb Bomb Calorimetry Calorimetry->Bomb for ΔcH° DSC Differential Scanning Calorimetry Calorimetry->DSC for Cp, ΔH_trans dHf ΔfH° Bomb->dHf Cp Cp DSC->Cp Spectroscopy Spectroscopy FTIR FTIR Spectroscopy->FTIR H-bond strength NMR NMR Spectroscopy->NMR H-bond confirmation QM Quantum Mechanics (DFT, Ab Initio) GeoOpt Geometry Optimization QM->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc EnergyCalc Energy Calculation FreqCalc->EnergyCalc EnergyCalc->dHf S EnergyCalc->S dGf ΔfG° EnergyCalc->dGf G Structure Molecular Structure (R-groups, Rings, Substituents) Hbond Intramolecular H-Bond Strength Structure->Hbond influences Thermo Thermodynamic Properties (ΔfH°, S°, ΔfG°, Cp) Structure->Thermo correlates with Hbond->Thermo determines

References

Discovery and history of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Hydroxymethyl)cyclohexanone: From Discovery to Modern Synthetic Applications

Authored by a Senior Application Scientist

Abstract

This compound, a seemingly simple bifunctional molecule, holds a significant position in the landscape of organic synthesis. Its structure, featuring a nucleophilic primary alcohol appended to the α-position of a cyclohexanone ring, provides a versatile scaffold for constructing complex molecular architectures. This guide traces the historical development of synthetic routes to this compound, from early direct hydroxymethylation strategies to the advent of sophisticated asymmetric organocatalytic methods. We will dissect its fundamental chemical reactivity, explore its utility as a precursor in medicinal chemistry, and provide detailed experimental protocols and spectroscopic data essential for the modern researcher. This document serves as a comprehensive technical resource for scientists and drug development professionals seeking to leverage the unique properties of this pivotal chemical building block.

Introduction: The Bifunctional Workhorse

At its core, this compound (CAS 5331-08-8) is a six-membered carbocycle containing both a ketone and a primary alcohol.[1] This dual functionality is the primary determinant of its chemical behavior, allowing it to act as a versatile intermediate in a multitude of synthetic transformations.[2] The presence of a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within the same molecule enables a diverse range of reactions, from simple oxidations and reductions to more complex cyclizations and substitutions.[2] Its significance extends from academic research, where it serves as a model for studying reaction mechanisms, to industrial applications, particularly in medicinal chemistry, where its chiral forms are critical starting materials for synthesizing biologically active compounds.[2]

Historical Perspective and the Evolution of Synthesis

The "discovery" of this compound is not marked by a singular event but is rather intertwined with the development of fundamental organic reactions. Its history is best understood as an evolution of synthetic efficiency and stereochemical control.

Foundational Approach: Direct α-Hydroxymethylation

The most direct and historically significant route to this compound is the α-hydroxymethylation of cyclohexanone itself.[2] This reaction, typically carried out under basic conditions, involves the generation of a cyclohexanone enolate which then acts as a nucleophile, attacking an electrophilic one-carbon source, most commonly formaldehyde.[2][3]

This foundational method, while effective for producing the racemic compound, lacks stereocontrol, a critical limitation for applications in modern pharmaceutical synthesis.

Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate (Resonance Stabilized) Cyclohexanone->Enolate Deprotonation Alkoxide Intermediate Alkoxide Enolate->Alkoxide Nucleophilic Attack Formaldehyde Formaldehyde (CH₂O) Product This compound Alkoxide->Product Protonation Base Base (e.g., NaOH) Protonation Protonation (H₂O)

Caption: Base-catalyzed α-hydroxymethylation of cyclohexanone.

Alternative Early Strategies: Bromination-Hydrolysis

An alternative, albeit less direct, early pathway involves a two-step sequence of α-bromination followed by hydrolysis. Cyclohexanone can be brominated at the alpha position, and the resulting 2-bromocyclohexanone can then be subjected to hydrolysis, often under alkaline conditions, to displace the bromide and install the hydroxyl group.[4] This method, however, can be complicated by side reactions and is generally less favored than direct hydroxymethylation.

A Paradigm Shift: Asymmetric Organocatalysis

A major advancement in the synthesis of this compound was the development of asymmetric methods to control its stereochemistry. Researchers discovered that simple amino acids, such as L-threonine, could act as highly efficient organocatalysts for the asymmetric α-hydroxymethylation of cyclohexanone using formalin (an aqueous solution of formaldehyde).[2][3] This breakthrough provided a direct, stereocontrolled route to the chiral (S)-2-(hydroxymethyl)cyclohexanone, a valuable building block for pharmaceuticals and natural products, without the need for transition metals.[2]

cluster_workflow Asymmetric Synthesis Workflow Reactants Reactants Cyclohexanone Formalin (CH₂O) Reaction Reaction Vessel Stir at Room Temp Reactants->Reaction Catalyst Organocatalyst L-Threonine Catalyst->Reaction Workup Aqueous Workup Extraction with Organic Solvent Reaction->Workup Purification Purification Column Chromatography Workup->Purification Product {Final Product|(S)-2-(Hydroxymethyl)cyclohexanone} Purification->Product

Caption: Workflow for organocatalytic asymmetric synthesis.

Structural Elucidation and Spectroscopic Profile

The unambiguous identification of this compound relies on a combination of standard spectroscopic techniques. The key structural feature is the presence of both a ketone carbonyl and a primary alcohol hydroxyl group.[2]

Spectroscopic Data Summary

The following table summarizes the characteristic spectroscopic data used for the structural elucidation of this compound.

Technique Functional Group/Proton Expected Signal / Absorption Notes
IR Spectroscopy O-H (alcohol)Strong, broad absorption ~3400 cm⁻¹The broadness is due to hydrogen bonding.[2]
C=O (ketone)Strong, sharp absorption ~1710 cm⁻¹Typical for a six-membered ring ketone.[2]
¹H NMR -CH₂-OH~3.5 - 3.8 ppm (multiplets)These are diastereotopic protons and will likely appear as two distinct signals.[5]
-OHVariable (broad singlet)Chemical shift is dependent on solvent and concentration.[5]
Cyclohexyl protons~1.2 - 2.5 ppm (complex multiplets)Overlapping signals from the ring protons.[5]
¹³C NMR C=O (ketone)~210 - 215 ppmDownfield shift characteristic of a ketone carbonyl.[5]
-CH₂-OH~65 - 70 ppmCarbon bearing the hydroxyl group.
Mass Spec. Molecular Ion (M+)m/z 128Corresponds to the molecular weight of C₇H₁₂O₂.[1]
FragmentationLoss of H₂O (m/z 110)A common fragmentation pathway for alcohols.[5]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its two functional groups, which can be addressed selectively or used in tandem.

cluster_oxidation Oxidation cluster_reduction Reduction cluster_substitution Substitution (via Tosylate) center_node This compound Oxidation_Product 2-(Carboxymethyl)cyclohexanone center_node->Oxidation_Product [O] (e.g., KMnO₄) Reduction_Product 2-(Hydroxymethyl)cyclohexanol center_node->Reduction_Product [H] (e.g., NaBH₄) Substitution_Intermediate Tosylate Intermediate center_node->Substitution_Intermediate 1) TsCl, Pyridine Substitution_Product 2-(Substituted-methyl)cyclohexanone Substitution_Intermediate->Substitution_Product 2) Nucleophile (Nu⁻)

Caption: Key chemical transformations of this compound.

Key Transformations
  • Oxidation : The primary alcohol can be selectively oxidized. Using strong oxidizing agents like potassium permanganate (KMnO₄) converts the hydroxymethyl group into a carboxylic acid, yielding 2-(carboxymethyl)cyclohexanone.[2][3]

  • Reduction : The ketone functionality is readily reduced by agents such as sodium borohydride (NaBH₄) to give the corresponding secondary alcohol, 2-(hydroxymethyl)cyclohexanol.[2] The stereochemical outcome of this reduction can lead to cis and trans diastereomers.

  • Substitution : The hydroxyl group is a poor leaving group, but it can be easily converted into a good one, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.[2] The resulting tosylate or mesylate is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles at the methyl position.[2]

Applications in Medicinal Chemistry

The true value of this compound is realized in its role as a precursor to complex, biologically active molecules.

  • Chiral Building Block : The (S)-enantiomer is a key starting material for synthesizing specific pharmaceutical compounds.[2]

  • CCR2 Receptor Antagonists : The core structure is found in precursors to potent antagonists for the CCR2 receptor, which are investigated for the treatment of inflammatory diseases.[2]

  • Antiviral Agents : Derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues, a class of compounds often explored for their antiviral activity.[2]

Experimental Protocols

The following protocols are provided as a practical guide for the synthesis of this compound.

Protocol 1: Racemic Synthesis via Base-Catalyzed α-Hydroxymethylation

This protocol describes a standard method for preparing the racemic compound.

Materials:

  • Cyclohexanone

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a stir bar and cooled in an ice bath, combine cyclohexanone (1.0 eq) and formaldehyde solution (1.2 eq).

  • Slowly add a 1 M solution of NaOH (0.2 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous mixture with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Protocol 2: Asymmetric Synthesis via L-Threonine Organocatalysis

This protocol is adapted from established methods for asymmetric hydroxymethylation.[2]

Materials:

  • Cyclohexanone

  • Formalin (37% aqueous solution)

  • L-Threonine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of cyclohexanone (5.0 eq) in DMF, add L-threonine (0.1 eq).

  • Add formalin (1.0 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction by chiral HPLC or GC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-2-(hydroxymethyl)cyclohexanone.

Conclusion

This compound exemplifies how a simple organic molecule can become a cornerstone of complex synthesis. Its history charts a course from basic reactivity to the frontiers of stereocontrol, mirroring the broader evolution of organic chemistry. The development of asymmetric organocatalytic methods to access its chiral forms has cemented its status as an indispensable tool for researchers. Its proven utility as a precursor for a wide array of pharmaceuticals and natural products ensures that this compound will remain a molecule of significant interest, empowering scientists to build the complex structures that drive innovation in drug discovery and materials science.

References

Methodological & Application

Synthesis of 2-(Hydroxymethyl)cyclohexanone from cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of 2-(Hydroxymethyl)cyclohexanone from Cyclohexanone

Application Note & Protocol

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed, mechanistically-grounded protocol for the base-catalyzed hydroxymethylation of cyclohexanone.

Introduction: The Synthetic Utility of this compound

This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure, containing both a ketone and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceutical agents.[1] The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations. The ketone can be targeted for reductions, reductive aminations, or further alpha-functionalization, while the hydroxyl group can undergo oxidation, esterification, or nucleophilic substitution, providing a modular platform for molecular elaboration.[1]

This guide provides a comprehensive protocol for the synthesis of this compound via a base-catalyzed aldol addition reaction between cyclohexanone and formaldehyde. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Reaction Mechanism: A Base-Catalyzed Aldol Addition

The synthesis proceeds through a classic base-catalyzed aldol addition mechanism.[2][3] This carbon-carbon bond-forming reaction involves the nucleophilic attack of a ketone enolate on an aldehyde.[4] In this specific case, cyclohexanone serves as the enolate precursor and formaldehyde acts as the electrophile.

The mechanism can be broken down into three key steps:

  • Enolate Formation: A base, typically a hydroxide ion (from NaOH or KOH), abstracts an acidic α-proton from cyclohexanone. This deprotonation forms a resonance-stabilized enolate ion, which is the key nucleophilic species in the reaction.[2][5][6][7] The equilibrium of this step lies towards the starting ketone, but the enolate is continuously consumed in the next step, driving the reaction forward.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of formaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[3][7]

  • Protonation: The alkoxide intermediate is a strong base and is rapidly protonated by a proton source in the reaction mixture, which is typically water when using an aqueous base. This final step yields the β-hydroxy ketone product, this compound, and regenerates the hydroxide catalyst.

Caption: Base-catalyzed aldol addition mechanism.

Experimental Protocol

This protocol details a reliable method for the synthesis and purification of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
CyclohexanoneC₆H₁₀O98.15108-94-1Reagent grade, freshly distilled if necessary.
Formalin solutionCH₂O30.0350-00-037% by weight in water, often contains methanol as a stabilizer.
Sodium HydroxideNaOH40.001310-73-2Pellets or a prepared aqueous solution (e.g., 2 M).
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous, for extraction.
Hydrochloric AcidHCl36.467647-01-0Dilute solution (e.g., 1 M) for neutralization.
BrineNaCl(aq)--Saturated aqueous solution of sodium chloride.
Anhydrous MgSO₄MgSO₄120.377487-88-9For drying the organic phase.
Silica GelSiO₂-7631-86-960 Å, 230-400 mesh for column chromatography.
Eluent---Hexane/Ethyl Acetate mixture.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

G start Start setup 1. Reaction Setup - Charge flask with cyclohexanone and solvent (e.g., Ethanol). - Cool to 0-5 °C in an ice bath. start->setup addition 2. Reagent Addition - Slowly add aqueous NaOH. - Dropwise add Formalin solution while maintaining T < 10 °C. setup->addition reaction 3. Reaction - Stir at room temperature for 2-4 hours. - Monitor progress via TLC. addition->reaction workup 4. Workup & Extraction - Quench with dilute HCl. - Extract with diethyl ether (3x). - Combine organic layers. reaction->workup wash 5. Washing & Drying - Wash with water, then brine. - Dry organic layer over MgSO₄. - Filter to remove drying agent. workup->wash concentrate 6. Concentration - Remove solvent under reduced pressure using a rotary evaporator. wash->concentrate purify 7. Purification - Purify crude product via silica gel column chromatography. concentrate->purify end End (Pure Product) purify->end

Caption: Experimental workflow for synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (9.8 g, 0.1 mol). If desired, a co-solvent like ethanol (20 mL) can be used. Cool the flask to 0-5 °C using an ice bath.

  • Base and Formaldehyde Addition: Slowly add a cooled 2 M aqueous solution of sodium hydroxide (5 mL, 0.01 mol, 0.1 eq) to the stirring cyclohexanone. Following this, add a 37% formalin solution (8.1 g, 0.1 mol) dropwise over 20-30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10°C.[5][8] The slow addition is crucial to control the exothermic reaction and prevent side reactions, such as the Cannizzaro reaction of formaldehyde or multiple additions to the cyclohexanone ring.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction's progress can be monitored by TLC using a hexane:ethyl acetate (e.g., 3:1) solvent system. The disappearance of cyclohexanone and the appearance of a more polar product spot indicate the reaction is proceeding.

  • Workup and Extraction: Once the reaction is complete, pour the mixture into a 250 mL separatory funnel. Carefully neutralize the mixture by adding 1 M HCl until the pH is approximately 7. Extract the product into diethyl ether (3 x 50 mL).[5][8]

  • Washing and Drying: Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[5]

  • Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: The crude product can be purified by silica gel column chromatography. Elute with a gradient of hexane:ethyl acetate (starting from 9:1 and gradually increasing the polarity) to isolate the pure this compound.[5][8]

Product Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

TechniqueExpected Observations
¹H NMR ~3.5 - 3.8 ppm: Multiplets corresponding to the two diastereotopic protons of the -CH₂-OH group.[9]Variable (broad singlet): -OH proton (can be exchanged with D₂O).[9]~1.2 - 2.5 ppm: Complex, overlapping multiplets for the cyclohexyl ring protons.[9]
¹³C NMR ~210 - 215 ppm: Ketone carbonyl carbon (C=O).[9]~68 - 72 ppm: Carbon of the -CH₂-OH group.~20 - 50 ppm: Methylene carbons of the cyclohexanone ring.
IR Spectroscopy ~3400 cm⁻¹ (broad): O-H stretch from the alcohol group.~2940, 2860 cm⁻¹: C-H stretching of the alkane groups.~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone.[9]
Mass Spec (EI) m/z 128: Molecular ion peak (M⁺).[9][10]m/z 110: Fragment corresponding to the loss of water (M⁺ - H₂O).[9]

Safety and Handling

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Formaldehyde: Toxic, a known carcinogen, and a skin/respiratory sensitizer. Handle only in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a certified chemical fume hood.

References

Asymmetric Synthesis of Enantiopure 2-(Hydroxymethyl)cyclohexanone: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Enantiomerically pure 2-(hydroxymethyl)cyclohexanone is a highly valuable chiral building block in the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and natural products.[1] Its bifunctional nature, featuring a ketone and a primary alcohol on a stereodefined cyclohexane scaffold, offers a versatile platform for a variety of chemical transformations.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of this key intermediate. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the most effective and widely adopted organocatalytic methods. Furthermore, we will explore alternative strategies involving metal catalysis and chiral auxiliaries, offering a comparative perspective. This guide also includes a detailed protocol for the crucial determination of enantiomeric excess (ee) and showcases a significant application in pharmaceutical synthesis, providing a complete framework for the successful preparation and utilization of this important chiral synthon.

Introduction: The Strategic Importance of Chiral this compound

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[1] this compound, particularly in its (S)-enantiomeric form, has emerged as a critical precursor for a range of biologically active molecules. Its utility is exemplified in the synthesis of potent spasmolytic agents like (R,R)-rociverine, where the stereocenter of the starting material dictates the stereochemistry and, therefore, the therapeutic efficacy of the final drug molecule.[2][3][4] Beyond this, derivatives of this chiral ketone are instrumental in the synthesis of carbocyclic nucleoside analogues, which are a significant class of antiviral agents.[1] The development of efficient, scalable, and highly enantioselective methods for the synthesis of this compound is thus a topic of considerable interest and importance.

Organocatalytic Alpha-Hydroxymethylation: A Practical and Efficient Approach

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has revolutionized asymmetric synthesis. This approach often offers advantages in terms of cost, environmental impact, and operational simplicity compared to traditional metal-based catalysts. For the asymmetric alpha-hydroxymethylation of cyclohexanone, amino acids and their derivatives have proven to be exceptionally effective catalysts.

L-Threonine Catalyzed Asymmetric α-Hydroxymethylation

L-Threonine, a naturally occurring and inexpensive amino acid, has been identified as an efficient organocatalyst for the stereoselective hydroxymethylation of cyclohexanones.[3][5] The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), has been shown to significantly improve the reaction yield by shifting the equilibrium towards product formation.[3][5]

Mechanism of L-Threonine Catalysis:

The reaction proceeds through a well-established enamine mechanism. The primary amine of L-threonine condenses with the ketone to form a chiral enamine intermediate. This enamine then attacks the formaldehyde from a sterically less hindered face, dictated by the stereochemistry of the catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the enantioenriched α-hydroxymethylated product. The presence of the hydroxyl group in threonine is believed to play a role in organizing the transition state through hydrogen bonding, thereby enhancing enantioselectivity.

L_Threonine_Mechanism cluster_cycle Catalytic Cycle Cyclohexanone Cyclohexanone Enamine Chiral Enamine Cyclohexanone->Enamine + L-Threonine - H₂O L_Threonine L-Threonine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Formaldehyde Formaldehyde Formaldehyde Product (S)-2-(Hydroxymethyl)cyclohexanone Iminium_Intermediate->Product + H₂O - L-Threonine

Caption: Catalytic cycle for L-Threonine mediated α-hydroxymethylation.

Experimental Protocol: L-Threonine Catalyzed Synthesis of (S)-2-(Hydroxymethyl)cyclohexanone

This protocol is adapted from the work of Chen et al.[3][4]

  • Materials:

    • Cyclohexanone (1.0 mmol, 98 mg)

    • L-Threonine (0.1 mmol, 11.9 mg, 10 mol%)

    • Anhydrous Magnesium Sulfate (MgSO₄) (1.5 mmol, 180 mg)

    • Formalin (37 wt. % in H₂O, 2.0 mmol, 162 µL)

    • Dimethyl Sulfoxide (DMSO), 1 mL

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of cyclohexanone in DMSO (1 mL) in a round-bottom flask, add L-threonine and anhydrous magnesium sulfate.

    • Add formalin to the reaction mixture.

    • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

Data Presentation:

CatalystCatalyst Loading (mol%)AdditiveSolventTime (h)Yield (%)ee (%)
L-Threonine10MgSO₄DMSO24~82~96
Proline-Catalyzed Asymmetric α-Hydroxymethylation

L-Proline is another readily available amino acid that has been extensively used as a catalyst for asymmetric aldol reactions, including the hydroxymethylation of ketones.

Mechanism of Proline Catalysis:

Similar to L-threonine, the catalytic cycle of proline involves the formation of a chiral enamine intermediate. The secondary amine of proline reacts with cyclohexanone to form the enamine. The stereochemical outcome of the reaction is controlled by the rigid bicyclic transition state formed during the attack of the enamine on formaldehyde. The carboxylic acid moiety of proline is believed to act as a Brønsted acid, activating the electrophile (formaldehyde) through hydrogen bonding.

Proline_Mechanism cluster_cycle Proline Catalytic Cycle Ketone Cyclohexanone Enamine_P Chiral Enamine Ketone->Enamine_P + L-Proline - H₂O Proline L-Proline Transition_State Bicyclic Transition State Enamine_P->Transition_State + Formaldehyde Aldehyde Formaldehyde Iminium_P Iminium Intermediate Transition_State->Iminium_P Product_P (S)-2-(Hydroxymethyl)cyclohexanone Iminium_P->Product_P + H₂O - L-Proline

Caption: Enamine-based mechanism for Proline-catalyzed hydroxymethylation.

Experimental Protocol: Proline-Catalyzed Synthesis of (S)-2-(Hydroxymethyl)cyclohexanone

  • Materials:

    • Cyclohexanone (3.0 mmol, 294 mg)

    • (S)-Proline (0.3 mmol, 34.5 mg, 10 mol%)

    • Aqueous Formaldehyde (37 wt. %, 1.5 mmol, 122 µL)

    • Dimethyl Sulfoxide (DMSO), 4 mL

    • Brine (saturated aqueous NaCl solution)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • In a round-bottom flask, dissolve cyclohexanone and (S)-proline in DMSO (4 mL).

    • Add the aqueous formaldehyde solution to the mixture.

    • Stir the reaction at room temperature for 16 hours.

    • Quench the reaction by adding brine (15 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Alternative Asymmetric Strategies

While organocatalysis offers a highly practical route, other asymmetric strategies are also available and may be advantageous in specific contexts.

Metal-Catalyzed Asymmetric Hydroxymethylation

Chiral metal complexes can act as Lewis acids to catalyze the enantioselective hydroxymethylation of ketones. For instance, a chiral 2,2'-bipyridine scandium complex has been shown to be effective for the hydroxymethylation of propiophenone in water, a method that could be adapted for cyclohexanone.[6][7][8][9][10] This approach avoids the use of a Brønsted base, which can circumvent issues related to the reversibility of the aldol reaction.[6][7][8][9]

General Protocol Outline: Scandium-Catalyzed Hydroxymethylation

  • Catalyst Preparation: The chiral scandium catalyst is typically prepared in situ by stirring the chiral ligand (e.g., a 2,2'-bipyridine derivative) and a scandium salt (e.g., Sc(OTf)₃) in the reaction solvent.[2]

  • Reaction Setup: Cyclohexanone and a formaldehyde source (e.g., paraformaldehyde) are added to the catalyst solution. In aqueous media, a surfactant like sodium dodecyl sulfate (SDS) may be used to facilitate the reaction.[2][7]

  • Reaction and Workup: The reaction is stirred at a specified temperature until completion, followed by extraction and chromatographic purification.[2]

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction.[5] The Enders SAMP/RAMP hydrazone method is a powerful strategy for the asymmetric α-alkylation of ketones and can be adapted for hydroxymethylation.[3]

Methodology Overview: SAMP/RAMP Hydrazone Approach

  • Hydrazone Formation: Cyclohexanone is reacted with a chiral auxiliary, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone.[3]

  • Deprotonation and Alkylation: The hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate. This azaenolate then reacts with an electrophile, in this case, formaldehyde or a formaldehyde equivalent.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed, typically by ozonolysis or hydrolysis, to yield the enantiopure this compound.[3]

Chiral_Auxiliary_Workflow Start Cyclohexanone Step1 React with SAMP/RAMP (Chiral Auxiliary) Start->Step1 Hydrazone Chiral Hydrazone Step1->Hydrazone Step2 1. Deprotonation (LDA) 2. React with Formaldehyde Hydrazone->Step2 Alkylated_Hydrazone Hydroxymethylated Hydrazone Step2->Alkylated_Hydrazone Step3 Cleavage of Auxiliary (e.g., Ozonolysis) Alkylated_Hydrazone->Step3 Product Enantiopure this compound Step3->Product Auxiliary_Recovery Recovered Chiral Auxiliary Step3->Auxiliary_Recovery

Caption: General workflow for chiral auxiliary-mediated synthesis.

Protocol for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is crucial for validating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this analysis.

Protocol: Chiral GC Analysis of this compound

The enantiomeric excess of the product can be determined by chiral GC analysis after derivatization to the corresponding trifluoroacetate.[3]

  • Derivatization Procedure:

    • Dissolve a small sample of the purified product in dichloromethane.

    • Add trifluoroacetic anhydride and a catalytic amount of pyridine.

    • Stir at room temperature for 30 minutes.

    • Quench the reaction with water and extract the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄ and analyze by chiral GC.

  • Chiral GC Conditions (Example):

    • Column: Chiraldex G-TA (or equivalent chiral column)

    • Injection Temperature: 180 °C

    • Detector Temperature: 250 °C (FID)

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min

    • Temperature Program: Isothermal or a gradient program may be optimized to achieve baseline separation of the enantiomers.

Protocol Development for Chiral HPLC Analysis

For laboratories where chiral HPLC is preferred, a systematic approach to method development is recommended, especially when a specific method is not available in the literature.[9]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are a good starting point as they are versatile for a broad range of chiral compounds.[9]

  • Mobile Phase Screening: A common starting mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient could be 90:10 (v/v) n-hexane:isopropanol.

  • Optimization: Adjust the ratio of the mobile phase components, the flow rate, and the column temperature to achieve optimal separation of the enantiomers.

  • Detection: UV detection is commonly used. The wavelength should be chosen to maximize the absorbance of the analyte.

HPLC_Method_Dev Start Racemic Standard of This compound Step1 Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Step1 Step2 Screen Mobile Phases (e.g., n-Hexane/IPA) Step1->Step2 Step3 Optimize Separation (Mobile Phase Ratio, Flow Rate, Temperature) Step2->Step3 Step4 Validate Method (Resolution, Linearity, Precision) Step3->Step4 Analysis Analyze Synthetic Product and Determine ee Step4->Analysis

Caption: Workflow for Chiral HPLC method development.

Application in Pharmaceutical Synthesis: The Case of (R,R)-Rociverine

A prominent application of enantiopure (S)-2-(hydroxymethyl)cyclohexanone is in the synthesis of the spasmolytic drug (R,R)-rociverine.[2][3] This drug is used to relieve muscle spasms in various organs.[2] The synthesis of (R,R)-rociverine from (S)-2-(hydroxymethyl)cyclohexanone involves a key stereocontrolled addition of a cyclohexyl Grignard reagent to the carbonyl group, followed by further functional group manipulations.[3] This application underscores the importance of accessing enantiomerically pure starting materials for the efficient and stereoselective synthesis of complex drug molecules.

Conclusion

The asymmetric synthesis of enantiopure this compound is a well-established and highly valuable transformation in organic synthesis. Organocatalytic methods, particularly those employing L-threonine and L-proline, offer a practical, cost-effective, and highly enantioselective route to this important chiral building block. Alternative strategies using metal catalysts or chiral auxiliaries provide additional options for researchers. The detailed protocols and analytical methods provided in this guide are intended to equip researchers in both academic and industrial settings with the necessary tools to successfully synthesize and characterize this versatile intermediate, thereby facilitating the development of novel and complex chiral molecules with potential therapeutic applications.

References

Application and Protocol for the Organocatalytic Synthesis of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The stereoselective introduction of a hydroxymethyl group at the α-position of a carbonyl compound is a pivotal transformation in organic synthesis, yielding chiral building blocks crucial for the development of biologically active molecules.[1] This guide provides a comprehensive overview and a detailed protocol for the organocatalytic synthesis of 2-(hydroxymethyl)cyclohexanone, a valuable chiral intermediate.[1][2] Organocatalysis presents a powerful and environmentally benign alternative to traditional metal-based catalysts, frequently achieving high levels of enantioselectivity under mild conditions.[1] This document delves into the mechanistic underpinnings of the L-proline catalyzed α-hydroxymethylation of cyclohexanone with formaldehyde, offers a detailed experimental protocol, and presents key data to enable researchers, scientists, and drug development professionals to effectively implement this methodology.

Introduction: The Significance of Organocatalytic Hydroxymethylation

Chiral this compound is a versatile intermediate in the synthesis of a wide array of complex molecules and pharmaceuticals.[1] The ability to control the stereochemistry at the newly formed chiral center is of paramount importance. Organocatalysis has emerged as a preferred strategy for such transformations due to its operational simplicity, reduced toxicity, and the ready availability of chiral catalysts from natural sources, such as amino acids.[3]

The direct asymmetric α-hydroxymethylation of cyclohexanone, typically employing an amino acid catalyst like L-proline or L-threonine, reacts cyclohexanone with formaldehyde to generate the desired product.[1][2] This approach avoids the use of pre-formed enolates and harsh reaction conditions, aligning with the principles of green chemistry.[4]

Mechanistic Insights: The Enamine Catalytic Cycle

The cornerstone of this organocatalytic transformation is the formation of a nucleophilic enamine intermediate. This mechanism, particularly for proline-catalyzed reactions, is well-established and proceeds through the following key steps.[1]

  • Enamine Formation: The catalytic cycle begins with the reaction between the secondary amine of the L-proline catalyst and the carbonyl group of cyclohexanone to form a carbinolamine, which then dehydrates to yield a chiral enamine intermediate. This step is crucial as it activates the ketone.

  • Nucleophilic Attack: The generated enamine, being electron-rich, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of formaldehyde. The stereochemistry of this step is directed by the chiral catalyst, which shields one face of the enamine, leading to an enantioselective carbon-carbon bond formation.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water present in the reaction medium. This step releases the this compound product and regenerates the L-proline catalyst, allowing it to re-enter the catalytic cycle.[1]

The efficiency of this cycle is influenced by several factors including the choice of solvent, temperature, and the presence of additives.[5][6] For instance, solvents like DMSO or water can play a significant role in the reaction's success.[1][4]

Catalytic Cycle cluster_cycle Proline Catalytic Cycle Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine + L-Proline - H2O L-Proline L-Proline Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Formaldehyde Product This compound Iminium_Ion->Product + H2O Product->L-Proline - Catalyst Regeneration

Caption: Proposed catalytic cycle for the L-proline-catalyzed synthesis.

Comparative Performance of Organocatalytic Systems

Various organocatalytic systems have been developed for the α-hydroxymethylation of cyclohexanone. The choice of catalyst and conditions can significantly impact the reaction's yield and stereoselectivity. Below is a summary of representative data.

CatalystCo-catalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
L-ProlineNoneDMSORT24-72GoodHigh[1]
L-ProlineBenzoic AcidWaterRT-Good-[4]
L-ThreonineMgSO₄-RT9682~94[7]
Diarylprolinol Silyl Ether-Toluene--GoodExcellent[8]

Note: "Good" and "High" are qualitative descriptors from the source literature where specific quantitative data for cyclohexanone was part of a broader study. The data is representative of the effectiveness of these catalytic systems.[1]

Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure for the L-proline catalyzed α-hydroxymethylation of cyclohexanone, based on common practices in the field.[1]

Materials and Equipment
  • Reagents:

    • Cyclohexanone (freshly distilled)

    • Aqueous Formaldehyde (37 wt. % in H₂O)

    • L-Proline

    • Dimethyl Sulfoxide (DMSO, anhydrous)

    • Diethyl ether

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 equiv.) and DMSO.[1] Begin stirring to ensure a homogenous solution.

  • Catalyst Addition: Add L-proline (typically 10-30 mol%, 0.1 - 0.3 equiv.) to the stirred solution.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is often done to improve selectivity.

  • Reagent Addition: Add aqueous formaldehyde (1.0 - 2.0 equiv.) dropwise to the cooled reaction mixture using a dropping funnel over a period of 15-30 minutes.[1] The slow addition helps to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature (e.g., 0 °C or room temperature).[1] Monitor the progress of the reaction by TLC until the starting material (cyclohexanone) is consumed (typically 24-72 hours).[2]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1] This step neutralizes the catalyst and stops the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 times the volume of the aqueous layer).[1]

  • Washing and Drying: Combine the organic layers and wash with brine.[1] Dry the combined organic layer over anhydrous MgSO₄.[1]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure this compound.[1][2]

Experimental Workflow A 1. Reaction Setup (Cyclohexanone, DMSO, L-Proline) B 2. Cool to 0°C A->B C 3. Add Formaldehyde (dropwise) B->C D 4. Stir & Monitor (TLC, 24-72h) C->D E 5. Quench (Saturated NH4Cl) D->E F 6. Extraction (Diethyl Ether) E->F G 7. Wash & Dry (Brine, MgSO4) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Column Chromatography) H->I J Pure Product I->J

Caption: General experimental workflow for the synthesis.

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete reaction. Solution: Extend the reaction time and continue to monitor by TLC. The presence of too much water can also be detrimental; the addition of a dehydrating agent like MgSO₄ has been shown to improve yields.[7]

    • Cause: Purity of reagents. Solution: Use freshly distilled cyclohexanone and high-purity formaldehyde. The purity of reactants can significantly influence the reaction outcome.[5][6]

  • Low Enantioselectivity:

    • Cause: Reaction temperature is too high. Solution: Maintain a lower reaction temperature (e.g., 0 °C or below) to enhance stereocontrol.

    • Cause: Incorrect solvent. Solution: While DMSO and water are common, nonpolar solvents like toluene have shown better results in some related systems.[8] Solvent screening may be necessary for optimization.

  • Byproduct Formation:

    • Cause: Self-condensation of formaldehyde or cyclohexanone. Solution: Ensure slow, dropwise addition of formaldehyde to the reaction mixture. Maintaining a low temperature can also suppress side reactions.

Conclusion

The organocatalytic synthesis of this compound is a powerful and sustainable method for accessing this important chiral building block.[1] L-proline and its derivatives have demonstrated their efficacy as catalysts, providing the product in good yields and with high enantioselectivity under mild conditions.[1] The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully apply this valuable transformation in their synthetic projects.

References

Application Notes and Protocols for the α-Hydroxymethylation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Versatility of 2-(Hydroxymethyl)cyclohexanone

The α-hydroxymethylation of cyclohexanone, a fundamental carbon-carbon bond-forming reaction, yields this compound, a bifunctional molecule of significant interest to the scientific community. This compound serves as a valuable synthetic intermediate, or building block, in the construction of more complex molecular architectures.[1] Its dual functionality, possessing both a ketone and a primary alcohol, allows for a diverse range of subsequent chemical transformations. In the realm of medicinal chemistry, this compound and its derivatives are crucial for developing biologically active compounds and pharmaceuticals.[1] For instance, the chiral (S)-enantiomer is a key starting material for the synthesis of specific pharmaceutical compounds, including potent antagonists for the CCR2 receptor, which are under investigation for inflammatory diseases.[1] This broad applicability underscores its importance as a foundational scaffold in the design and synthesis of novel chemical entities with potential therapeutic applications.[1]

Reaction Mechanism: The Chemistry Behind the Transformation

The α-hydroxymethylation of cyclohexanone typically proceeds via an aldol-type reaction mechanism. The reaction is initiated by the deprotonation of the α-carbon of cyclohexanone by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is subsequently protonated during workup to yield the final β-hydroxy ketone product, this compound.[2] The choice of catalyst, whether a traditional base, an organocatalyst, or a more specialized reagent, influences the reaction's efficiency, selectivity, and stereochemical outcome.

Figure 1: General mechanism for the base-catalyzed α-hydroxymethylation of cyclohexanone.

Experimental Protocols

Several methodologies have been developed for the α-hydroxymethylation of cyclohexanone, each with its own advantages. Below are detailed protocols for three common approaches: a general base-catalyzed method, an organocatalytic asymmetric synthesis, and a nucleophilic hydroxymethylation using a Grignard reagent.

Protocol 1: Base-Catalyzed α-Hydroxymethylation

This protocol describes a straightforward method using a common base. It is a cost-effective and relatively simple procedure suitable for producing the racemic product.

Materials and Reagents:

  • Cyclohexanone

  • Formaldehyde (37% aqueous solution, formalin)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.2 g, 30 mmol) in ethanol (20 mL) and cool the solution in an ice bath.

  • To the cooled solution, add cyclohexanone (2.94 g, 30 mmol).

  • Slowly add a 37% aqueous solution of formaldehyde (2.4 g, 30 mmol) dropwise to the stirring mixture, maintaining the temperature below 25°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[3]

Protocol 2: Organocatalytic Asymmetric α-Hydroxymethylation

This protocol utilizes an amino acid, L-threonine, as a chiral organocatalyst to achieve an enantioselective synthesis of (S)-2-(hydroxymethyl)cyclohexanone. This method is particularly valuable for applications where stereochemistry is critical.[1][4]

Materials and Reagents:

  • Cyclohexanone

  • Formaldehyde (37% aqueous solution, formalin)

  • L-threonine

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Instrumentation:

  • Reaction vial with a magnetic stir bar

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vial containing a magnetic stir bar, add cyclohexanone (3.0 mmol), aqueous formaldehyde (1.5 mmol), and L-threonine (10 mol%).

  • Add DMSO (4 mL) as the solvent. The addition of a dehydrating agent like anhydrous MgSO₄ can significantly improve the reaction's efficiency.[1]

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Upon completion, quench the reaction with brine and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (S)-2-(hydroxymethyl)cyclohexanone. The enantiomeric excess can be determined by chiral HPLC analysis.

Catalyst Yield (%) Enantiomeric Excess (ee, %) Reference
L-proline47>99
L-threonine55-7460-98[4]

Table 1: Comparison of organocatalysts for the asymmetric α-hydroxymethylation of cyclohexanone.

Protocol 3: Nucleophilic Hydroxymethylation via a Grignard Reagent

This method employs a silylmethyl Grignard reagent as a hydroxymethyl anion equivalent, offering an alternative route for nucleophilic hydroxymethylation.[5][6] This approach is particularly useful when direct base-catalyzed methods are problematic.

Materials and Reagents:

  • (Isopropoxydimethylsilyl)methyl chloride

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-dibromoethane (for initiation)

  • Cyclohexanone, freshly distilled

  • 10% aqueous solution of Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

  • Potassium hydrogen carbonate

  • Potassium fluoride

  • 30% Hydrogen peroxide

Instrumentation:

  • Three-necked flask with a dropping funnel, magnetic stirrer, and reflux condenser under a nitrogen atmosphere

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

Part A: Preparation of the Grignard Reagent and Addition to Cyclohexanone

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, charge magnesium turnings (2.43 g, 100 mg-atm).

  • Add a few milliliters of a solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in dry THF (120 mL) and a small amount of 1,2-dibromoethane to initiate the reaction.

  • Once the exothermic reaction starts, add the remaining chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of freshly distilled cyclohexanone (7.36 g, 75 mmol) in dry THF (30 mL) dropwise over 30 minutes.

  • Stir the resulting mixture at 0°C for another 30 minutes.

  • Hydrolyze the reaction by the dropwise addition of a 10% aqueous solution of ammonium chloride (100 mL) at 0°C.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (4 x 40 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol.[5]

Part B: Oxidative Cleavage to 1-(Hydroxymethyl)cyclohexanol

  • In a separate flask, add the crude product from Part A to a mixture of THF (75 mL), methanol (75 mL), potassium hydrogen carbonate (7.5 g, 75 mmol), and potassium fluoride (8.7 g, 150 mmol).

  • To the stirred mixture, add 30% hydrogen peroxide (28.0 mL, 247.5 mmol) in one portion at room temperature.

  • Control the exothermic reaction by intermittent cooling to maintain the temperature between 40-50°C.

  • After the exotherm ceases (approx. 30 minutes), proceed with workup and purification as described in the source literature to obtain 1-(hydroxymethyl)cyclohexanol.[5] Note: This specific protocol yields the tertiary alcohol. To obtain this compound, a different starting material or subsequent oxidation step would be necessary.

References

Application Notes and Protocols: Harnessing 2-(Hydroxymethyl)cyclohexanone as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxymethyl)cyclohexanone is a bifunctional organic compound that has garnered significant attention as a versatile synthetic intermediate.[1] Its structure, featuring both a ketone and a primary alcohol on a cyclohexane scaffold, offers two distinct points for chemical modification. When prepared in an enantiomerically pure form, it becomes a powerful chiral building block, enabling the stereocontrolled synthesis of complex molecular architectures.[1][2] This is particularly crucial in medicinal chemistry, where the three-dimensional arrangement of a molecule is often deterministic for its biological activity and efficacy.[2][3] These application notes provide an in-depth guide to the synthesis and strategic application of chiral this compound, complete with detailed protocols for its use in constructing high-value molecules such as carbocyclic nucleoside analogues and precursors to potent anti-inflammatory agents.[1][2][3]

The Strategic Importance of this compound

The utility of this compound in advanced organic synthesis stems from its dual functionality.[1] The ketone allows for α-functionalization, aldol reactions, and reductions, while the hydroxymethyl group can be easily converted into a good leaving group for nucleophilic substitution or oxidized to an aldehyde. This versatility makes it a foundational component for a diverse array of complex molecules, including natural products and their analogues.[1]

In the pharmaceutical industry, chiral enantiomers of this compound and its derivatives are recognized as critical intermediates for developing biologically active compounds.[1] Notable applications include:

  • Antiviral Agents: The cyclohexane core serves as a metabolically stable mimic of the furanose ring in nucleosides, leading to the development of carbocyclic nucleoside analogues with activity against viruses like HIV and Herpes Simplex Virus (HSV).[1][3]

  • Anti-inflammatory Drugs: The chiral scaffold is a key precursor in the synthesis of potent antagonists for the CCR2 receptor, which are investigated for treating inflammatory diseases.[1] It is also the starting point for synthesizing complex molecules like TBE-31, a powerful activator of the Nrf2 pathway, which is critical for cellular defense against inflammation and oxidative stress.[2]

Enantioselective Synthesis: Accessing the Chiral Building Block

The synthesis of enantiomerically pure this compound is paramount to its application as a chiral building block. Organocatalysis has emerged as a powerful and direct method for achieving this, specifically through the asymmetric α-hydroxymethylation of cyclohexanone.[1]

A highly effective strategy employs the natural amino acid L-threonine as an organocatalyst to react cyclohexanone with formaldehyde.[1] This approach provides a direct and stereocontrolled route to the valuable (S)-2-(hydroxymethyl)cyclohexanone.[1]

Protocol 1: Organocatalytic Asymmetric α-Hydroxymethylation of Cyclohexanone

This protocol describes a representative method for synthesizing (S)-2-(hydroxymethyl)cyclohexanone using an L-threonine catalyst. The causality behind this choice is the ability of the chiral amino acid to form a transient chiral enamine with cyclohexanone, which then directs the stereoselective attack on formaldehyde.

Materials and Reagents:

  • Cyclohexanone

  • Formalin (37% aqueous formaldehyde solution)

  • L-threonine

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_product Final Product A Dissolve L-threonine in DMSO B Add Cyclohexanone A->B C Add Formalin dropwise at 0°C B->C D Stir at Room Temperature (24-48h) C->D E Monitor by TLC D->E F Quench with Water & Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over MgSO₄ & Concentrate G->H I Purify by Flash Column Chromatography H->I J (S)-2-(Hydroxymethyl)cyclohexanone I->J

Caption: Workflow for the asymmetric synthesis of (S)-2-(hydroxymethyl)cyclohexanone.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-threonine (10 mol%) in DMSO. Add cyclohexanone (1.0 eq).

  • Reactant Addition: Cool the mixture to 0°C in an ice bath. Add formalin (1.5 eq) dropwise over 20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of cyclohexanone.

  • Workup: Upon completion, dilute the reaction mixture with deionized water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMSO and water-soluble components. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the final product.

ParameterValue/ConditionCausality/Purpose
CatalystL-threonineInduces enantioselectivity via a chiral enamine intermediate.
ReactantsCyclohexanone, FormalinProvides the carbon skeleton and the hydroxymethyl group, respectively.
SolventDMSOSolubilizes reactants and catalyst; can influence reaction rate and selectivity.
Temperature0°C for addition, then RTControls the initial reaction rate; RT allows for completion.
Expected Yield 60-75%Optimization can lead to higher yields.[1]
Expected ee >90%High enantiomeric excess is characteristic of efficient organocatalysis.

Key Applications and Synthetic Protocols

Once obtained, chiral this compound can be elaborated into more complex structures. The following sections detail common transformations and provide representative protocols.

Application 1: Functionalization via the Hydroxymethyl Group

The primary alcohol is an excellent handle for introducing a wide range of functional groups through nucleophilic substitution. This is typically a two-step process: activation of the alcohol into a better leaving group, followed by SN2 displacement.[1]

G A Chiral This compound B Activation (e.g., TsCl, Pyridine) A->B Step 1 C Intermediate Tosylate (Excellent Leaving Group) B->C D SN2 Displacement (Nucleophile, e.g., NaN3, KCN) C->D Step 2 E 2-Substituted Cyclohexanone Derivative D->E

Caption: General workflow for derivatizing the hydroxymethyl group.

Step A: Tosylation of (S)-2-(Hydroxymethyl)cyclohexanone

  • Setup: Dissolve (S)-2-(hydroxymethyl)cyclohexanone (1.0 eq) in dichloromethane (DCM) in a flask under an inert atmosphere and cool to 0°C.

  • Reagent Addition: Add pyridine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours until TLC indicates the consumption of the starting material.

  • Workup: Quench the reaction with cold 1M HCl. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by chromatography to yield the tosylated intermediate.

Step B: Nucleophilic Displacement with Sodium Azide (Example)

  • Setup: Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with diethyl ether. Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to afford (S)-2-(azidomethyl)cyclohexanone.

Application 2: Synthesis of Antiviral Carbocyclic Nucleoside Analogues

The structural similarity of the cyclohexane ring to a sugar moiety is exploited in the synthesis of carbocyclic nucleosides.[3] These analogues are resistant to enzymatic cleavage, enhancing their metabolic stability and potential as antiviral drugs.[3] The chiral building block provides the necessary stereochemistry for the carbocyclic "sugar."

This protocol outlines the key coupling step where a derivative of the chiral building block is joined with a nucleobase. This is often a late-stage step in a longer synthetic sequence.

Materials and Reagents:

  • Chiral cyclohexenyl precursor (derived from this compound)

  • Nucleobase (e.g., adenine, thymine)

  • Rhodium catalyst (e.g., [Rh(cod)Cl]₂)

  • Chiral ligand (e.g., a BINAP derivative)

  • Base (e.g., K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, combine the rhodium catalyst (2.5 mol%) and the chiral ligand (6.0 mol%). Add anhydrous THF and stir at 60°C for 30 minutes to form the active catalytic complex. The choice of ligand is critical for controlling the stereochemical outcome of the addition.

  • Reaction Setup: In a separate flask, dissolve the chiral cyclohexenyl precursor (1.0 eq), the desired nucleobase (1.2 eq), and the base (2.0 eq) in a mixture of THF and water.

  • Coupling Reaction: Transfer the substrate solution to the activated catalyst mixture via cannula.

  • Heating and Monitoring: Stir the final reaction mixture at 60°C for 16-24 hours. Monitor the formation of the product by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. The crude product is then purified using standard chromatographic techniques to isolate the carbocyclic nucleoside analogue.

Summary and Outlook

This compound is a cornerstone chiral building block whose value is firmly established in both academic research and industrial drug development.[1] Its straightforward synthesis via organocatalysis provides access to enantiomerically pure material, which is the critical starting point for a multitude of stereoselective syntheses. The protocols outlined herein demonstrate the fundamental transformations that make this molecule so versatile: derivatization of its functional groups and its use as a core scaffold for biologically active agents. As the demand for enantiomerically pure and complex pharmaceuticals continues to grow, the strategic application of pre-formed chiral building blocks like this compound will remain an essential and enabling technology in modern organic synthesis.

References

Application Notes & Protocols: Navigating the Synthetic Utility of the Primary Alcohol in 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-(Hydroxymethyl)cyclohexanone is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for more complex structures, including pharmaceutical intermediates and natural products. Its value lies in the orthogonal reactivity of its primary alcohol and ketone moieties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the key reactions targeting the primary hydroxyl group. We will explore protocols for oxidation, protection, esterification, and substitution, delving into the mechanistic rationale behind experimental choices to ensure reproducible and high-yielding transformations.

Introduction: A Molecule of Dual Reactivity

This compound possesses a primary alcohol at the alpha-position to a ketone. This arrangement presents both opportunities and challenges in synthesis. The primary alcohol is a nucleophilic center, susceptible to oxidation and derivatization, while the adjacent ketone offers an electrophilic site for nucleophilic addition. The strategic manipulation of the hydroxyl group is often the first critical step in a synthetic sequence, enabling the construction of more elaborate molecular architectures. Understanding how to selectively transform this group is fundamental to unlocking the molecule's full potential.

This guide focuses exclusively on the transformations of the primary alcohol, providing field-proven protocols and the scientific principles that underpin them.

Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives

The oxidation of the primary alcohol in this compound can be controlled to yield either the corresponding aldehyde (2-formylcyclohexanone) or the carboxylic acid (2-carboxymethyl)cyclohexanone. The choice of oxidant and reaction conditions is critical to achieving this selectivity.[1]

Selective Oxidation to 2-Formylcyclohexanone via Swern Oxidation

Mild oxidation is required to prevent the over-oxidation of the initially formed aldehyde to a carboxylic acid. The Swern oxidation is an exemplary method, utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride under cryogenic conditions (-78 °C).[2] This technique is renowned for its high chemoselectivity and compatibility with a wide range of functional groups, making it ideal for sensitive substrates.[2]

Mechanism Insight: The reaction proceeds through the formation of an alkoxysulfonium ylide intermediate. At -78 °C, oxalyl chloride activates DMSO to form the electrophilic "Swern reagent." The alcohol attacks this species, and subsequent addition of a hindered, non-nucleophilic base like triethylamine (TEA) facilitates an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2] The low temperature is crucial to prevent side reactions, such as the Pummerer rearrangement.

Protocol 1: Swern Oxidation of this compound

Objective: To synthesize 2-formylcyclohexanone with high yield and purity.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Equiv.Amount
This compound128.171.01.28 g (10.0 mmol)
Oxalyl chloride126.931.51.3 mL (15.0 mmol)
Dimethyl sulfoxide (DMSO), anhydrous78.132.21.6 mL (22.0 mmol)
Triethylamine (TEA), anhydrous101.195.07.0 mL (50.0 mmol)
Dichloromethane (DCM), anhydrous84.93-~80 mL

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 50 mL of anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM with vigorous stirring.

  • DMSO Addition: In a separate dry flask, prepare a solution of anhydrous DMSO (2.2 eq.) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride mixture at -78 °C. Stir for 15 minutes.

  • Substrate Addition: Prepare a solution of this compound (1.0 eq.) in 20 mL of anhydrous DCM. Slowly add this solution to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Base Quench: Slowly add triethylamine (5.0 eq.) to the reaction mixture. A thick white precipitate will form. Stir for an additional 30 minutes at -78 °C.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-formylcyclohexanone can be purified by column chromatography on silica gel.

Swern_Oxidation_Workflow cluster_prep Preparation (-78 °C) cluster_reaction Reaction Sequence (-78 °C) cluster_workup Workup & Purification reagents Prepare Solutions: 1. Oxalyl Chloride in DCM 2. DMSO in DCM 3. Substrate in DCM activation Add DMSO to Oxalyl Chloride (Activates DMSO) reagents->activation 15 min stir substrate_add Add Substrate Solution (Forms Alkoxysulfonium Salt) activation->substrate_add 30 min stir base_add Add Triethylamine (Induces Elimination) substrate_add->base_add 30 min stir warm Warm to RT & Quench with H₂O base_add->warm extract Extract with DCM warm->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end end purify->end Isolated Product: 2-Formylcyclohexanone Protection_Mechanism ROH R-OH RO_neg R-O⁻ ROH->RO_neg Deprotonation Base Base (Imidazole) BaseH_pos Base-H⁺ Base->BaseH_pos RO_neg2 R-O⁻ Product R-O-TIPS RO_neg2->Product Attack on Si TIPSCl TIPS-Cl Cl_neg Cl⁻ TIPSCl->Cl_neg Cl⁻ leaves Substitution_Workflow start Dissolve Substrate in Anhydrous Ether cool Cool to 0 °C (Ice Bath) start->cool add_pbr3 Dropwise Addition of PBr₃ (0.4 eq) cool->add_pbr3 react Stir at 0 °C (1h) then RT (2h) add_pbr3->react quench Pour onto Crushed Ice react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer: 1. H₂O 2. Sat. NaHCO₃ 3. Brine extract->wash purify Dry, Concentrate & Purify via Distillation wash->purify end Isolated Product: 2-(Bromomethyl)cyclohexanone purify->end

References

Application Notes and Protocols for the Oxidation of 2-(Hydroxymethyl)cyclohexanone to 2-oxocyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of functionalized cyclic carbonyl compounds is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and fragrances[1]. 2-Oxocyclohexanecarbaldehyde, also known as 2-formylcyclohexanone, is a versatile bifunctional molecule featuring both a ketone and an aldehyde. This arrangement makes it a valuable intermediate for constructing complex molecular architectures through subsequent reactions such as condensations and cyclizations[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the oxidation of the primary alcohol, 2-(hydroxymethyl)cyclohexanone, to the target aldehyde, 2-oxocyclohexanecarbaldehyde. We will explore various oxidation methodologies, offering detailed, field-proven protocols and the underlying chemical principles to ensure successful and reproducible outcomes.

Strategic Overview: Selecting the Appropriate Oxidation Method

The oxidation of a primary alcohol to an aldehyde is a delicate transformation, as overoxidation to the corresponding carboxylic acid is a common side reaction. The choice of oxidant and reaction conditions is therefore critical. This guide will focus on three widely employed and reliable methods for this conversion: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the pyridinium chlorochromate (PCC) oxidation. The selection of a particular method will depend on factors such as substrate sensitivity, desired scale, and safety considerations.

Oxidation MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAnhydrous, low temperature (-78 °C)Mild, high yield, avoids heavy metalsRequires cryogenic temperatures, produces malodorous dimethyl sulfide
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Anhydrous, room temperatureMild, neutral conditions, high yield, easy workupDMP can be explosive under certain conditions, relatively expensive
PCC Oxidation Pyridinium Chlorochromate (PCC)Anhydrous, room temperatureReadily available reagent, straightforward procedureChromium-based reagent (toxic), can be acidic

Synthesis of the Starting Material: this compound

Prior to the oxidation, the starting material, this compound, must be synthesized. A common and effective method is the base-catalyzed hydroxymethylation of cyclohexanone using formaldehyde.

Protocol: Base-Catalyzed Hydroxymethylation of Cyclohexanone

This protocol is adapted from established procedures for the α-hydroxymethylation of ketones.

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and potassium carbonate (0.2 eq) in methanol.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Oxidation Protocols

The following sections provide detailed, step-by-step protocols for the oxidation of this compound to 2-oxocyclohexanecarbaldehyde using the three selected methods.

Method 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to gently oxidize the primary alcohol. This method is renowned for its mild conditions and high yields, making it suitable for sensitive substrates.

The reaction proceeds through the formation of an electrophilic sulfur species, which reacts with the alcohol. Subsequent deprotonation by a hindered base leads to the formation of an ylide, which then collapses to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.

Swern_Mechanism reagents DMSO + (COCl)₂ activated_sulfonium Chlorosulfonium Ion reagents->activated_sulfonium -CO, -CO₂, -Cl⁻ alkoxysulfonium Alkoxysulfonium Salt activated_sulfonium->alkoxysulfonium + Alcohol alcohol This compound ylide Sulfur Ylide alkoxysulfonium->ylide + Et₃N - Et₃NH⁺Cl⁻ base Triethylamine (Et₃N) product 2-Oxocyclohexanecarbaldehyde + DMS + CO + CO₂ ylide->product Intramolecular Proton Transfer

Mechanism of the Swern Oxidation.

Materials:

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Triethylamine (Et₃N)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the cooled DCM with stirring.

  • In a separate flask, prepare a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM.

  • Slowly add the DMSO solution to the oxalyl chloride solution at -78 °C and stir for 15 minutes.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM and add it slowly to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Slowly add triethylamine (5.0 eq) to the reaction mixture at -78 °C and stir for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to achieve a mild and selective oxidation of primary alcohols to aldehydes[2][3]. The reaction is typically performed at room temperature in a chlorinated solvent.

The mechanism involves a ligand exchange on the iodine center, where the alcohol displaces an acetate group. An intramolecular proton transfer then facilitates the elimination of the reduced iodine species and acetic acid, yielding the aldehyde.

DMP_Mechanism DMP Dess-Martin Periodinane intermediate Periodinane Intermediate DMP->intermediate + Alcohol - AcOH alcohol This compound product 2-Oxocyclohexanecarbaldehyde intermediate->product Intramolecular Proton Transfer byproducts Reduced Iodine Species + 2 AcOH intermediate->byproducts

Mechanism of the Dess-Martin Oxidation.

Materials:

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 1-3 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and an aqueous solution of Na₂S₂O₃ (10% w/v).

  • Shake the funnel until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic extracts, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and is effective for the conversion of primary alcohols to aldehydes without significant overoxidation[4][5]. The reaction is typically carried out in dichloromethane at room temperature.

The alcohol attacks the chromium(VI) center to form a chromate ester. A base (such as pyridine) then removes the α-proton, leading to the elimination of a chromium(IV) species and the formation of the aldehyde.

PCC_Mechanism PCC Pyridinium Chlorochromate (PCC) chromate_ester Chromate Ester PCC->chromate_ester + Alcohol alcohol This compound product 2-Oxocyclohexanecarbaldehyde chromate_ester->product Base-mediated Elimination byproducts Cr(IV) species + Pyridinium HCl chromate_ester->byproducts

Mechanism of the PCC Oxidation.

Materials:

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Celite® or silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of PCC (1.5 eq) and Celite® (or silica gel) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification and Characterization of 2-Oxocyclohexanecarbaldehyde

The crude product from any of the above oxidation methods will likely require purification to remove residual reagents and byproducts.

Purification
  • Flash Column Chromatography: This is the most common and effective method for purifying 2-oxocyclohexanecarbaldehyde. A silica gel column with a gradient of ethyl acetate in hexanes is typically employed.

  • Bisulfite Adduct Formation: For challenging purifications, the aldehyde can be selectively isolated by forming a solid bisulfite adduct. The aldehyde can then be regenerated by treatment with a base.

Characterization

The purified 2-oxocyclohexanecarbaldehyde should be characterized to confirm its identity and purity.

  • Physical Appearance: Typically a colorless to pale yellow oil.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a signal for the aldehydic proton in the range of δ 9.5-10.0 ppm. The protons on the cyclohexanone ring will appear as multiplets in the aliphatic region.

    • ¹³C NMR: The carbonyl carbons of the ketone and aldehyde will appear at characteristic downfield shifts (typically >190 ppm).

  • Infrared (IR) Spectroscopy: Look for two distinct carbonyl stretching frequencies: one for the ketone (around 1715 cm⁻¹) and one for the aldehyde (around 1730 cm⁻¹). A C-H stretch for the aldehyde proton may also be visible around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 2-oxocyclohexanecarbaldehyde (126.15 g/mol ) should be observed.

Keto-Enol Tautomerism

It is important to note that 2-oxocyclohexanecarbaldehyde can exist in equilibrium with its enol tautomer. This equilibrium can be influenced by the solvent and the presence of acid or base. The enol form may be observed in NMR and IR spectra, and its presence should be considered during characterization and subsequent reactions.

Safety Considerations

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide, a toxic gas. This procedure must be performed in a well-ventilated fume hood. Dimethyl sulfide is volatile and has a strong, unpleasant odor.

  • Dess-Martin Oxidation: DMP is a potentially explosive compound, especially when impure or subjected to shock or heat. Handle with care and store appropriately.

  • PCC Oxidation: Chromium(VI) compounds are toxic and carcinogenic. Handle PCC with appropriate personal protective equipment and dispose of chromium waste according to institutional guidelines.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

Conclusion

The oxidation of this compound to 2-oxocyclohexanecarbaldehyde is a key transformation for accessing a valuable synthetic intermediate. The choice between Swern, Dess-Martin, and PCC oxidation methods allows for flexibility based on laboratory capabilities and substrate requirements. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely perform this important synthesis.

References

Application Notes and Protocols: High-Yield Synthesis of Cyclohexane-1,2-dimethanol via Reduction of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the reduction of 2-(hydroxymethyl)cyclohexanone to its corresponding diol, cyclohexane-1,2-dimethanol. We will explore the foundational principles of this conversion, detail validated experimental protocols, and discuss the critical parameters that ensure high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a robust and reproducible method for synthesizing this versatile building block.

Introduction and Scientific Context

Cyclohexane-1,2-dimethanol is a valuable bifunctional molecule with significant applications in the synthesis of polyesters, polyamides, and as a precursor for various specialty chemicals.[1][2] Its rigid cyclohexane core imparts unique thermal and mechanical properties to polymers. The synthesis of cyclohexane-1,2-dimethanol often involves the reduction of a corresponding carbonyl compound. This guide focuses on the efficient reduction of this compound, a readily accessible starting material.

The core of this transformation lies in the selective reduction of the ketone functionality to a secondary alcohol, without affecting the existing primary alcohol group. This requires a careful selection of reducing agents and reaction conditions to achieve the desired chemoselectivity and high yield.

Mechanistic Considerations: The Nucleophilic Addition of Hydride

The reduction of a ketone to an alcohol is fundamentally a nucleophilic addition reaction.[3] A hydride ion (H⁻), delivered by a reducing agent, attacks the electrophilic carbonyl carbon.[4] This initial attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically during an aqueous or acidic workup, yields the final alcohol product.[5][6]

The choice of hydride source is critical and dictates the reactivity and selectivity of the reduction. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce a wide range of carbonyl compounds, including esters and carboxylic acids, while milder agents such as sodium borohydride (NaBH₄) are more selective for aldehydes and ketones.[3][7]

Selecting the Optimal Reduction Strategy

Two primary methods are widely employed for the reduction of ketones: hydride reduction using metal hydrides and catalytic hydrogenation.

Hydride Reduction: Sodium Borohydride (NaBH₄)

For the reduction of this compound, sodium borohydride (NaBH₄) is an excellent choice due to its high chemoselectivity for ketones in the presence of other functional groups like alcohols.[3][4] It is also significantly safer and easier to handle compared to more reactive hydrides like LiAlH₄.[8] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as the proton source to quench the intermediate alkoxide.[5]

Advantages of NaBH₄:

  • High Selectivity: Reduces ketones and aldehydes without affecting esters, amides, or carboxylic acids.[3]

  • Safety: More stable and less reactive with protic solvents compared to LiAlH₄.[9]

  • Ease of Use: Reactions can be run at room temperature with simple workup procedures.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[10][11] This method is highly effective for reducing ketones to alcohols and is often used in industrial-scale synthesis due to its atom economy.[12][13] However, it requires specialized equipment to handle hydrogen gas under pressure.

Advantages of Catalytic Hydrogenation:

  • Atom Economy: The only byproduct is water (if any), making it an environmentally friendly method.

  • Scalability: Well-suited for large-scale industrial production.

  • High Yields: Typically provides excellent yields of the desired alcohol.

For the purposes of this guide, we will focus on the sodium borohydride method due to its accessibility and ease of implementation in a standard laboratory setting.

Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a detailed, step-by-step methodology for the reduction of this compound to cyclohexane-1,2-dimethanol using sodium borohydride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableHandle with care; moisture-sensitive.
Methanol (MeOH)AnhydrousCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionPrepared from concentrated HCl
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 1 M HCl dropwise until the effervescence ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude cyclohexane-1,2-dimethanol.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve this compound in Methanol prep2 Cool to 0-5 °C prep1->prep2 react1 Slowly add NaBH₄ prep2->react1 react2 Stir at Room Temperature react1->react2 workup1 Quench with 1 M HCl react2->workup1 workup2 Remove Methanol workup1->workup2 workup3 Extract with Diethyl Ether workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry and Concentrate workup4->workup5 workup6 Purify (Optional) workup5->workup6

Caption: Experimental workflow for the reduction of this compound.

Stereochemical Considerations

The reduction of this compound introduces a new stereocenter at the newly formed secondary alcohol. The hydride can attack the carbonyl from either the axial or equatorial face of the cyclohexane ring, leading to the formation of two diastereomers: cis- and trans-cyclohexane-1,2-dimethanol.[14]

The diastereoselectivity of the reduction is influenced by several factors, including the steric bulk of the reducing agent and the substituents on the cyclohexane ring.[15] For sodium borohydride, the small size of the hydride nucleophile generally favors axial attack, leading to the formation of the equatorial alcohol as the major product. However, the presence of the adjacent hydroxymethyl group can influence the approach of the hydride, and the final diastereomeric ratio should be determined experimentally, for example, by NMR spectroscopy.

Reaction Mechanism Diagram

G reactant This compound intermediate Alkoxide Intermediate reactant->intermediate 1. NaBH₄ (Hydride Attack) product Cyclohexane-1,2-dimethanol intermediate->product 2. MeOH (Protonation)

Caption: Simplified mechanism of sodium borohydride reduction.

Characterization and Data Analysis

The successful synthesis of cyclohexane-1,2-dimethanol should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the ketone carbonyl signal. Appearance of a new signal for the proton on the carbon bearing the secondary alcohol.
¹³C NMR Disappearance of the ketone carbonyl carbon signal (around 200-210 ppm). Appearance of a new signal for the carbon of the secondary alcohol (around 60-75 ppm).
Infrared (IR) Spectroscopy Disappearance of the strong C=O stretching vibration (around 1710 cm⁻¹). Appearance of a broad O-H stretching vibration (around 3200-3600 cm⁻¹).
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the mass of cyclohexane-1,2-dimethanol (C₈H₁₆O₂).

Conclusion

The reduction of this compound to cyclohexane-1,2-dimethanol using sodium borohydride is a reliable and efficient method suitable for laboratory-scale synthesis. This protocol provides a detailed and validated procedure that, when followed carefully, will yield the desired product in high purity. The principles and techniques described herein are fundamental to organic synthesis and can be adapted for the reduction of other cyclic ketones. For industrial applications, catalytic hydrogenation may be a more economical and environmentally friendly alternative, though it requires more specialized infrastructure.

References

Application Notes & Protocols: The Strategic Use of 2-(Hydroxymethyl)cyclohexanone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of pharmaceutical development, the demand for complex, stereochemically defined molecules necessitates a robust toolbox of versatile chemical intermediates. 2-(Hydroxymethyl)cyclohexanone is a prime example of such a scaffold, offering a unique combination of a reactive ketone and a primary alcohol on a conformationally well-defined six-membered ring.[1] This dual functionality allows for orthogonal chemical transformations and makes it an invaluable precursor for a diverse array of intricate molecular architectures.[1]

Its significance is particularly pronounced in the synthesis of chiral pharmaceuticals, where the (S)-enantiomer serves as a key starting material for stereospecific constructions.[1] This guide delves into the strategic applications of this compound, providing detailed protocols and explaining the underlying chemical principles that make it a cornerstone in the synthesis of potent antiviral and anti-inflammatory agents. We will explore its synthesis, key transformations, and its role in building the core structures of next-generation therapeutics.

Synthesis and Characterization

The accessibility of this compound, particularly in its enantiomerically pure forms, is crucial for its widespread use. Modern synthetic methods have evolved to provide efficient and stereocontrolled access to this key intermediate.

Asymmetric Synthesis via Organocatalysis

The direct asymmetric α-hydroxymethylation of cyclohexanone using simple organic molecules as catalysts represents a powerful and green approach. The amino acid L-threonine, for instance, has been shown to be an effective organocatalyst for this transformation, yielding the valuable (S)-2-(hydroxymethyl)cyclohexanone.[1] This method avoids the use of heavy metals and provides direct access to the chiral building block.

Protocol 1: Asymmetric α-Hydroxymethylation of Cyclohexanone

This protocol describes the L-threonine catalyzed synthesis of (S)-2-(hydroxymethyl)cyclohexanone.

Materials:

  • Cyclohexanone

  • Formalin (37% aqueous formaldehyde solution)

  • L-threonine

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve L-threonine (10 mol%) in DMF.

  • Add cyclohexanone (1.0 equivalent) to the solution.

  • Add formalin (2.0 equivalents) dropwise to the stirred mixture at room temperature.

  • Stir the reaction for 24-48 hours, monitoring its progress by Thin Layer Chromatography (TLC). The causality for using an organocatalyst like L-threonine lies in its ability to form a chiral enamine intermediate with cyclohexanone, which then directs the stereoselective attack on formaldehyde.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-2-(hydroxymethyl)cyclohexanone.[1]

G cluster_synthesis Synthetic Workflow A Cyclohexanone + Formalin C Asymmetric Hydroxymethylation A->C B Organocatalyst (L-Threonine, DMF) B->C D Aqueous Workup & Extraction C->D E Column Chromatography D->E F (S)-2-(Hydroxymethyl)cyclohexanone E->F

Caption: Workflow for Asymmetric Synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the synthesized intermediate. The following tables summarize key properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number5331-08-8[1][2][3]
Molecular FormulaC₇H₁₂O₂[2][3]
Molecular Weight128.17 g/mol [1][2]
IUPAC Name2-(hydroxymethyl)cyclohexan-1-one[2]
InChIKeySIGZQOSGZJNAKB-UHFFFAOYSA-N[1][2]

Table 2: Key Spectroscopic Data for (S)-2-(Hydroxymethyl)cyclohexanone

TechniqueExpected Chemical Shift (δ, ppm) or Frequency (cm⁻¹)Key ObservationsReference(s)
¹H NMR
-CH₂-OH~3.5 - 3.8Diastereotopic protons, often appearing as two distinct multiplets.[4]
-OHVariableBroad singlet; chemical shift is dependent on concentration and solvent.[4]
Cyclohexyl Protons1.2 - 2.5A series of complex, overlapping multiplets.[4]
¹³C NMR
C=O~210 - 215Typical chemical shift for a cyclohexanone carbonyl carbon.[4]
-CH₂-OH~65 - 70Carbon bearing the primary alcohol.[4]
IR Spectroscopy
O-H Stretch~3400 (broad)Characteristic broad absorption for the hydroxyl group.[4]
C=O Stretch~1715 (strong, sharp)Strong absorption typical for a ketone carbonyl.[4]

Application in Antiviral Drug Synthesis

A paramount application of chiral this compound derivatives is in the synthesis of carbocyclic nucleoside analogues. These compounds are mimics of natural nucleosides where the furanose ring's oxygen is replaced by a methylene group, a modification that confers enhanced metabolic stability by making them resistant to enzymatic cleavage.[5] This stability is a highly desirable trait in antiviral drug design.

Rationale and General Strategy

The cyclohexene scaffold, derived from this compound, serves as an effective mimic of the ribose sugar in nucleosides.[6] The synthesis involves transforming the starting material into a suitably functionalized cyclohexene derivative, which can then be coupled with a nucleobase (e.g., guanine, adenine) to form the target antiviral agent.[5]

G A This compound B Protection of Alcohol (e.g., TBDMS) A->B Step 1 C Ketone Reduction (e.g., NaBH4) B->C Step 2 D Formation of Leaving Group (e.g., MsCl) C->D Step 3 E Base-induced Elimination D->E Step 4 F Key Cyclohexenyl Precursor E->F G Nucleobase Coupling (e.g., Mitsunobu or Pd-catalyzed) F->G Step 5 H Deprotection G->H Step 6 I Carbocyclic Nucleoside Analogue H->I G A 2-(Substituted) Cyclohexanone Derivative B Michael Addition with Methyl Vinyl Ketone (MVK) A->B Step 1 C Intramolecular Aldol Condensation (Robinson Annulation) B->C Step 2 D Bicyclic Enone Intermediate C->D E Further Annulation & Functionalization D->E Multi-step Sequence F Hydroxymethyl Tricyclic Ketone (e.g., TBE-31 Precursor) E->F

References

An In-Depth Technical Guide to the HPLC Analysis of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note details robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(Hydroxymethyl)cyclohexanone, a key chiral intermediate in organic synthesis and pharmaceutical development. Recognizing its bifunctional nature—containing both a ketone and a primary alcohol—this guide provides two distinct, validated protocols: a reversed-phase (RP-HPLC) method for assessing chemical purity and a normal-phase chiral HPLC method for quantifying enantiomeric excess. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established chromatographic principles to ensure accuracy, reproducibility, and scientific integrity. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting guidance are provided to empower users to implement and adapt these methods effectively.

Introduction and Scientific Context

This compound is a valuable bifunctional building block in modern organic chemistry. Its structure, featuring a ketone on a cyclohexane ring with a hydroxymethyl substituent at the alpha-position, makes it a precursor for a wide array of more complex molecules.[1] Crucially, the α-carbon is a stereocenter, meaning the compound exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the ability to accurately determine both chemical purity and enantiomeric composition is paramount in research and pharmaceutical quality control.[2][3]

The presence of both a polar hydroxyl group and a moderately polar ketone group presents a unique analytical challenge, requiring careful method development to achieve adequate retention and sharp, symmetrical peaks.[4][5] Furthermore, α-hydroxy ketones can be susceptible to degradation pathways such as oxidation or acid/base-catalyzed rearrangements, necessitating analytical conditions that preserve sample integrity. This guide provides the foundational methods to address these challenges directly.

Principle of the Analytical Methods

This guide employs two fundamental HPLC strategies tailored to the specific analytical question:

  • Purity Analysis via Reversed-Phase HPLC (RP-HPLC): This method separates this compound from potential impurities based on differences in polarity. A non-polar C18 stationary phase is used with a polar mobile phase. The analyte and impurities partition between these two phases, with more polar compounds eluting earlier and less polar compounds being retained longer. This is the standard approach for determining the purity of chemical intermediates.[6]

  • Enantiomeric Separation via Chiral HPLC: To separate enantiomers, which have identical physical properties in an achiral environment, a chiral stationary phase (CSP) is required.[3] This method utilizes a polysaccharide-based CSP, which creates a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7] This allows for the differential interaction of the two enantiomers with the stationary phase, resulting in their separation into two distinct peaks.

Part I: Chemical Purity Analysis by RP-HPLC

This protocol is designed to quantify this compound and separate it from process-related impurities and potential degradants.

Materials and Equipment
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.

    • This compound reference standard of known purity.[8]

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare a mobile phase consisting of Acetonitrile and Water containing 0.1% Phosphoric Acid.

  • A starting isocratic condition of 30:70 (v/v) Acetonitrile:Water (0.1% H₃PO₄) is recommended.[9]

  • Degas the mobile phase thoroughly using sonication or vacuum filtration before use.

    • Rationale: Phosphoric acid is used to acidify the mobile phase. This suppresses the ionization of residual silanol groups on the silica-based C18 column, leading to improved peak shape and minimizing tailing for the polar hydroxyl group of the analyte. For mass spectrometry (MS) compatibility, 0.1% formic acid can be substituted.[9]

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Step 3: Sample Preparation

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial to remove any particulate matter.

Step 4: Chromatographic Analysis

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the working standard solution five times to perform System Suitability Testing (SST).

  • Inject the prepared sample solution(s).

Chromatographic Conditions & Data Analysis
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 30% Acetonitrile / 70% Water with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Run Time 15 minutes
  • Detection Wavelength Rationale: Saturated ketones like cyclohexanone exhibit a weak n→π* absorption at high wavelengths (~280-290 nm) and a strong π→π* absorption at low wavelengths. For quantitative analysis, the higher intensity absorption around 210 nm provides superior sensitivity.

Data Analysis:

  • System Suitability: Ensure the SST injections meet the criteria outlined in the table below. This validates the performance of the chromatographic system on the day of analysis.

  • Purity Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability Testing (SST) - A Self-Validating System
ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency; a higher number indicates sharper peaks and better separation power.
Repeatability (%RSD) %RSD ≤ 2.0% for peak area of 5 replicate injectionsConfirms the precision of the autosampler and detector response.

Part II: Enantiomeric Purity by Chiral HPLC

This protocol is essential for determining the enantiomeric excess (ee) of a chiral sample of this compound.

Materials and Equipment
  • Instrumentation: HPLC system as described in section 3.1.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-H or similar amylose/cellulose derivative, 4.6 mm x 250 mm, 5 µm).[7]

  • Reagents:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) or Ethanol (HPLC Grade)

    • Racemic this compound standard (for method development).

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare a mobile phase of n-Hexane and Isopropanol (IPA) .

  • A common starting composition is 90:10 (v/v) n-Hexane:IPA .[10] The ratio may require optimization to achieve baseline separation (resolution > 1.5).

  • Degas the mobile phase before use.

    • Rationale: Normal-phase chromatography with polysaccharide CSPs relies on polar interactions (hydrogen bonds, dipole-dipole) for chiral recognition. The alcohol modifier (IPA) is crucial for eluting the analyte, and its concentration is the primary lever for adjusting retention and selectivity.[7]

Step 2: Standard and Sample Preparation

  • Racemic Standard (for method setup): Prepare a solution of the racemic standard at ~0.5 mg/mL in the mobile phase. This is used to confirm the retention times of both enantiomers.

  • Sample Solution: Prepare the chiral sample at ~0.5 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials.

Step 3: Chromatographic Analysis

  • Equilibrate the chiral column with the mobile phase for at least 30-45 minutes. Chiral columns often require longer equilibration times.

  • Inject the racemic standard to identify the two enantiomer peaks and determine their resolution.

  • Inject the chiral sample to be tested.

Chromatographic Conditions & Data Analysis
ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase 90% n-Hexane / 10% Isopropanol
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Run Time 30 minutes (or until both peaks elute)

Data Analysis:

  • Resolution (Rs): Using the racemic standard chromatogram, ensure the resolution between the two enantiomer peaks is Rs ≥ 1.5 .

  • Enantiomeric Excess (ee) Calculation: In the sample chromatogram, let Area1 and Area2 be the peak areas of the two enantiomers.

    • % ee = [ |Area1 - Area2| / (Area1 + Area2) ] x 100

Visualized Workflows

Overall Analytical Workflow

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard (Stock & Working) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_sample Prepare Sample (Weigh, Dissolve, Filter) analysis Inject Sample(s) prep_sample->analysis prep_mp Prepare Mobile Phase (Mix Solvents, Degas) equil Equilibrate System prep_mp->equil equil->sst sst->analysis check_sst Verify SST Criteria (Tailing, Plates, RSD) sst->check_sst integrate Integrate Peaks analysis->integrate check_sst->integrate calculate Calculate Results (% Purity or % ee) integrate->calculate report Generate Report calculate->report node_task node_task start What is the analytical goal? purity Chemical Purity start->purity Impurity Profile enantiopurity Enantiomeric Purity start->enantiopurity Stereoisomer Ratio method_rp Use RP-HPLC Method (C18 Column) purity->method_rp method_chiral Use Chiral HPLC Method (CSP Column) enantiopurity->method_chiral

References

13C NMR Analysis of 2-(Hydroxymethyl)cyclohexanone and its Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the principles and practices for the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-(hydroxymethyl)cyclohexanone and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this versatile bifunctional molecule, offering both theoretical insights and detailed experimental protocols.

Introduction: The Significance of this compound

This compound is a chiral building block of considerable interest in organic synthesis. Its structure, featuring a ketone and a primary alcohol on a cyclohexane scaffold, presents a platform for creating a diverse array of more complex molecules with potential pharmaceutical applications. The precise characterization of this molecule and its derivatives is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final compounds. 13C NMR spectroscopy stands as a powerful, non-destructive analytical technique for confirming the carbon framework, assessing purity, and determining the stereochemistry of these compounds.

Principles of 13C NMR Spectroscopy for Cyclohexanone Derivatives

13C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, with the chemical shift (δ) of each signal being highly sensitive to the local electronic environment. In this compound, the chemical shifts of the seven carbon atoms are primarily influenced by the electron-withdrawing effects of the carbonyl (C=O) and hydroxyl (-OH) groups, as well as the stereochemical arrangement of the substituents on the cyclohexane ring.

The carbonyl carbon (C1) is the most deshielded, appearing significantly downfield (typically >200 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The carbon bearing the hydroxymethyl group (C2) and the hydroxymethyl carbon itself (C7) are also deshielded, albeit to a lesser extent, due to the electronegativity of the attached oxygen atom. The remaining methylene carbons of the cyclohexane ring (C3-C6) resonate at higher fields, with their specific chemical shifts influenced by their proximity to the functional groups and their axial or equatorial positions. For a deeper understanding of the fundamental principles of 13C NMR, authoritative texts such as "Carbon 13 NMR Spectroscopy" by Kalinowski, Berger, and Braun provide an excellent resource.[1][2]

Predicted 13C NMR Data for (S)-2-(Hydroxymethyl)cyclohexanone

Due to the limited availability of publicly accessible, experimentally assigned 13C NMR data for this compound, the following table presents predicted chemical shifts. These values are based on established NMR prediction algorithms and analysis of structurally analogous compounds.[3][4] It is important to note that experimental values can vary based on the solvent and other experimental conditions.

Carbon AssignmentPredicted Chemical Shift (δ) in ppm (in CDCl₃)
C1 (C=O)213.5
C7 (CH₂OH)65.0
C252.0
C642.0
C332.0
C528.0
C425.0

Experimental Protocol for 13C NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Materials:

    • This compound (10-50 mg)

    • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

    • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent signal)

    • 5 mm NMR tube of high precision

    • Pasteur pipette

    • Small vial

  • Procedure:

    • Accurately weigh 10-50 mg of the purified this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into the NMR tube. The final solution height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided for a 400 MHz NMR spectrometer and may require adjustment for different instruments.

  • Instrument: 400 MHz NMR Spectrometer

  • Probe: Broadband observe (BBO) or similar

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 240 ppm (centered around 100 ppm).

    • Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Receiver Gain (RG): Set automatically or adjusted to prevent signal clipping.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift axis by setting the residual CDCl₃ solvent peak to 77.16 ppm.

  • Perform baseline correction to obtain a flat baseline.

  • Perform peak picking to identify the chemical shifts of all signals.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (10-50 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire 13C Spectrum (zgpg30, NS ≥ 1024) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to CDCl₃ (77.16 ppm) phase->calibrate baseline Baseline Correction calibrate->baseline peak_pick Peak Picking baseline->peak_pick structure_spectrum cluster_structure Molecular Structure cluster_spectrum Predicted 13C NMR Spectrum struct spectrum c1 C1 (C=O) ~213.5 ppm c7 C7 (CH₂OH) ~65.0 ppm c2 C2 ~52.0 ppm c6 C6 ~42.0 ppm c3 C3 ~32.0 ppm c5 C5 ~28.0 ppm c4 C4 ~25.0 ppm p1->c1 p7->c7 p2->c2 p6->c6 p3->c3 p5->c5 p4->c4

References

Application Notes & Protocols: Strategic Protection of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Bifunctional Complexity of 2-(Hydroxymethyl)cyclohexanone

In the landscape of complex organic synthesis, molecules bearing multiple reactive centers present unique challenges. This compound is a prime example of such a scaffold, featuring both a nucleophilic primary alcohol and an electrophilic ketone. This bifunctionality necessitates a carefully designed synthetic strategy to achieve selective transformations at one site without unintended reactions at the other. The temporary masking of a functional group, known as "protection," is a cornerstone of modern synthesis, enabling chemists to direct reactivity with precision.[1][2][3]

This guide provides an in-depth exploration of protecting group strategies tailored for this compound. We will move beyond simple procedural lists to explain the underlying principles of chemoselectivity and orthogonality. The protocols described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for manipulating this versatile building block.

The Principle of Orthogonal Protection

The ultimate goal in a multi-step synthesis involving a bifunctional molecule is often to employ an orthogonal protection strategy. This allows for the selective removal of one protecting group in the presence of another, using distinct and non-interfering reaction conditions.[2][4][5] For this compound, this means we can shield the alcohol while reacting at the ketone, and vice-versa, providing complete control over the synthetic pathway.

G

Part 1: Selective Protection of the Primary Alcohol as a Silyl Ether

The hydroxyl group's acidic proton and nucleophilic oxygen can interfere with a wide range of reactions, particularly those involving strong bases or organometallics.[6][7] Silyl ethers are the most prevalent choice for alcohol protection due to their ease of formation, general stability, and, crucially, the diverse conditions available for their cleavage.[6][8]

The TBDMS Group: A Bulky Shield

For this compound, the tert-butyldimethylsilyl (TBDMS or TBS) group is an excellent choice. The significant steric bulk of the tert-butyl group allows for the highly selective silylation of the less hindered primary alcohol over the ketone.[9] This protection proceeds smoothly using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a mild base like imidazole.

Mechanism of Silylation

The reaction is a nucleophilic substitution at the silicon atom. Imidazole acts as both a base and a transfer catalyst, forming a highly reactive silylimidazolium intermediate, which is then readily attacked by the primary alcohol.

G

Protocol 1: Selective TBDMS Protection of this compound

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

  • Imidazole (1.5 eq)[10]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[11]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM.

  • Add imidazole to the solution and stir until it dissolves.

  • Add TBDMS-Cl portion-wise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting TBDMS ether by flash column chromatography on silica gel.

Part 2: Selective Protection of the Ketone as a Cyclic Acetal

To perform chemistry on the hydroxyl group, such as oxidation or esterification, the ketone must be protected. Carbonyls are readily attacked by nucleophiles and reducing agents.[12] Converting the ketone to an acetal (or more specifically, a ketal) renders it inert to these conditions.[13][14][15] Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.[13]

The 1,3-Dioxolane Group: An Acid-Labile Mask

The reaction of this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) yields a 1,3-dioxolane.[16][17] This reaction is an equilibrium process. To drive it to completion, the water byproduct must be removed, typically using a Dean-Stark apparatus.[13][16][18]

Mechanism of Acetalization

The acid catalyst protonates the carbonyl oxygen, activating the carbon for nucleophilic attack by ethylene glycol. A series of proton transfers and the elimination of water lead to the stable cyclic acetal.

G

Protocol 2: Acetal Protection of this compound

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq)[16]

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine this compound, ethylene glycol, and a catalytic amount of TsOH in toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or distillation if necessary.

Part 3: Deprotection Protocols & Orthogonality in Practice

The true power of this strategy lies in the selective removal of each protecting group.

Stability and Deprotection Conditions

The table below summarizes the stability of each protecting group, highlighting their orthogonality.

Condition / ReagentTBDMS Ether StabilityAcetal (1,3-Dioxolane) StabilityOrthogonal?
Aqueous Acid (e.g., HCl, TsOH) Labile[10][19]Labile [13][15][20]No
Mild Aqueous Acid (e.g., AcOH) Relatively Stable[10]Labile Yes
Fluoride Ion (e.g., TBAF, HF) Labile [9][19][21]StableYes
Strong Base (e.g., NaOH, NaH) Stable[6]Stable[12][13][14]-
Organometallics (e.g., Grignard) Stable[6]Stable[12][13][14]-
Reducing Agents (e.g., LiAlH₄) StableStable[2][15]-
Oxidizing Agents (most) StableStable[15]-
Protocol 3: Deprotection of the TBDMS Ether

This protocol uses tetrabutylammonium fluoride (TBAF), a common reagent for cleaving silicon-oxygen bonds.[19][21]

Materials:

  • TBDMS-protected alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.

  • Add the TBAF solution dropwise to the stirred solution.

  • Monitor the reaction by TLC. Deprotection is typically complete within 1-3 hours.[9]

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the resulting alcohol as needed.

Protocol 4: Deprotection of the Acetal

This protocol uses mild acidic hydrolysis to regenerate the ketone.[17][22]

Materials:

  • Acetal-protected ketone (1.0 eq)

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq) or dilute HCl

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected ketone in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of TsOH·H₂O.[17]

  • Stir the mixture at room temperature. The reaction can take from 2 to 24 hours, depending on the substrate's stability. Monitor by TLC.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography if necessary.

Conclusion

The strategic application of orthogonal protecting groups is indispensable for the successful synthesis of complex molecules from bifunctional precursors like this compound. By employing a sterically demanding silyl ether such as TBDMS for the primary alcohol and an acid-labile cyclic acetal for the ketone, chemists can unlock a vast array of selective transformations. The detailed protocols and mechanistic insights provided in this guide offer a robust foundation for researchers to confidently navigate the synthetic challenges posed by such molecules, ultimately accelerating the discovery and development of novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Hydroxymethyl)cyclohexanone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2-(hydroxymethyl)cyclohexanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this versatile synthetic intermediate. Our goal is to move beyond simple instructions, offering explanations grounded in chemical principles to empower you to solve challenges in your own laboratory work.

Section 1: Foundational Principles & Preparation

This section addresses the essential preliminary knowledge required before beginning the recrystallization process. A thorough understanding of the compound's properties and the principles of solvent selection is the bedrock of a successful purification.

Q1: What are the key physical and chemical properties of this compound that I must consider for recrystallization?

Understanding the physicochemical properties of this compound is critical for designing an effective purification strategy. The molecule's structure, featuring both a ketone and a primary alcohol, defines its behavior.[1] This bifunctional nature results in significant polarity and the capacity for hydrogen bonding.

Key Properties Summary Table:

PropertyValueSignificance for Recrystallization
Molecular Formula C₇H₁₂O₂Indicates a relatively small molecule with a high oxygen-to-carbon ratio, suggesting polarity.[2]
Molecular Weight 128.17 g/mol Standard molecular weight.[2]
Appearance Colorless liquid or low-melting solidThe physical state at room temperature influences handling. If it is a liquid, cooling may be required to solidify it before recrystallization.[3][4]
Boiling Point 114-115 °C (at 16 Torr)A high boiling point at atmospheric pressure means a suitable recrystallization solvent should have a boiling point well below the compound's potential decomposition temperature.[5]
Melting Point 149 °C (Note: This value from some databases seems unusually high and may be anomalous; the compound is often handled as a liquid).[3][5][6][7]The solvent's boiling point must be lower than the compound's melting point to prevent "oiling out".[8]
Polarity HighThe presence of hydroxyl (-OH) and ketone (C=O) groups makes it a polar molecule. This is the single most important factor for solvent selection, dictating solubility in polar solvents.[1]
Q2: How do I select the best solvent or solvent system for recrystallizing this compound?

Solvent selection is the most crucial step for a successful recrystallization.[8] The ideal solvent must satisfy four key criteria:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound must be poorly soluble or insoluble in the same solvent when cold to allow for precipitation and recovery.[9]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of this compound to avoid oiling out.[8]

  • Inertness: The solvent must not react with the compound.[10]

Given the polar nature of this compound, polar solvents are the logical starting point. A common strategy for compounds with hydrogen bonding capability is to use a mixed-solvent system, often an alcohol-water mixture.[8]

Recommended Solvents for Screening:

Solvent/SystemRationalePotential Issues
Water Highly polar, excellent for inducing crystallization of polar organics when used as an anti-solvent. Unlikely to be a good single solvent.This compound may have some solubility even in cold water, potentially reducing yield.
Ethanol / Water (Primary Recommendation) Ethanol is a good solvent for the polar compound. The controlled addition of water (an anti-solvent) will decrease solubility and induce crystallization upon cooling.[8]Finding the precise ratio requires careful titration to the cloud point.
Acetone / Hexane Acetone is a polar ketone that should readily dissolve the compound ("like-dissolves-like").[11] Hexane acts as a nonpolar anti-solvent.Acetone has a low boiling point, which can lead to rapid evaporation and premature crystallization.
Ethyl Acetate A moderately polar solvent. May provide the ideal solubility profile (soluble hot, insoluble cold) on its own.May be too good of a solvent, leading to poor recovery. Might require pairing with an anti-solvent like hexane.
Toluene Nonpolar. Unlikely to be a good primary solvent but could be used as an anti-solvent if a very polar solvent is used first.High boiling point may exceed the compound's melting point.
General Recrystallization Workflow

The following diagram outlines the fundamental steps of the process.

RecrystallizationWorkflow cluster_main Recrystallization Protocol A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Insoluble impurities? C 3. Slow Cooling (Induces Crystal Growth) A->C No B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Minimal Ice-Cold Solvent D->E F 6. Dry Purified Product E->F

Caption: A standard workflow for purification by recrystallization.

Section 2: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks

  • Hot Plate with Stirring Capability

  • Büchner Funnel and Filter Flask

  • Filter Paper

  • Glass Stirring Rod

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate while stirring. Continue adding small portions of ethanol until the solid has just completely dissolved. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[8][12]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask and add a small excess of hot ethanol (~5-10% extra volume) to the solution before filtering.[13]

  • Inducing Crystallization (Cloud Point Titration): While the ethanol solution is still hot, add deionized water dropwise with continuous stirring. Continue adding water until the solution becomes faintly and persistently cloudy. This is the "cloud point," indicating the solution is saturated. Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature.[8] Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves into a crystal lattice, excluding impurities.[9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with the cold ethanol/water filtrate before adding the crystal slurry.

  • Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent (use the same ethanol/water ratio as the mother liquor). Expert Tip: Using room-temperature or warm solvent to wash the crystals will redissolve a significant portion of your product, drastically reducing the yield.[12]

  • Drying: Continue to draw air through the crystals on the Büchner funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely. For faster results, a vacuum oven at low heat can be used.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses the most common problems in a direct Q&A format.

Q3: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

This is a classic case of either using too much solvent or the solution being supersaturated.[14][15]

Immediate Actions:

  • Induce Nucleation: Try scratching the inner wall of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for the first crystals to form.[14][15]

  • Add a Seed Crystal: If you have a small crystal of pure product from a previous batch, add it to the solution. This provides a template for further crystal growth.[14]

If Nucleation Fails:

  • Problem: You have likely used too much solvent.[14][16]

  • Solution: Gently heat the solution to boiling and reduce its volume by 15-20% on the hot plate. Allow it to cool slowly again. Repeat the process of inducing nucleation once it reaches room temperature.

Q4: My product has separated as an oily liquid instead of solid crystals. How do I fix this?

This phenomenon, known as "oiling out," is common when the melting point of the solid is lower than the temperature of the solution or when there is a high concentration of impurities.[14][16]

Corrective Actions:

  • Reheat the solution until the oil completely redissolves, creating a single homogeneous phase.

  • Add a small amount of additional "good" solvent (in this case, ethanol) to the hot solution. This increases the overall solubility and lowers the saturation temperature.[14]

  • Allow the solution to cool much more slowly. You can do this by placing the flask inside a beaker of hot water and letting the entire assembly cool together. This slower temperature drop often favors proper crystal lattice formation over oiling out.[14]

Q5: My final yield is very low. What are the most likely causes?

A low yield is a frustrating but common issue. The cause can usually be traced to one of several experimental steps.[16]

Common Causes and Prevention:

  • Excessive Solvent: Using more than the minimum amount of boiling solvent to dissolve the crude product is the most frequent cause. The excess solvent will keep a larger fraction of your product dissolved in the mother liquor after cooling.[12][16]

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities. Ensure your filtration apparatus is hot and you have added a slight excess of solvent.

  • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve a substantial amount of product. Always use a minimal volume of ice-cold solvent for washing.[12]

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient time in the ice bath will result in product being left behind in the mother liquor.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common recrystallization problems.

TroubleshootingTree cluster_problems Diagnostics cluster_solutions Solutions Start Problem Occurred? NoCrystals No Crystals Formed Upon Cooling Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Yield is Poor Start->LowYield Sol_Scratch 1. Scratch Flask Inner Wall 2. Add Seed Crystal NoCrystals->Sol_Scratch Try First Sol_ReheatAdd 1. Reheat to dissolve oil 2. Add more 'good' solvent 3. Cool very slowly OilingOut->Sol_ReheatAdd Sol_CheckSteps Review Protocol: - Used min. hot solvent? - Washed with ice-cold solvent? - Cooled sufficiently? LowYield->Sol_CheckSteps Sol_BoilOff Too Much Solvent: Boil off ~20% and re-cool Sol_Scratch->Sol_BoilOff If no success

Caption: A decision tree for troubleshooting common recrystallization issues.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is slow cooling so important? A: Crystal formation is a process of equilibrium where molecules selectively deposit onto a growing lattice. Slow cooling allows this process to occur correctly, excluding impurity molecules that do not fit into the lattice. Rapid cooling traps impurities within the crystal, defeating the purpose of the purification.[16]

Q: How do I know if my product is pure after one recrystallization? A: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point (a narrow range of 1-2 °C) that matches the literature value. An impure compound typically melts over a broader temperature range and at a lower temperature than the pure substance.

Q: Can I re-purify my product if it's still not pure? A: Yes. If the melting point indicates that significant impurities remain, a second recrystallization can be performed. However, be aware that some product is lost with each recrystallization cycle, so the overall yield will decrease.[15]

Q: What is the purpose of the "mother liquor" and should I discard it? A: The mother liquor is the remaining solution after the crystals have been filtered off. It contains the soluble impurities as well as some dissolved product.[16] For routine purifications, it is often discarded. However, if your yield was particularly low, you can try to recover a second, less pure crop of crystals by boiling off more of the solvent from the mother liquor and re-cooling.

References

Technical Support Center: Column Chromatography of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Hydroxymethyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the column chromatography of this versatile synthetic intermediate. Here, you will find not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the purification of this compound?

For the purification of this compound, a polar compound containing both a ketone and a primary alcohol, silica gel is the standard and most effective stationary phase. Its polar surface interacts well with the functional groups of the target molecule, allowing for good separation from less polar impurities.

The most commonly employed mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. A combination of n-hexane and ethyl acetate is the industry standard for this class of compounds. The optimal ratio of these solvents will depend on the specific impurity profile of your crude material, but a good starting point for thin-layer chromatography (TLC) analysis is a 7:3 mixture of hexane to ethyl acetate .

Q2: How do I determine the optimal eluent ratio for my column?

The ideal eluent ratio is determined by preliminary TLC analysis. The goal is to achieve a retention factor (R_f) for this compound of approximately 0.25 to 0.35 . A compound with an R_f in this range on a TLC plate will typically elute from a column in a reasonable volume of solvent, with good separation from impurities.

Experimental Protocol: Determining the Optimal TLC Conditions

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also, prepare a dilute solution of your starting material (cyclohexanone) if available.

  • Spot the TLC Plate: On a silica gel TLC plate, spot the crude mixture and the cyclohexanone standard side-by-side.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a 7:3 hexane/ethyl acetate mixture.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots.

  • Analyze:

    • If the R_f of your product is too low (<0.2), increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 6:4 hexane/ethyl acetate).

    • If the R_f is too high (>0.4), decrease the polarity by increasing the proportion of hexane (e.g., 8:2 hexane/ethyl acetate).

Solvent System (Hexane:Ethyl Acetate)Expected R_f of this compoundObservations and Recommendations
8:2~0.15 - 0.25Good for initial separation if closely eluting non-polar impurities are present. Elution may be slow.
7:3~0.25 - 0.35Optimal starting point. Provides good separation and reasonable elution time.
6:4~0.40 - 0.50Use if the product is retaining too strongly on the silica. May decrease resolution from more polar impurities.
Q3: How do I visualize this compound on a TLC plate?

Since this compound lacks a strong chromophore, it is not readily visible under UV light unless your TLC plates contain a fluorescent indicator where it may appear as a dark spot.[1] Therefore, chemical staining is required for visualization.

Recommended Staining Reagents:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds with oxidizable functional groups like alcohols.[2] this compound will appear as a yellow or brown spot on a purple background.[1]

  • p-Anisaldehyde Stain: This stain is also effective for alcohols and ketones, often producing a range of colors that can help differentiate between compounds.[1][2] The plate will require heating after dipping.

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, which will appear as orange or yellow spots.[3] This is particularly useful for confirming the presence of the ketone functional group.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Problem 1: The product is not eluting from the column.
  • Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. If you started with a 8:2 hexane/ethyl acetate mixture, cautiously switch to a 7:3 or 6:4 mixture. This can be done as a gradient elution, where the polarity is increased over time.

Problem 2: The product is co-eluting with an impurity.
  • Scenario A: Co-elution with a less polar impurity (e.g., unreacted cyclohexanone).

    • Cause: The mobile phase is too polar, causing the product and the impurity to travel too quickly down the column without sufficient interaction with the silica gel.

    • Solution: Decrease the polarity of the mobile phase. Try a higher ratio of hexane to ethyl acetate (e.g., 8.5:1.5 or 9:1). This will increase the retention of both compounds, but should enhance the separation between them.

  • Scenario B: Co-elution with a more polar impurity (e.g., 2,6-bis(hydroxymethyl)cyclohexanone).

    • Cause: The mobile phase may not be providing enough selectivity.

    • Solution 1: Use a less polar mobile phase to increase the separation between the two polar compounds.

    • Solution 2: Consider a different solvent system. Sometimes, replacing ethyl acetate with another polar solvent like diethyl ether or a mixture of ethyl acetate and a small amount of methanol can alter the selectivity of the separation. Always test new solvent systems with TLC first.

Problem 3: Tailing of the product band on the column.
  • Cause 1: Column overloading. Too much crude material has been loaded onto the column for its size.

    • Solution: Use a larger diameter column or reduce the amount of material being purified. A general rule of thumb is to use at least 30-50g of silica gel for every 1g of crude material for a moderately difficult separation.

  • Cause 2: The sample was dissolved in a solvent that is too polar for the mobile phase.

    • Solution: Dissolve the crude product in a minimal amount of a less polar solvent, such as dichloromethane or the mobile phase itself, before loading it onto the column. If the product is not very soluble, consider a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being added to the column.[4]

Experimental Workflow

The following diagram illustrates the decision-making process for a successful column chromatography purification of this compound.

Column Chromatography Workflow A Crude this compound B Perform TLC Analysis (e.g., 7:3 Hexane:EtOAc) A->B C Analyze Rf Value B->C D Rf is optimal (~0.25-0.35) C->D Optimal E Rf is too low (<0.2) C->E Too Low F Rf is too high (>0.4) C->F Too High I Prepare and Pack Silica Gel Column D->I G Increase Eluent Polarity (e.g., 6:4 Hexane:EtOAc) E->G H Decrease Eluent Polarity (e.g., 8:2 Hexane:EtOAc) F->H G->B H->B J Load Crude Material I->J K Elute with Optimal Solvent System J->K L Collect Fractions K->L M Monitor Fractions by TLC L->M N Combine Pure Fractions M->N O Solvent Evaporation N->O P Pure this compound O->P

Caption: Workflow for the purification of this compound.

Potential Impurities and Their Chromatographic Behavior

The synthesis of this compound typically involves the base-catalyzed reaction of cyclohexanone with formaldehyde.[5] This reaction can lead to several impurities that need to be separated.

  • Cyclohexanone (Starting Material): Being significantly less polar than the product due to the absence of the hydroxyl group, cyclohexanone will have a much higher R_f value and elute from the column much earlier.

  • 2,6-bis(hydroxymethyl)cyclohexanone (Over-reaction Product): This di-substituted product is more polar than the desired mono-substituted product due to the presence of two hydroxyl groups. It will have a lower R_f value and will elute from the column later.

  • Aldol self-condensation products of cyclohexanone: These products are typically less polar or of similar polarity to the starting material and will elute early.

Understanding this impurity profile is key to a successful purification. Your TLC analysis should aim to show clear separation between your product spot and any spots corresponding to these potential impurities.

References

Technical Support Center: Optimizing the Synthesis of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. This compound is a highly valuable bifunctional molecule, serving as a versatile intermediate in the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds.[1][2] However, its synthesis can be fraught with challenges such as low yields and competing side reactions. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct method for synthesizing this compound is the α-hydroxymethylation of cyclohexanone. This reaction is essentially a crossed aldol condensation where cyclohexanone acts as the enolate precursor and formaldehyde is the electrophile.[2] This route can be performed under various conditions:

  • Base-Catalyzed Synthesis: Using common bases like sodium hydroxide (NaOH), an enolate of cyclohexanone is generated, which then attacks formaldehyde.[3] This method is straightforward but can be prone to side reactions.

  • Organocatalytic Asymmetric Synthesis: For applications requiring stereochemical control, particularly in drug development, an asymmetric α-hydroxymethylation is employed. This uses a chiral organocatalyst, such as the amino acid L-threonine or L-proline, with an aqueous formaldehyde solution (formalin) to produce the desired enantiomer, such as (S)-2-Hydroxymethylcyclohexanone, with high enantiomeric excess.[1][4]

  • Alternative Routes: While less common for this specific target, nucleophilic hydroxymethylation using reagents like the (isopropoxydimethylsilyl)methyl Grignard reagent represents another synthetic strategy.[5]

Q2: Why is the stereochemistry of this compound important?

In the context of drug development and the synthesis of complex natural products, stereochemistry is paramount. The biological activity of a chiral molecule is often dependent on a single enantiomer. (S)-2-Hydroxymethylcyclohexanone, for example, is a crucial chiral building block.[1] Its defined stereocenter allows for the construction of complex molecules with precise three-dimensional arrangements, which is essential for specific interactions with biological targets like enzymes and receptors. Using a racemic mixture could lead to inactive or even harmful side effects.

Q3: What are the main safety concerns when working with the reagents for this synthesis?

Safety is the top priority in any chemical synthesis. The key hazards are associated with the following reagents:

  • Formaldehyde (Formalin): Formalin is a solution of formaldehyde in water. Formaldehyde is a known carcinogen, a respiratory irritant, and can cause skin irritation.[6] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases (e.g., Sodium Hydroxide): NaOH is highly corrosive and can cause severe skin and eye burns. Care must be taken during its handling and dissolution, as the process is exothermic.

  • Organic Solvents (e.g., DMF, THF, Diethyl Ether): Solvents like Dimethylformamide (DMF) are reproductive hazards, while Tetrahydrofuran (THF) and diethyl ether are extremely flammable and can form explosive peroxides.[1][3] Always work in a fume hood, away from ignition sources, and use anhydrous solvents when the procedure demands it.

Part 2: Troubleshooting Guide: Low Yield and Impurities

This section addresses the most common issues encountered during the synthesis of this compound, providing causal explanations and actionable solutions.

Issue 1: Consistently Low Yield in α-Hydroxymethylation

Q: My yield of this compound is consistently low. What are the most likely causes and how can I address them?

Low yields are a frequent problem and can typically be traced back to three interconnected factors: inefficient enolate formation, competing side reactions, and suboptimal reaction conditions.

A1: Inefficient Enolate Formation & Base Selection The first critical step is the deprotonation of cyclohexanone at the α-carbon to form the nucleophilic enolate. If this step is inefficient, the starting material will not be consumed, leading to low yields.

  • Causality: The choice and handling of the base are crucial. For a standard base-catalyzed reaction, the concentration of the base (e.g., NaOH) must be sufficient to drive the equilibrium towards the enolate. In anhydrous systems, bases like Lithium diisopropylamide (LDA) are used to achieve irreversible and complete enolate formation.[4] Moisture can quench the enolate, so using dry solvents and reagents is critical in such cases.

  • Solution:

    • Ensure Base Potency: Use fresh, high-purity sodium hydroxide. For more sensitive reactions, consider stronger bases like sodium ethoxide or LDA in an anhydrous solvent like THF.[4][7]

    • Optimize Concentration: Titrate the concentration of your base to find the optimal level. Too little base results in poor enolate formation, while too much can promote side reactions.

    • Control Moisture: In non-aqueous reactions, ensure all glassware is flame-dried and solvents are properly dried before use.

A2: Competing Side Reactions Several side reactions can consume your reagents and reduce the yield of the desired product.

  • Causality & Identification:

    • Cyclohexanone Self-Condensation: The cyclohexanone enolate can attack another molecule of neutral cyclohexanone instead of formaldehyde.[8][9] This leads to a β-hydroxy ketone adduct which can dehydrate to form 2-(cyclohexylidene)cyclohexanone, a high molecular weight, often colored, impurity.

    • Multiple Hydroxymethylations: The product, this compound, still has an acidic α-proton at the C2 position. It can be deprotonated again and react with another molecule of formaldehyde, leading to the formation of 2,2-bis(hydroxymethyl)cyclohexanone or 2,6-bis(hydroxymethyl)cyclohexanone.

    • Cannizzaro Reaction: In the presence of a strong base, formaldehyde (which has no α-hydrogens) can undergo a disproportionation reaction with itself to produce methanol and formic acid. This consumes the formaldehyde, reducing its availability for the desired reaction.

  • Solution:

    • Temperature Control: Keep the reaction temperature low (e.g., 0-10°C), especially during the addition of reagents.[1][3] This slows down most side reactions, particularly the self-condensation of cyclohexanone.

    • Controlled Reagent Addition: Add the formaldehyde solution dropwise to the cooled solution of cyclohexanone and base.[3][10] This maintains a low instantaneous concentration of formaldehyde, favoring the reaction with the more abundant cyclohexanone enolate and minimizing multiple additions.

    • Stoichiometry: Use a slight excess of cyclohexanone relative to formaldehyde (e.g., 1.1 to 1.0 equivalents). This ensures formaldehyde is the limiting reagent, reducing the likelihood of multiple hydroxymethylations.

A3: Sub-optimal Reaction Conditions

  • Causality: Reaction time and temperature are critical variables. Insufficient reaction time leads to incomplete conversion. Conversely, excessively long reaction times or high temperatures can promote the formation of dehydration byproducts and other impurities.[11]

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][10] This allows you to quench the reaction at the optimal point, maximizing product formation while minimizing byproduct generation.

    • Temperature Management: Maintain strict temperature control throughout the reaction. An ice bath is often recommended.[1][3]

Issue 2: Purification Challenges

Q: My final product is a complex mixture that is difficult to purify. What purification strategies are most effective?

A robust purification strategy is essential for isolating this compound from unreacted starting materials and side products.

  • A1: Workup Procedure:

    • Quenching: Once the reaction is complete (as determined by TLC), it must be neutralized. Carefully add a dilute acid (e.g., HCl) to neutralize the base catalyst.[3]

    • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery.[1][10]

    • Washing: Wash the combined organic extracts with water and then with brine (saturated NaCl solution) to remove water-soluble impurities and residual water.[10]

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][10]

  • A2: Chromatographic Purification:

    • Flash column chromatography on silica gel is the most effective method for purifying the crude product.[1][3][10]

    • Eluent System: A gradient of hexane and ethyl acetate is typically used. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the specific impurities present.

Issue 3: Poor Stereoselectivity in Asymmetric Synthesis

Q: In my organocatalyzed asymmetric hydroxymethylation, the enantiomeric excess (ee%) is poor. What factors influence stereoselectivity?

Achieving high enantioselectivity requires precise control over the reaction environment.

  • Causality: The chiral organocatalyst (e.g., L-threonine) forms a chiral enamine intermediate with cyclohexanone. The facial selectivity of the subsequent attack on formaldehyde is directed by the stereochemistry of the catalyst. Any factor that disrupts this organized transition state will lower the ee%.[1]

  • Solution:

    • Catalyst Purity and Loading: Use a high-purity chiral catalyst. The catalyst loading is also critical; typically 10-20 mol% is effective.[1]

    • Solvent Effects: The solvent plays a key role in the catalytic cycle. Aprotic polar solvents like DMF are often used.[1] Ensure the solvent is dry and of high purity.

    • Strict Temperature Control: The asymmetric induction is highly temperature-dependent. These reactions must be run at low temperatures, typically 0°C, and maintained there consistently.[1]

    • Minimizing Uncatalyzed Background Reaction: The base-catalyzed reaction can still occur as a non-selective background reaction. Using the appropriate catalyst and conditions that favor the catalytic cycle over the background reaction is key.

Part 3: Experimental Protocols & Data

Protocol 1: L-Threonine Catalyzed Asymmetric α-Hydroxymethylation

This protocol is adapted from established organocatalytic methods for the enantioselective synthesis of (S)-2-Hydroxymethylcyclohexanone.[1]

Materials:

  • Cyclohexanone (1.0 equivalent)

  • L-threonine (0.1-0.2 equivalents)

  • Formalin (37% aqueous formaldehyde, 1.5-2.0 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add L-threonine and DMF. Stir until the catalyst is dissolved.

  • Add cyclohexanone to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • While maintaining the temperature at 0°C, add the formalin solution dropwise over 20-30 minutes.

  • Allow the reaction to stir at 0°C for 24-48 hours. Monitor the progress by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (S)-2-Hydroxymethylcyclohexanone.

  • Characterize the product and determine the enantiomeric excess (ee%) using chiral HPLC or GC analysis.[1]

Data Summary

The choice of synthetic method significantly impacts yield and stereoselectivity.

ParameterBase-Catalyzed AldolOrganocatalytic (L-Proline) Aldol*
Yield Variable, often moderate~78%
Stereoselectivity Racemic (no control)High (e.g., 95% ee)
Key Reagents Cyclohexanone, Formaldehyde, NaOHCyclohexanone, Benzaldehyde, (S)-proline
Temperature 0 - 25 °CRoom Temperature
Key Advantage Simple, inexpensive reagentsHigh enantioselectivity
Key Disadvantage No stereocontrol, side reactionsLonger reaction time, catalyst cost
Data for L-proline catalyzed reaction with benzaldehyde is presented for comparison of a well-documented organocatalytic system.[4]

Part 4: Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate + OH⁻ - H₂O Enolate_2 Enolate Base Base (OH⁻) Formaldehyde Formaldehyde Alkoxide Alkoxide Intermediate Alkoxide_2 Alkoxide Intermediate Enolate_2->Alkoxide + Formaldehyde Product This compound Alkoxide_2->Product + H₂O - OH⁻ Troubleshooting_Workflow Start Start Synthesis CheckYield Is Yield > 70%? Start->CheckYield Success Process Optimized (Purify Product) CheckYield->Success Yes LowYield Low Yield Issue CheckYield->LowYield No AnalyzeByproducts Analyze Crude by TLC/NMR LowYield->AnalyzeByproducts SideReactions Significant Side Products? AnalyzeByproducts->SideReactions UnreactedSM High Amount of Unreacted Cyclohexanone? SideReactions->UnreactedSM No FixSideReactions Adjust Stoichiometry Lower Temperature Slow Reagent Addition SideReactions->FixSideReactions Yes FixEnolate Check Base Potency Optimize Base Concentration Ensure Anhydrous Conditions UnreactedSM->FixEnolate Yes CheckTimeTemp Optimize Reaction Time (Monitor by TLC) UnreactedSM->CheckTimeTemp No FixSideReactions->Start Retry FixEnolate->Start Retry CheckTimeTemp->Start Retry

References

Technical Support Center: Troubleshooting Impurities in Crude 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Hydroxymethyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this versatile bifunctional molecule. The presence of impurities can significantly affect the outcome of subsequent reactions, impacting yield, stereoselectivity, and the overall safety profile of the final product. This document provides a structured, question-and-answer-based approach to identifying and mitigating common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis-Related Impurities

Question 1: I'm observing a significant amount of unreacted cyclohexanone in my crude product after the hydroxymethylation reaction. What could be the cause?

Answer: Incomplete conversion of cyclohexanone is a common issue in the α-hydroxymethylation reaction. The primary causes are typically related to reaction conditions and reagent stoichiometry.

  • Insufficient Base or Catalyst: The reaction, often an aldol-type condensation with formaldehyde, requires a basic or acidic catalyst to facilitate the formation of the enolate from cyclohexanone.[1] Ensure the catalyst is active and used in the correct molar ratio.

  • Reaction Equilibrium: The aldol condensation is a reversible reaction.[2] To drive the reaction towards the product, consider using an excess of formaldehyde or removing water if it is formed during the reaction.

  • Temperature Control: The reaction temperature can significantly influence the rate and equilibrium of the reaction. For base-catalyzed reactions, lower temperatures (0-10 °C) are often employed to control the reaction rate and minimize side reactions.[3]

Troubleshooting Workflow:

Caption: Troubleshooting unreacted cyclohexanone.

Question 2: My analysis shows a higher molecular weight impurity. What is the likely identity of this species?

Answer: The presence of a higher molecular weight impurity often points to self-condensation products of cyclohexanone or the desired product.

  • Cyclohexanone Self-Aldol Condensation: Under basic conditions, cyclohexanone can undergo self-aldol condensation to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.[2][4] This dimer will have a significantly higher molecular weight than the starting material or the desired product. The initial aldol adduct is 2-(1-hydroxycyclohexyl)cyclohexanone, which can dehydrate to 2-(cyclohex-1-en-1-yl)cyclohexan-1-one.[5][6]

  • Product Self-Condensation: this compound can also undergo self-aldol condensation. The enolate can form at the C2 position, which can then attack the carbonyl of another molecule.[7]

Identification and Mitigation:

ImpurityIdentification MethodsMitigation Strategies
Cyclohexanone DimerGC-MS, LC-MS, ¹H NMRMaintain a lower reaction temperature, control the rate of base addition, and use a stoichiometric amount of formaldehyde to favor the desired reaction over self-condensation.[2]
Product DimerLC-MS, ¹H NMRPurify the crude product promptly after the reaction is complete. Avoid prolonged exposure to basic or acidic conditions during workup and storage.

Question 3: I've detected an impurity with a similar mass to my product but with different chromatographic behavior. What could it be?

Answer: An isomer of your target molecule is a likely candidate.

  • 2-(Hydroxymethylene)cyclohexanone: This isomer can form, particularly if the reaction conditions favor elimination.[8][9] It is an enol tautomer of a keto-aldehyde.

  • Intramolecular Cannizzaro Reaction Product: If the synthesis involves an intermediate dialdehyde, an intramolecular Cannizzaro reaction could occur, leading to a hydroxy acid.[10][11] While less common for this specific synthesis, it's a possibility under certain conditions.

Degradation and Storage-Related Impurities

Question 4: After storage, I've noticed the appearance of new peaks in my analytical chromatogram. What are the likely degradation products?

Answer: this compound contains both a ketone and a primary alcohol, making it susceptible to several degradation pathways.[12]

  • Oxidation Products: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, forming 2-formylcyclohexanone or 2-carboxymethylcyclohexanone, respectively.[3][7] The ketone itself can undergo oxidative cleavage under harsh conditions.[12]

  • Acid/Base-Catalyzed Rearrangements: In the presence of acid or base, α-hydroxy ketones can undergo rearrangement reactions.[12] Base-catalyzed enolization can also lead to various condensation products.

Degradation Pathways:

G A This compound B Oxidation A->B [O] C Acid/Base Catalysis A->C H+ or OH- D 2-Formylcyclohexanone (Aldehyde) B->D Mild E 2-Carboxymethylcyclohexanone (Carboxylic Acid) B->E Strong F Rearrangement Products C->F G Condensation Products C->G

Caption: Potential degradation pathways.

Recommended Storage Conditions:

To minimize degradation, store this compound under the following conditions[12]:

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)Minimizes thermal degradation and side reactions.[13]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation.
Container Tightly sealed, opaque containerProtects from moisture and light.
Incompatible Materials Strong oxidizing agents, strong basesPrevents unwanted chemical reactions.[12]

Analytical Protocols for Impurity Identification

A multi-technique approach is recommended for the comprehensive identification and quantification of impurities.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying volatile impurities such as unreacted cyclohexanone and its self-condensation products.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the crude this compound and dissolve it in 10 mL of a high-purity solvent like acetone or dichloromethane.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify by calculating the area percentage of each peak.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

HPLC is well-suited for separating the target compound from higher molecular weight impurities and degradation products.

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 10 mg of the crude product and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC System: With a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of the sample without the need for a reference standard of the analyte itself.[14]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the crude this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation:

    • NMR Spectrometer: 400 MHz or higher.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate integration.

  • Data Processing and Quantification:

    • Process the spectrum, including phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the ratio of the integrals, the number of protons for each signal, and the weights of the sample and the standard.[14]

References

Technical Support Center: Distillation of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Purifying a Versatile Intermediate

2-(Hydroxymethyl)cyclohexanone is a valuable bifunctional molecule, serving as a critical building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its structure, containing both a ketone and a primary alcohol, allows for a diverse range of chemical transformations.[1] However, this same bifunctionality, specifically its classification as a β-hydroxy ketone, presents a significant challenge during purification. Distillation, a fundamental purification technique, is fraught with complications due to the compound's inherent thermal instability.

This guide provides in-depth troubleshooting advice and best practices to navigate the complexities of distilling this compound, ensuring researchers can achieve high purity while maximizing yield.

Part 1: Core Principles - Why is this compound Prone to Degradation During Distillation?

The proximity of the hydroxyl and carbonyl groups makes the molecule susceptible to several thermally-induced degradation pathways. Understanding these side reactions is the first step toward preventing them.

Q: What are the primary chemical reactions that cause low yields and impurities during the distillation of this compound?

A: The primary issues stem from three competing degradation reactions that are accelerated by heat. Even under a vacuum, improper technique can lead to significant product loss.

  • Retro-Aldol Reaction: The C-C bond between the carbonyl carbon and the hydroxymethyl-bearing carbon can cleave, reversing the formation reaction. This decomposition pathway yields cyclohexanone and formaldehyde, a volatile impurity that can be difficult to remove.

  • Dehydration: The molecule can easily eliminate water to form 2-methylenecyclohexanone, an α,β-unsaturated ketone.[3] This reaction is often catalyzed by trace amounts of acid or base left over from the synthesis and is driven by the formation of a conjugated system.

  • Self-Condensation: Like many carbonyl compounds, this compound can undergo intermolecular aldol condensation with itself, especially if trace base is present.[2][4][5] This leads to the formation of high-boiling dimers and oligomers, which remain as a viscous, often discolored, residue in the distillation flask, thereby reducing the yield of the desired monomer.

These competing pathways are visualized below.

cluster_distillation Distillation Conditions (Heat) main This compound (Crude Product) retro Cyclohexanone + Formaldehyde (Volatile Impurities) main->retro Retro-Aldol Reaction dehydrate 2-Methylenecyclohexanone (Co-distills) main->dehydrate Dehydration (Acid/Base Catalyst) condense High MW Dimers/Polymers (Distillation Residue) main->condense Self-Condensation (Base Catalyst) pure_product Pure Product main->pure_product Successful Distillation start Crude Product (from synthesis) wash Step 1: Neutralization Wash (e.g., NaHCO₃ then Brine) start->wash dry Step 2: Dry Organic Layer (e.g., MgSO₄) wash->dry rotovap Step 3: Remove Solvent (Rotary Evaporator) dry->rotovap setup Step 4: Assemble Vacuum Distillation Apparatus rotovap->setup distill Step 5: Distill Under Vacuum (< 20 Torr, Controlled Heat) setup->distill collect Step 6: Collect Pure Fraction (at stable temp) distill->collect end Pure this compound collect->end

References

Technical Support Center: Strategies for Preventing Unwanted Dimerization and Polymerization in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of preventing unwanted dimerization and polymerization during chemical synthesis. Uncontrolled oligomerization is a frequent impediment to achieving high yields and purity, and this guide is structured to provide both foundational understanding and actionable solutions to this pervasive issue.

Section 1: Foundational Principles of Unwanted Side Reactions

Before delving into specific troubleshooting scenarios, it is crucial to understand the underlying principles that govern these side reactions. Unwanted dimerization and polymerization typically arise from the inherent reactivity of the molecules involved, often exacerbated by the reaction conditions.

Q1: What are the fundamental driving forces behind unwanted dimerization and polymerization?

A1: The primary drivers are a combination of thermodynamics and kinetics. Many monomers are thermodynamically inclined to form more stable dimers or polymers. Kinetically, the reaction conditions can create pathways for these transformations to occur at a rate that competes with or even exceeds the desired reaction. Key factors include:

  • Reactive Intermediates: The formation of highly reactive species such as free radicals, carbocations, carbanions, or even highly activated carbonyls can initiate a chain reaction.

  • High Concentration: At higher concentrations, the probability of two reactive molecules encountering each other increases, favoring bimolecular side reactions.

  • Temperature: Elevated temperatures can provide the activation energy needed for unwanted pathways and can also lead to the decomposition of thermally sensitive compounds, which may generate initiators.

  • Presence of Initiators: Trace impurities, such as peroxides in solvents or exposure to oxygen and UV light, can act as initiators for radical polymerization.[1]

Section 2: Troubleshooting Guide: From Observation to Solution

This section is designed to help you diagnose the potential cause of dimerization or polymerization based on common laboratory observations and provides a systematic approach to resolving the issue.

Scenario 1: The reaction mixture becomes viscous or solidifies.
  • Observation: A noticeable increase in viscosity, difficulty in stirring, or complete solidification of the reaction mixture.

  • Probable Cause: Runaway polymerization. This is particularly common in reactions involving vinyl monomers, acrylates, or other species susceptible to radical chain reactions.

  • Immediate Action (In-situ Quenching):

    • Immediately cool the reaction mixture in an ice bath to drastically reduce the rate of polymerization.

    • If safe and compatible with your reaction, add a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) to quench the reaction.

    • Dilute the mixture with a suitable solvent to decrease the monomer concentration and improve stirrability.

Troubleshooting Workflow for Runaway Polymerization

G A Observation: Reaction mixture becomes viscous or solidifies B Immediate Action: 1. Cool reaction vessel (ice bath) 2. Add radical inhibitor (e.g., BHT) 3. Dilute with solvent A->B C Post-Quench Analysis: Characterize byproduct (GPC, NMR) to confirm polymerization B->C D Identify Root Cause C->D E Presence of Initiators? (Peroxides, O₂, light) D->E Check F High Temperature? D->F Check G High Monomer Concentration? D->G Check H Solution: - Use freshly distilled, peroxide-free solvents. - Degas solvents and run under inert atmosphere (N₂/Ar). - Protect from light. E->H I Solution: - Lower reaction temperature. - Ensure even heat distribution. F->I J Solution: - Reduce initial monomer concentration. - Use slow addition of the monomer. G->J

Caption: Troubleshooting workflow for unexpected polymerization.

Scenario 2: Low yield of the desired product with the formation of a high molecular weight species detected by MS or a baseline spot in TLC.
  • Observation: The desired product is obtained in low yield, and analysis of the crude reaction mixture by mass spectrometry shows ions corresponding to dimers, trimers, or higher oligomers. Thin-layer chromatography may show a significant amount of material at the baseline that does not elute.

  • Probable Cause: Step-wise dimerization or oligomerization. This is common in reactions like aldol condensations, Michael additions, or peptide synthesis where aggregation can occur.

  • Systematic Troubleshooting:

ProblemPotential CauseRecommended Solution
Aldol Condensation Self-condensation of the enolate or aldehyde.- Use a non-enolizable aldehyde/ketone as one of the coupling partners. - Slowly add the enolizable component to the reaction mixture. - Employ a strong, non-nucleophilic base like LDA to pre-form the enolate at low temperatures before adding the electrophile.[2][3]
Peptide Synthesis Aggregation of growing peptide chains.- Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO). - Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt hydrogen bonding. - Utilize microwave irradiation to improve coupling efficiency.
Michael Additions Polymerization of the activated alkene.- Use a less-than-stoichiometric amount of a strong base. - Keep the concentration of the Michael acceptor low through slow addition. - Add a radical inhibitor if a radical-mediated polymerization is suspected.
General Synthesis Intramolecular cyclization leading to unwanted byproducts.- Run the reaction at a lower concentration (high dilution conditions) to favor intermolecular reactions over intramolecular ones. - Use protecting groups to temporarily block one of the reactive functional groups.[1][4]

Section 3: Proactive Strategies for Prevention

The most effective way to deal with unwanted dimerization and polymerization is to prevent it from the outset. This section details several proactive strategies.

The Judicious Use of Protecting Groups

Protecting groups are a cornerstone of modern organic synthesis, allowing for the chemoselective transformation of multifunctional molecules.[4]

Q2: How do I choose the right protecting group to prevent dimerization?

A2: The ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to the reaction conditions required for the desired transformation.

  • Orthogonal to other protecting groups present in the molecule, meaning one can be removed without affecting the others.[1][4]

Comparative Stability of Common Silyl Protecting Groups for Alcohols:

Silyl GroupAbbreviationRelative StabilityCommon Cleavage Conditions
TrimethylsilylTMS1Mild acid (e.g., acetic acid in THF/water), K₂CO₃ in methanol
tert-ButyldimethylsilylTBDMS or TBS~20,000TBAF in THF, HF-Pyridine, strong acid (e.g., TFA)
TriisopropylsilylTIPS~700,000TBAF in THF (slower than TBDMS), HF-Pyridine

Data adapted from literature on silyl group lability.[5]

Experimental Protocol: TBDMS Protection of a Primary Alcohol
  • Setup: To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add imidazole (2.5 eq).

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Role of Inhibitors and Scavengers

For reactions prone to radical polymerization, the addition of an inhibitor is a highly effective preventative measure.

Q3: What is the difference between an inhibitor and a retarder?

A3: An inhibitor prevents polymerization from starting until it is consumed, creating an induction period. A retarder slows down the rate of polymerization but does not completely stop it. Common inhibitors include stable free radicals like TEMPO and phenols like hydroquinone and BHT.

Recommended Inhibitor Concentrations for Common Monomers:

MonomerInhibitorRecommended Concentration (ppm)Notes
Acrylic AcidHydroquinone monomethyl ether (MEHQ)200 - 400Requires the presence of oxygen to be effective.[6]
Styrene4-tert-Butylcatechol (TBC)10 - 50Effective at preventing polymerization during storage and distillation.
AcrylonitrileMEHQ35 - 45Stored in amber bottles to prevent light-induced polymerization.

These are typical starting concentrations and may need to be optimized for specific reaction conditions.

Leveraging Flow Chemistry for Enhanced Control

Flow chemistry offers significant advantages over traditional batch processing for controlling highly exothermic or fast reactions, thereby minimizing side product formation.

Q4: How can flow chemistry prevent polymerization?

A4: Flow reactors provide:

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for rapid and efficient heat dissipation, preventing thermal runaway reactions.

  • Precise Residence Time Control: The time reactants spend in the reaction zone can be precisely controlled, minimizing the time available for side reactions to occur.

  • Rapid Mixing: Efficient mixing ensures that reagents are quickly and homogeneously combined, which is crucial for reactions where local concentration spikes can initiate polymerization.

Conceptual Workflow for Controlled Polymerization in a Flow Reactor

G cluster_0 Reagent Delivery cluster_1 Reaction Zone A Monomer Reservoir C Syringe Pumps A->C B Initiator Reservoir B->C D T-Mixer C->D E Heated/Cooled Reactor Coil (Controlled Residence Time) D->E F Back Pressure Regulator E->F G Product Collection F->G

Caption: A simple flow chemistry setup for controlled polymerization.

Section 4: Advanced Diagnostics for Troubleshooting

When unwanted oligomers form, proper characterization is key to understanding the problem and devising a solution.

Q5: How can I analyze the unwanted oligomers formed in my reaction?

A5: A combination of analytical techniques is often necessary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to identify new signals corresponding to the oligomer and, in some cases, to determine the degree of polymerization by comparing the integration of end-group signals to that of the repeating monomer units.[7]

    • Diffusion-Ordered Spectroscopy (DOSY): This technique can separate the signals of species based on their different diffusion coefficients, allowing you to distinguish between monomer, dimer, and higher oligomers in a complex mixture.[8]

  • Mass Spectrometry (MS):

    • MALDI-TOF and ESI-MS: These soft ionization techniques are excellent for determining the molecular weight distribution of oligomers. High-resolution MS can provide the elemental composition of the end groups, offering clues about the initiation and termination steps of the polymerization.[9][10]

  • Gel Permeation Chromatography (GPC):

    • GPC separates molecules based on their hydrodynamic volume, providing detailed information on the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of a polymer sample. It is an invaluable tool for monitoring the progress of a polymerization reaction and identifying the presence of unwanted high molecular weight species.[11][12][13]

Section 5: Frequently Asked Questions (FAQs)

Q6: My starting material seems to be degrading even before I start the reaction. What should I do?

A6: Proper storage of reagents is critical. Many organic compounds are sensitive to light, heat, oxygen, and moisture.[14]

  • Light-sensitive compounds: Store in amber vials or wrap the container in aluminum foil.

  • Heat-sensitive compounds: Store at recommended temperatures (refrigerated or frozen). Avoid repeated freeze-thaw cycles by aliquoting the material into smaller, single-use portions.[14]

  • Air-sensitive compounds: Store under an inert atmosphere (nitrogen or argon).

  • Hygroscopic compounds: Store in a desiccator.

Q7: I am performing a multi-step synthesis. How do I plan a protecting group strategy to avoid issues down the line?

A7: A successful multi-step synthesis relies on an orthogonal protecting group strategy.[1][4] This involves selecting protecting groups for different functional groups that can be removed under different conditions. For example, in peptide synthesis, the Fmoc group (removed by base) is orthogonal to the Boc group (removed by acid).[1] Careful planning at the beginning of a synthesis to map out all the reaction conditions and ensure the stability of your chosen protecting groups is essential.

Q8: Can the choice of solvent influence the extent of dimerization?

A8: Absolutely. The solvent plays a crucial role in stabilizing or destabilizing reactive intermediates.[15] In peptide synthesis, for instance, solvents that can disrupt intermolecular hydrogen bonding, such as DMSO or NMP, can help to prevent aggregation.[15] In reactions involving charged intermediates, a more polar solvent may stabilize the intermediate, potentially altering the reaction pathway.

References

Recrystallization solvent system for purifying beta-hydroxy ketones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recrystallization of β-Hydroxy Ketones

Welcome to the technical support center for the purification of β-hydroxy ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the recrystallization of this important class of molecules. As compounds possessing both hydrogen-bond donating (hydroxyl) and accepting (ketone) functionalities, β-hydroxy ketones present unique purification challenges, including solvent selection, risk of "oiling out," and potential for chemical degradation.

This resource provides in-depth, field-tested troubleshooting guides and FAQs to address these specific issues. Our approach is grounded in the fundamental principles of crystallization, aiming to explain the causality behind each experimental step and empower you to solve even the most stubborn purification problems.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the recrystallization of β-hydroxy ketones in a direct question-and-answer format.

Question 1: My β-hydroxy ketone "oiled out" during cooling instead of forming crystals. What causes this, and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[1][2] This happens because the solution becomes supersaturated at a temperature that is above the melting point of your compound.[3][4] The resulting oil often traps impurities effectively, defeating the purpose of recrystallization.[2]

Causality & Underlying Principles:

  • High Solute Concentration: A solution that is too concentrated can become supersaturated at a relatively high temperature.

  • Solvent Boiling Point vs. Compound Melting Point: If the boiling point of your solvent is too high, the solution may still be hotter than the compound's melting point when crystallization is initiated.[4][5]

  • Presence of Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[1]

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the flask to re-dissolve the oil.[1] Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation temperature.[3][6] If using a mixed-solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[3]

  • Lower the Cooling Rate: Rapid cooling is a common cause of oiling out.[6] Allow the flask to cool very slowly to room temperature. Insulate the flask by placing it on a wood block or paper towels and covering it with a watch glass to trap heat.[3] This slow cooling favors the formation of an ordered crystal lattice over a disordered liquid phase.[1]

  • Change the Solvent System: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point. For mixed systems, consider a different anti-solvent that induces crystallization at a lower temperature.

  • Pre-purification: If the compound is highly impure, consider a preliminary purification step like a silica plug filtration to remove gross impurities that may be preventing proper crystal formation.[7]

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form is typically due to one of two reasons: using an excessive amount of solvent or the formation of a stable, supersaturated solution.[1]

Causality & Underlying Principles:

  • Excess Solvent: This is the most common error.[1] If too much solvent is used, the solution may not become saturated upon cooling, and the compound will remain dissolved.[3]

  • Supersaturation: Sometimes, a solution can cool below its saturation point without precipitating. This "supersaturated" state lacks a nucleation point—a surface or seed to initiate crystal growth.[1][8]

Troubleshooting Steps:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution and boil off a portion of the solvent.[1][3] Allow it to cool again. Be sure to use a boiling chip and do not heat too vigorously, as this can cause the product to accumulate on the flask walls.[2][9]

  • Induce Nucleation (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[1][3] The microscopic scratches on the glass provide an ideal surface for the first crystals (nuclei) to form.

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution.[1][3] This "seed" acts as a template for further crystal growth.

  • Flash Freeze the Surface: Dip a glass rod into the solution, remove it, and allow the thin film of solvent to evaporate quickly, which should leave a small crystalline residue on the rod.[3] Re-inserting the rod into the solution introduces these microcrystals, which can act as seeds.[3]

  • Cool to a Lower Temperature: If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[10]

Question 3: My final yield is very low. How can I improve recovery?

Answer:

A low yield indicates that a significant portion of your compound was not recovered in solid form.[3] This can happen at several stages of the process.

Causality & Underlying Principles:

  • Excess Solvent: As with the failure to crystallize, using too much hot solvent is a primary cause of low recovery, as a large amount of the product will remain in the cold "mother liquor."[3]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize in the filter funnel, leading to loss.[2][6]

  • Excessive Washing: Washing the filtered crystals with too much cold solvent, or with solvent that is not sufficiently cold, can re-dissolve a portion of your product.[9]

  • Inappropriate Solvent Choice: A solvent in which the compound has moderate or high solubility even when cold is a poor choice and will lead to low yields.[4]

Troubleshooting Steps:

  • Use the Minimum Amount of Hot Solvent: This is the most critical factor for good recovery.[11] Add the hot solvent in small portions until the solid just dissolves.[9][10]

  • Recover a Second Crop: Do not discard the mother liquor immediately. You can often recover a second, less pure crop of crystals by boiling off some of the solvent from the filtrate and cooling it again.[11]

  • Optimize Washing: Ensure the wash solvent is ice-cold. Wash the crystals with small, multiple portions of solvent rather than one large portion. Allow the vacuum to pull the solvent through quickly to minimize contact time.[2]

  • Prevent Premature Crystallization: When performing a hot filtration, use a stemless funnel and keep the apparatus hot by placing the receiving flask on a steam bath or hot plate to boil the filtrate, allowing the hot solvent vapor to heat the funnel.[2]

Question 4: My β-hydroxy ketone seems to be degrading during recrystallization. Is this possible?

Answer:

Yes, degradation is a significant risk. β-hydroxy ketones are products of the aldol reaction and can undergo a retro-aldol reaction or, more commonly, dehydration to form the thermodynamically stable α,β-unsaturated ketone, especially under harsh conditions.[12][13][14]

Causality & Underlying Principles:

  • Dehydration: The presence of trace acid or base can catalyze the elimination of the β-hydroxyl group, particularly when heated.[13][14] The resulting conjugated system is very stable.

  • Retro-Aldol Reaction: In the presence of a strong base, the β-hydroxy ketone can revert to its starting aldehyde and ketone components.[13]

Preventative Measures:

  • Use Neutral Solvents: Avoid solvents that may have acidic or basic impurities. Use high-purity, neutral solvents like ethyl acetate, acetone, or toluene. If using alcohols like ethanol, ensure they are not denatured with acidic additives.

  • Minimize Heating Time: Do not boil the solution for an extended period. Dissolve the compound quickly in the hot solvent and proceed to the cooling step promptly.

  • Control the pH: If your crude material is from a reaction worked up under acidic or basic conditions, ensure the material is thoroughly neutralized before attempting recrystallization. A wash with a saturated sodium bicarbonate solution (for acidic contaminants) or dilute HCl followed by water (for basic contaminants) during the initial extraction can be beneficial.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the best starting solvent for a new β-hydroxy ketone?

A: There is no single "best" solvent. However, the dual functionality (hydroxyl and ketone) makes β-hydroxy ketones moderately polar.[15] A good starting point is to test solvents of intermediate polarity.[5]

  • Good Single-Solvent Candidates: Ethanol, Isopropanol, Ethyl Acetate, Acetone.

  • Mixed-Solvent Systems: These are often very effective. Common pairs include a polar "good" solvent with a non-polar "anti-solvent." Examples are Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexanes, and Toluene/Heptane.[16][17][18]

The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[10][17]

Q: How do I properly select a mixed-solvent system?

A: A mixed-solvent system uses two miscible solvents—one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[4][17]

The procedure involves dissolving the crude solid in the minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until a persistent cloudiness (turbidity) appears.[6] This indicates the solution is saturated. A few more drops of the "good" solvent are then added to just re-dissolve the precipitate, creating a perfectly saturated hot solution ready for slow cooling.[6]

Q: Should I use activated charcoal to decolorize my sample?

A: Activated charcoal can be used to remove colored, high-molecular-weight impurities.[6] However, it should be used sparingly, as it can also adsorb your desired product, reducing the yield.[6] Add a very small amount (e.g., the tip of a spatula) to the hot solution before filtration. Never add charcoal to a boiling solution, as it can cause violent bumping.

Part 3: Data Tables & Protocols

Table 1: Common Solvents for Recrystallization of Polar Compounds
SolventBoiling Point (°C)PolarityComments
Water100Very HighGood for polar compounds that can H-bond. Can be a good anti-solvent with alcohols.[5][16]
Ethanol78HighExcellent general-purpose solvent for moderately polar compounds.[5][16]
Methanol65HighSimilar to ethanol but more volatile. Good solubility for many polar compounds.[5]
Acetone56Medium-HighGood solvent for many organics; its low boiling point makes it easy to remove.[5]
Ethyl Acetate77MediumA versatile solvent, often used in a pair with hexanes or heptane.[5][18]
Toluene111LowGood for less polar compounds, but its high boiling point increases the risk of oiling out.[5][7]
Heptane/Hexanes69-98Very LowTypically used as an anti-solvent for polar compounds dissolved in a more polar solvent.[16][18]
Experimental Protocols

Protocol 1: General Recrystallization Workflow

  • Dissolution: Place the crude β-hydroxy ketone in an Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat your chosen solvent. Add a small portion of the hot solvent to the flask and swirl.[10] Place the flask on a hot plate to keep it warm.

  • Achieve Saturation: Continue adding hot solvent in small portions until the solid is completely dissolved. Use the absolute minimum amount of hot solvent required.[10][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10] Once at room temperature, you may place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][19]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2][19]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass to air dry.

Protocol 2: Screening for a Suitable Solvent System

  • Place approximately 20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, up to about 0.5 mL.

  • Observe at Room Temperature:

    • If the solid dissolves completely, the solvent is unsuitable as a single solvent (too soluble). It may, however, be a "good" solvent for a mixed pair.

    • If the solid is completely insoluble, it may be a "poor" solvent for a mixed pair.

    • If the solid is partially soluble, it is a potential candidate.

  • Heat Test: For tubes where the solid was partially or completely insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

    • If the solid now dissolves completely, you have found a promising candidate for a single-solvent recrystallization.[17]

  • Cool Test: Allow the hot, clear solutions to cool to room temperature and then in an ice bath. The solvent that produces the most abundant, high-quality crystals upon cooling is your best choice.[17]

Part 4: Visualization of Workflows

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B Dissolve C Hot Filtration (If Insoluble Impurities) B->C D Slowly Cool Solution B->D No Impurities C->D Yes E Induce Crystallization (If Necessary) D->E F Cool in Ice Bath D->F Crystals Form E->F No Crystals G Vacuum Filter Crystals F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: A flowchart of the general recrystallization process.

Diagram 2: Solvent Selection Logic

Solvent_Selection cluster_single Single Solvent Path cluster_mixed Mixed Solvent Path Start Test Solubility in Various Solvents A Is solid insoluble/ sparingly soluble cold? Start->A B Is solid soluble hot? A->B Yes D Find a 'Good' Solvent (Soluble Cold/Hot) A->D No C Does it form good crystals on cooling? B->C Yes B->D No Success1 Use as Single Solvent C->Success1 Yes Fail Restart with New Solvents C->Fail No E Find a Miscible 'Poor' Solvent (Insoluble) D->E F Perform Mixed Solvent Test E->F Success2 Use as Solvent Pair F->Success2

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

Technical Support Center: Monitoring the Synthesis of 2-(Hydroxymethyl)cyclohexanone by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for monitoring the synthesis of 2-(hydroxymethyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing Thin-Layer Chromatography (TLC) to effectively track the progress of this important reaction. The synthesis, typically an aldol condensation between cyclohexanone and formaldehyde, requires careful monitoring to optimize yield and minimize side products.[1][2] This resource offers troubleshooting solutions and frequently asked questions to address common challenges encountered during TLC analysis of this specific transformation.

Reaction Overview: Synthesis of this compound

The formation of this compound is a classic example of a base-catalyzed aldol addition, where the enolate of cyclohexanone acts as a nucleophile attacking the electrophilic carbonyl carbon of formaldehyde.[1]

Reaction Scheme: Cyclohexanone + Formaldehyde --(Base Catalyst)--> this compound

Understanding the relative polarities of the starting materials and the product is crucial for effective TLC monitoring. Cyclohexanone, a ketone, is relatively nonpolar. Formaldehyde is typically used as an aqueous solution (formalin) and is highly polar. The product, this compound, contains both a ketone and a primary alcohol, making it significantly more polar than the starting cyclohexanone.[2] This difference in polarity is the fundamental principle that allows for separation and monitoring by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound?

TLC is a rapid, inexpensive, and highly effective technique to qualitatively monitor the progress of a reaction.[3] For this specific synthesis, TLC allows you to:

  • Track the consumption of the limiting reactant , which is typically cyclohexanone.

  • Observe the formation of the desired product , this compound.

  • Identify the presence of potential side products or impurities.

  • Determine the optimal reaction time by observing when the starting material spot has been completely consumed and the product spot is at its maximum intensity.

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

The key is to select a solvent system that provides good separation between the starting material (cyclohexanone) and the product (this compound). A common starting point for separating compounds of moderate polarity is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[4]

Given the polarity difference between cyclohexanone and this compound, a good starting mobile phase would be a mixture of 70:30 to 80:20 hexanes:ethyl acetate .[5]

  • If your spots are too close to the baseline (low Rf values) , your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to a 60:40 or 50:50 hexanes:ethyl acetate mixture).[6][7]

  • If your spots are too close to the solvent front (high Rf values) , your eluent is too polar. Decrease the proportion of the polar solvent (e.g., try a 90:10 hexanes:ethyl acetate mixture).[6][7]

Q3: How can I visualize the spots on my TLC plate?

Neither cyclohexanone nor this compound are typically UV-active, as they lack sufficient conjugation.[8] Therefore, a chemical stain is required for visualization.[8]

Excellent options for visualizing ketones and alcohols include:

  • Potassium Permanganate (KMnO4) Stain: This is a versatile stain that reacts with oxidizable functional groups. Both the alcohol in the product and, to a lesser extent, the ketone in the starting material and product will appear as yellow-brown spots on a purple background.[9][10]

  • p-Anisaldehyde Stain: This stain is particularly effective for nucleophilic compounds like alcohols and can also react with ketones.[10][11] It often produces a range of colors, which can help in differentiating between spots. Gentle heating is usually required to develop the spots.[11]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones, forming yellow to red spots.[9][12] This can be useful for confirming the presence of carbonyl-containing compounds.

Q4: What are the expected Rf values for the starting material and product?

The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[4] In a normal-phase TLC system (e.g., silica gel), less polar compounds travel further up the plate and have higher Rf values.

  • Cyclohexanone (Starting Material): Being less polar, it will have a higher Rf value .

  • This compound (Product): The presence of the hydroxyl group makes it more polar, so it will have a lower Rf value .

The exact Rf values will depend on the specific solvent system used. The goal is to achieve good separation between the two spots, ideally with Rf values between 0.2 and 0.8 for clear analysis.[7]

Q5: How do I interpret the TLC plate at different reaction times?

A standard TLC setup for monitoring this reaction would involve three lanes:

  • Lane 1 (Reference): A spot of pure cyclohexanone.

  • Lane 2 (Co-spot): A spot of pure cyclohexanone with a spot of the reaction mixture on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.

  • Lane 3 (Reaction Mixture): A spot of the reaction mixture taken at a specific time point.

As the reaction progresses:

  • Initially (t=0): You will see a prominent spot in the reaction mixture lane corresponding to cyclohexanone.

  • During the reaction: A new, lower Rf spot corresponding to the product will appear and intensify, while the cyclohexanone spot will diminish.

  • Completion: The reaction is considered complete when the cyclohexanone spot in the reaction mixture lane is no longer visible.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. 1. The sample is too concentrated.[6][13] 2. The compound is highly polar and interacting strongly with the silica gel.[6][14] 3. The sample was not spotted carefully.1. Dilute the reaction mixture sample before spotting on the TLC plate. 2. Add a small amount (0.5-1%) of a polar solvent like methanol or acetic acid to the mobile phase to improve spot shape.[3][6] 3. Ensure the spots are small and compact by applying the sample quickly and allowing the solvent to evaporate between applications if multiple applications are needed.[13]
No spots are visible after staining. 1. The sample is too dilute.[6][13] 2. The stain is old or was not prepared correctly. 3. Insufficient heating was applied after staining (for stains that require it).1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry in between each application.[6][13] 2. Prepare a fresh batch of the staining solution. 3. Ensure adequate but not excessive heating with a heat gun to develop the spots.
The starting material and product spots are not well-separated (similar Rf values). The polarity of the mobile phase is not optimal.[15]1. Systematically vary the ratio of your hexanes:ethyl acetate mobile phase. Try more polar and less polar combinations to find the best separation.[15] 2. Consider a different solvent system altogether. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity.
The spots are at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds up the plate.[6]Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[6] For very polar compounds, a small amount of methanol can be added to the eluent.[16]
All spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar, causing all components to travel with the solvent front without separation.[6]Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexanes).[6]
Unexpected spots appear on the TLC plate. 1. Formation of side products (e.g., polysubstituted products from reaction with excess formaldehyde).[1] 2. Contamination of the TLC plate or spotting capillary.1. This is valuable information about your reaction. Try to identify the conditions that minimize these side products. 2. Handle the TLC plate only by the edges and use clean capillary tubes for spotting.[13]

Experimental Protocol: TLC Monitoring

Materials:
  • Silica gel TLC plates (e.g., with fluorescent indicator, although staining is required here)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase (e.g., 80:20 hexanes:ethyl acetate)

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde)

  • Heat gun

  • Forceps

  • Pencil

Step-by-Step Procedure:
  • Prepare the TLC Plate: With a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for your samples.

  • Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapors. Close the lid and let it equilibrate for a few minutes.

  • Spot the Plate:

    • Lane 1 (SM - Starting Material): Using a clean capillary tube, spot a dilute solution of cyclohexanone on the first mark.

    • Lane 2 (Co - Co-spot): Spot the cyclohexanone solution on the second mark. Then, carefully spot the reaction mixture directly on top of the cyclohexanone spot.

    • Lane 3 (Rxn - Reaction Mixture): Using a clean capillary tube, take a small aliquot from your reaction mixture and spot it on the third mark.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[13] Close the lid and allow the solvent to travel up the plate by capillary action.

  • Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualize the Spots:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Quickly dip the plate into your chosen staining solution using forceps.

    • Remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat or char the plate.

  • Analyze the Results: Circle the visualized spots with a pencil. Calculate the Rf values for each spot and record your observations. Repeat the process at different time intervals to monitor the reaction's progress.

Visualization of TLC Monitoring Workflow

TLC_Workflow cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Origin Line) spot_sm 3a. Spot Starting Material (SM) prep_chamber 2. Prepare & Equilibrate Developing Chamber develop 4. Develop Plate in Chamber prep_chamber->develop spot_co 3b. Spot Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn 3c. Spot Reaction Mixture (Rxn) spot_co->spot_rxn spot_rxn->develop visualize 5. Dry, Stain, & Heat Plate develop->visualize analyze 6. Analyze Results (Rf Values & Spot Intensity) visualize->analyze

References

Validation & Comparative

A Researcher's Guide to Cross-Referencing 1H NMR Data of 2-(Hydroxymethyl)cyclohexanone with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. However, the journey from acquiring a raw spectrum to confirming a molecular structure is often paved with the meticulous process of data comparison against established literature values. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical cross-referencing of experimental 1H NMR data for 2-(Hydroxymethyl)cyclohexanone, a versatile synthetic intermediate.[1][2]

The challenge with a molecule like this compound lies in its conformational flexibility and the potential for subtle variations in reported spectral data due to differing experimental conditions. This guide will navigate these complexities, offering a robust protocol for data acquisition and a logical workflow for comparative analysis.

The Foundational Protocol: Acquiring High-Quality 1H NMR Data

Reproducibility in NMR spectroscopy is contingent upon a standardized experimental protocol. The following steps outline a validated procedure for the preparation and analysis of a this compound sample, designed to yield high-resolution data suitable for direct comparison with literature values.

Experimental Protocol: 1H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl3), a common solvent for this type of compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • The data should be acquired on a 400 MHz NMR spectrometer equipped with a broadband probe.[3]

    • Ensure the spectrometer is properly tuned and the magnetic field is shimmed to optimize resolution and lineshape.[3]

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.[3]

    • Spectral Width: Set to approximately 16 ppm, centered around 5 ppm.[3]

    • Acquisition Time: A duration of 2-4 seconds is recommended.[3]

    • Relaxation Delay: A delay of 1-2 seconds between pulses is crucial for quantitative analysis.[3]

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans should be acquired to achieve an adequate signal-to-noise ratio.[3]

    • Temperature: Maintain a constant temperature of 298 K (25 °C).[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).[3]

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.[3]

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[3]

    • Integrate the signals to determine the relative number of protons for each resonance.[3]

    • Analyze the multiplicities (e.g., singlet, doublet, triplet, multiplet) and measure the coupling constants (J-values) in Hertz (Hz).[3]

The Comparative Analysis: Cross-Referencing with Literature Data

A direct and structured comparison of NMR data is essential for verifying the identity and purity of a synthesized compound. Due to the difficulty in locating a complete, assigned, and published NMR dataset for this compound, the following table presents a hypothetical set of literature values for illustrative purposes. Researchers should substitute these with actual literature data when available.[3]

Table 1: Comparison of ¹H NMR Data for this compound (400 MHz, CDCl₃)
Peak AssignmentHypothetical Literature δ (ppm)Experimental δ (ppm)MultiplicityJ (Hz)Integration
H7a3.85Enter Valuedd11.2, 3.21H
H7b3.65Enter Valuedd11.2, 8.01H
H22.50Enter Valuem-1H
OH2.40Enter Valuebr s-1H
H6a2.35Enter Valuem-1H
H6b2.15Enter Valuem-1H
H3, H4, H51.50 - 1.90Enter Valuem-6H

Source: Hypothetical data based on similar structures and general NMR principles.[3][4][5]

Interpreting the Spectrum: Causality and Conformational Insights

The chemical shifts and coupling constants observed in the 1H NMR spectrum of this compound are dictated by the electronic environment of each proton and their spatial relationships. The cyclohexanone ring exists predominantly in a chair conformation, and the substituent at the C2 position can adopt either an axial or equatorial orientation. This conformational isomerism can significantly influence the observed NMR parameters.[6][7]

  • Diastereotopic Protons (H7a and H7b): The two protons of the hydroxymethyl group are diastereotopic due to the adjacent chiral center (C2). This results in distinct chemical shifts and a geminal coupling (a doublet of doublets, 'dd', for each), as seen in the hypothetical data.

  • Alpha-Proton (H2): The proton at C2 is adjacent to the carbonyl group and the hydroxymethyl substituent, leading to a downfield shift. Its multiplicity as a multiplet ('m') arises from coupling to the neighboring protons on C3 and the hydroxymethyl group.

  • Ring Protons (H3-H6): The remaining methylene protons on the cyclohexanone ring typically appear as a complex multiplet in the upfield region. Their exact chemical shifts and coupling patterns are influenced by their axial or equatorial positions and the overall ring conformation.

Discrepancies between experimental and literature data can often be attributed to solvent effects, temperature variations, or differences in the equilibrium between conformational isomers.[6][8] A thorough analysis, potentially aided by 2D NMR techniques like COSY and HSQC, can provide a more definitive assignment of all proton signals.

Visualizing the Workflow and Molecular Structure

To ensure a systematic approach, the following workflow diagram illustrates the logical steps for cross-referencing experimental NMR data with literature values.

G cluster_exp Experimental Workflow cluster_lit Literature Review exp_synthesis Synthesize this compound exp_acquire Acquire 1H NMR Spectrum exp_synthesis->exp_acquire exp_process Process & Analyze Spectrum exp_acquire->exp_process compare Compare Experimental & Literature Data exp_process->compare lit_search Search Reputable Databases (e.g., SciFinder, Reaxys) lit_extract Extract Reference 1H NMR Data lit_search->lit_extract lit_extract->compare conclusion Conclusion: Structure Verification & Purity Assessment compare->conclusion

Caption: Workflow for NMR data cross-referencing.

The following diagram illustrates the chemical structure of this compound with key proton environments labeled, corresponding to the assignments in Table 1.

References

A Comparative Guide to the Infrared Spectrum of 2-(Hydroxymethyl)cyclohexanone: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of organic molecules is a cornerstone of innovation. Infrared (IR) spectroscopy remains a powerful, accessible, and non-destructive technique for identifying functional groups and probing molecular structure. This guide provides a comprehensive analysis and interpretation of the infrared spectrum of 2-(Hydroxymethyl)cyclohexanone, a bifunctional molecule that presents an excellent case study for understanding the spectral influence of intramolecular interactions. We will delve into the theoretical underpinnings of its IR spectrum, compare it with simpler analogs, and provide the experimental context necessary for robust interpretation.

The Unique Structural Landscape of this compound

This compound is a fascinating molecule for IR analysis as it contains two key functional groups in close proximity: a ketone (C=O) within a six-membered ring and a primary alcohol (-CH₂OH) on an adjacent carbon. This arrangement allows for the possibility of intramolecular hydrogen bonding, a phenomenon that significantly influences the vibrational frequencies of the involved functional groups and serves as a central theme of this guide.

Below is a diagram illustrating the structure of this compound and the potential for intramolecular hydrogen bonding.

Caption: Intramolecular Hydrogen Bonding in this compound.

Deconstructing the IR Spectrum: A Tale of Two Functional Groups

The IR spectrum of this compound is best understood by dissecting it into regions corresponding to the vibrations of its constituent parts: the hydroxyl group, the carbonyl group, C-H bonds, and the "fingerprint" region.

The O-H Stretching Region (3600-3200 cm⁻¹): A Telltale Sign of Hydrogen Bonding

A free, non-hydrogen-bonded hydroxyl group typically exhibits a sharp, narrow absorption band around 3650-3600 cm⁻¹. However, in the case of this compound, the proximity of the hydroxyl group to the carbonyl oxygen facilitates intramolecular hydrogen bonding. This interaction weakens the O-H bond, causing its stretching vibration to absorb at a lower frequency (wavenumber) and the peak to become significantly broader.

For this compound, a strong and broad absorption band is predicted in the region of ~3400 cm⁻¹ [1]. This broadening is a direct consequence of the hydrogen bond, which creates a population of molecules with a range of O-H bond strengths, leading to a wider distribution of absorption frequencies.

The Carbonyl (C=O) Stretching Region (1750-1680 cm⁻¹): The Ketone's Signature

The C=O stretch of a ketone is one of the most intense and recognizable peaks in an IR spectrum. For a simple saturated cyclic ketone like cyclohexanone, this peak typically appears around 1715 cm⁻¹[2]. Several factors can influence the exact position of this absorption:

  • Ring Strain: Smaller rings (e.g., cyclopentanone) increase the s-character of the C-C bonds of the ring, strengthening the C=O bond and shifting the absorption to a higher frequency. For a six-membered ring like cyclohexanone, this effect is minimal.

  • Conjugation: Conjugation with a double bond or aromatic ring delocalizes the pi electrons of the carbonyl group, weakening the C=O bond and lowering the stretching frequency.

  • Hydrogen Bonding: When the carbonyl oxygen acts as a hydrogen bond acceptor, as is the case in this compound, the electron density is pulled towards the hydrogen, slightly weakening the C=O double bond. This results in a shift of the C=O stretching frequency to a lower wavenumber.

Therefore, for this compound, the C=O stretching frequency is expected to be slightly lower than that of unsubstituted cyclohexanone.

The C-H and C-O Stretching Regions
  • C-H Stretching (3000-2850 cm⁻¹): Like most organic molecules, this compound will display absorptions in this region due to the stretching vibrations of the C-H bonds of the cyclohexane ring and the hydroxymethyl group. These are typically of medium to strong intensity.

  • C-O Stretching (1260-1000 cm⁻¹): The stretching vibration of the C-O single bond in the primary alcohol group will result in a strong absorption in this region. For primary alcohols, this peak is often found between 1075-1000 cm⁻¹ and can be a useful diagnostic tool.

Comparative Analysis: Unveiling the Effects of Intramolecular Interactions

To truly appreciate the spectral features of this compound, it is instructive to compare its expected spectrum with that of its parent structures: cyclohexanone and a simple primary alcohol.

Functional Group/VibrationCyclohexanoneAcyclic Primary AlcoholThis compound (Predicted/Expected)Rationale for Difference
O-H Stretch Absent~3350 cm⁻¹ (broad, strong)~3400 cm⁻¹ (broad, strong) [1]Intramolecular hydrogen bonding weakens the O-H bond, causing a shift to lower frequency and significant broadening.
C=O Stretch ~1715 cm⁻¹ (strong, sharp)[2]AbsentSlightly < 1715 cm⁻¹ (strong, sharp) Intramolecular hydrogen bonding to the carbonyl oxygen slightly weakens the C=O double bond, lowering the absorption frequency.
C-O Stretch Absent~1050 cm⁻¹ (strong)~1050 cm⁻¹ (strong) Characteristic of a primary alcohol.
C-H Stretch ~2950-2850 cm⁻¹ (medium-strong)~2950-2850 cm⁻¹ (medium-strong)~2950-2850 cm⁻¹ (medium-strong) Present in all three types of molecules.

This comparative table highlights how the IR spectrum of this compound is not merely a superposition of the spectra of a ketone and an alcohol. Instead, the intramolecular hydrogen bond creates a unique spectral fingerprint, most notably in the O-H and C=O stretching regions.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of this compound, the following experimental methodology is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing prep Prepare a dilute solution of this compound in a non-polar, aprotic solvent (e.g., CCl₄ or CHCl₃). This minimizes intermolecular hydrogen bonding. acq_bg Acquire a background spectrum of the pure solvent. prep->acq_bg acq_sample Acquire the spectrum of the sample solution. acq_bg->acq_sample proc_sub Subtract the solvent spectrum from the sample spectrum. acq_sample->proc_sub proc_correct Perform baseline correction and normalize the spectrum. proc_sub->proc_correct output Interpretable IR Spectrum proc_correct->output Final Spectrum

Caption: Workflow for obtaining the IR spectrum of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 0.01 M) of this compound in a suitable non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The use of a dilute solution is crucial to minimize intermolecular hydrogen bonding, which would complicate the spectrum by introducing additional broad peaks.

  • Instrumentation:

    • Utilize a Fourier-Transform Infrared (FTIR) spectrometer for data acquisition due to its high sensitivity and resolution.

  • Data Acquisition:

    • Record a background spectrum of the pure solvent in the same sample cell that will be used for the sample.

    • Record the spectrum of the prepared sample solution.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background (solvent) spectrum from the sample spectrum.

    • Perform a baseline correction to ensure that the baseline of the spectrum is flat at 100% transmittance (or zero absorbance).

    • Normalize the spectrum for comparison with reference spectra.

The Fingerprint Region: A Unique Molecular Signature

The region of the IR spectrum from roughly 1500 cm⁻¹ to 500 cm⁻¹ is known as the "fingerprint region." This area contains a complex series of absorptions arising from various bending and stretching vibrations of the molecule's carbon skeleton and other single bonds. While individual peak assignments in this region can be challenging, the overall pattern is unique to a specific molecule. Therefore, by comparing the fingerprint region of an experimental spectrum of this compound with that of a reference spectrum, a definitive identification can be made.

Conclusion: A Synthesis of Theory and Practice

The infrared spectrum of this compound provides a rich tapestry of information for the discerning scientist. The key takeaways from this analysis are:

  • The presence of both a broad O-H stretch around 3400 cm⁻¹ and a strong C=O stretch slightly below 1715 cm⁻¹ is highly indicative of the this compound structure.

  • The broadening of the O-H peak and the slight redshift of the C=O peak are strong evidence of intramolecular hydrogen bonding.

  • Comparison with the spectra of cyclohexanone and simple alcohols is a powerful tool for understanding the spectral shifts induced by the intramolecular interaction.

  • Careful sample preparation, particularly the use of a dilute solution in a non-polar solvent, is critical for obtaining a spectrum that clearly shows the effects of intramolecular, rather than intermolecular, hydrogen bonding.

By understanding these principles and employing rigorous experimental technique, researchers can confidently utilize IR spectroscopy for the structural elucidation and quality control of this compound and other complex organic molecules.

References

Mass spectrometry fragmentation pattern of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Hydroxymethyl)cyclohexanone: A Comparative Analysis of Competing Pathways

Introduction: The Analytical Challenge

This compound is a bifunctional chiral molecule of significant interest in asymmetric synthesis and as a versatile building block for pharmaceutical agents.[1] Its structure, featuring both a cyclic ketone and a primary alcohol, presents a unique analytical challenge. Unambiguous structural confirmation is paramount for quality control and mechanistic studies, and mass spectrometry, particularly under Electron Ionization (EI), serves as a definitive tool for this purpose.[1]

This guide, prepared for researchers and drug development professionals, provides an in-depth analysis of the EI mass spectrometry fragmentation pattern of this compound. We will move beyond a simple catalog of fragments to explore the causal mechanisms and competing pathways that define its mass spectrum. By understanding the "why" behind the fragmentation, analysts can more confidently identify this compound and differentiate it from structural isomers.

Core Principles of Electron Ionization Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule.[2] The initial event is the ejection of an electron to form an energetically unstable molecular ion (M•+).[2][3] This radical cation rapidly undergoes a series of predictable bond cleavages and rearrangements to yield a set of characteristic fragment ions. The fragmentation of this compound is governed by the interplay between its two functional groups, primarily involving:

  • Alpha (α)-Cleavage: The cleavage of a bond adjacent to a functional group, such as the carbonyl group in a ketone. This process is favorable as it leads to the formation of a resonance-stabilized acylium ion.[4][5]

  • Neutral Losses: The elimination of small, stable neutral molecules like water (H₂O) from alcohols or carbon monoxide (CO) from cyclic ketones.[1][6]

  • Ring Cleavage: Complex fragmentation cascades characteristic of cyclic systems.[4][6]

The Fragmentation Pattern of this compound

The molecular weight of this compound (C₇H₁₂O₂) is 128.17 g/mol .[1][7] Upon 70 eV electron ionization, it forms a molecular ion (M•+) at m/z 128 . This ion is often unstable and serves as the entry point for several competing fragmentation pathways.[1]

Primary Fragmentation Pathways from the Molecular Ion

The initial fragmentation events are dominated by the most energetically favorable cleavages, driven by the hydroxyl and carbonyl functionalities.

  • Pathway A: Dehydration (Loss of H₂O) The presence of the hydroxyl group makes the elimination of a neutral water molecule (18 Da) a highly probable event. This is a classic fragmentation pathway for alcohols.[5][8] This leads to the formation of a radical cation at m/z 110 .

  • Pathway B: α-Cleavage and Loss of the Hydroxymethyl Group Cleavage of the carbon-carbon bond between the cyclohexanone ring and the hydroxymethyl substituent is a form of α-cleavage relative to the hydroxyl group. This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), yielding a stable cyclohexanone-derived cation at m/z 97 .[1]

  • Pathway C: Ring-Based α-Cleavage (Loss of C₂H₅•) Alpha-cleavage adjacent to the carbonyl group within the ring structure is a hallmark of ketones.[6] This can initiate a cascade, with one prominent cleavage being the loss of an ethyl radical (•C₂H₅, 29 Da) to produce a fragment at m/z 99 .

G M This compound [M]•+ m/z 128

Secondary Fragmentation and Characteristic Ring Cleavage Ions

The primary fragments undergo further decomposition, leading to the smaller, diagnostic ions characteristic of the cyclohexanone core.

  • From m/z 110: The dehydrated ion can lose carbon monoxide (28 Da) to form a fragment at m/z 82 .

  • From m/z 97: The cyclohexanone cation can undergo further ring fragmentation.

  • Characteristic Cyclohexanone Fragments: The most telling fragments arise from the complex rearrangement and cleavage of the cyclic ketone structure.[6] These include prominent ions at m/z 70 , m/z 55 , and m/z 42 . For many cyclohexanones, the acylium ion at m/z 55 ([C₃H₃O]⁺) is the most abundant fragment and thus the base peak of the spectrum.[1][4][9]

Data Summary: A Comparative Table of Key Ions

The following table provides a consolidated view of the expected fragments, their proposed identities, and the mechanistic origins. The relative abundance is a qualitative prediction based on established principles for ketones and alcohols.[1]

m/zProposed Fragment IonFormulaPathwayPredicted Abundance
128Molecular Ion [M]•+[C₇H₁₂O₂]•+IonizationLow to Medium
110[M - H₂O]•+[C₇H₁₀O]•+DehydrationMedium
97[M - •CH₂OH]+[C₆H₉O]+Side-chain α-CleavageMedium
82[M - H₂O - CO]•+[C₆H₁₀]•+Neutral LossMedium
70Ring Fragment[C₄H₆O]•+Ring CleavageMedium
55Acylium Ion[C₃H₃O]+Ring CleavageHigh (Often Base Peak)
42Ring Fragment[C₂H₂O]•+Ring CleavageMedium

Comparative Analysis with Alternative Structures

To fully appreciate the fragmentation pattern, it is useful to compare it with related compounds:

  • Unsubstituted Cyclohexanone: The mass spectrum of cyclohexanone is dominated by fragments at m/z 98 (M•+), 70, 55 (base peak), and 42.[6] The presence of the m/z 97 and 110 peaks in our target molecule are clear indicators of the hydroxymethyl substituent's influence via side-chain loss and dehydration, respectively.

  • 2-(Hydroxy-phenyl-methyl)-cyclohexanone: Replacing the simple hydroxymethyl group with a bulkier, aromatic substituent dramatically alters the fragmentation.[9] While dehydration is still observed ([M-H₂O]•+ at m/z 186), the dominant fragmentation becomes the cleavage of the bond to the substituent, forming a very stable benzylic cation at m/z 107 ([C₆H₅CH(OH)]⁺). This comparison underscores how the stability of the resulting fragment dictates the primary fragmentation pathway.[9]

Experimental Protocol for GC-MS Analysis

This protocol provides a self-validating system for acquiring a high-quality EI mass spectrum of this compound. The parameters are chosen to ensure robust volatilization, separation, and reproducible fragmentation.

1. Instrumentation

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.

  • Capillary Column: A mid-polarity column (e.g., DB-5ms) is recommended to provide good peak shape for this polar analyte.[1]

2. Sample Preparation

  • Accurately weigh and dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). This yields a concentration of ~1 mg/mL.

3. GC-MS Parameters

  • Injector Temperature: 250 °C (Ensures rapid volatilization without thermal degradation).

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temp: 280 °C (Prevents condensation of the analyte post-separation).

  • Ion Source Temp: 230 °C.

4. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV . This is the global standard for EI, as it provides sufficient energy for reproducible fragmentation and allows for comparison with established mass spectral libraries.[9]

  • Mass Range: m/z 40-200 (Covers the molecular ion and all expected major fragments).

  • Scan Speed: ≥1000 amu/s.

5. Data Analysis

  • Acquire the Total Ion Chromatogram (TIC) to identify the retention time of the analyte.

  • Extract the mass spectrum from the corresponding peak.

  • Identify the molecular ion and key fragments as detailed in this guide. Compare the obtained m/z values and relative intensities to the predicted pattern.

G

Conclusion

The mass spectrum of this compound is a rich tapestry of information woven from the competing fragmentation pathways of its constituent functional groups. The definitive signatures for its identification are the presence of a molecular ion at m/z 128, coupled with key fragments resulting from dehydration (m/z 110), loss of the hydroxymethyl group (m/z 97), and the characteristic cyclohexanone ring fragmentation pattern, which typically features a base peak at m/z 55. By understanding these causal fragmentation mechanisms, researchers can leverage mass spectrometry as a powerful and trustworthy tool for the structural elucidation of this important synthetic building block.

References

A Comparative Guide to the Reactivity of 2-(Hydroxymethyl)cyclohexanone and its Phenyl-Substituted Analog

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of synthetic organic chemistry, bifunctional molecules serve as powerful linchpins for the construction of complex molecular architectures. Among these, α-substituted cyclic ketones are of particular interest. This guide provides an in-depth comparative analysis of the chemical reactivity of two such molecules: 2-(Hydroxymethyl)cyclohexanone and its analog, 2-(Hydroxy-phenyl-methyl)-cyclohexanone.

While both compounds share a cyclohexanone scaffold with a hydroxyl-bearing substituent at the α-carbon, the introduction of a phenyl group fundamentally alters the molecule's steric and electronic profile. This compound possesses a primary alcohol, whereas its analog features a secondary, benzylic alcohol.[1] This seemingly subtle change imparts a profound influence on their behavior in key chemical transformations, including oxidation, reduction, and condensation reactions. Understanding these differences is paramount for researchers, scientists, and drug development professionals in designing efficient and selective synthetic pathways.

This guide will dissect the structural nuances of each compound, explore their divergent reactivity through mechanistic explanations, and provide validated experimental protocols to illustrate these principles in practice.

Structural and Physicochemical Comparison

The foundational differences in reactivity stem from the distinct structural and electronic properties of the α-substituent. The primary alcohol of this compound offers minimal steric hindrance, while the bulky phenyl group in its counterpart creates a sterically congested environment around both the hydroxyl and ketone functional groups.[1]

PropertyThis compound2-(Hydroxy-phenyl-methyl)-cyclohexanone
Structure this compound structure2-(Hydroxy-phenyl-methyl)-cyclohexanone structure
IUPAC Name 2-(hydroxymethyl)cyclohexan-1-one[2]2-[hydroxy(phenyl)methyl]cyclohexan-1-one[3]
Molecular Formula C₇H₁₂O₂[2]C₁₃H₁₆O₂[3]
Molecular Weight 128.17 g/mol [2]204.26 g/mol [3]
CAS Number 5331-08-8[2][4]13161-18-7[3]
Key Feature Primary AlcoholSecondary, Benzylic Alcohol

The addition of the phenyl group significantly increases the molecule's molecular weight and lipophilicity, which can influence solubility and chromatographic behavior.[1] More critically, the phenyl group introduces powerful electronic effects, including inductive withdrawal and resonance stabilization, which are absent in the simple hydroxymethyl version.[5][6]

Overview of Synthetic Pathways

The divergent structures of these compounds originate from distinct synthetic strategies, typically starting from the same precursor, cyclohexanone.

Synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone start1 Cyclohexanone reagent1 + Formalin (CH₂O) + Organocatalyst (e.g., L-Threonine) start1->reagent1 prod1 This compound reagent1->prod1 Asymmetric α-Hydroxymethylation start2 Cyclohexanone reagent2 + Benzaldehyde + Base/Acid Catalyst start2->reagent2 prod2 2-(Hydroxy-phenyl-methyl)-cyclohexanone reagent2->prod2 Crossed Aldol Condensation

Caption: Primary synthetic routes from cyclohexanone.

This compound is commonly prepared via the α-hydroxymethylation of cyclohexanone, for which efficient asymmetric organocatalytic methods have been developed.[1][4] In contrast, the phenyl-substituted analog is a classic product of the crossed aldol condensation between cyclohexanone and benzaldehyde.[1][3][7]

Comparative Reactivity Analysis

The structural disparities directly translate into distinct chemical behaviors. The phenyl group's steric and electronic effects are the primary determinants of these differences.

Oxidation of the Hydroxyl Group

The nature of the alcohol—primary versus secondary benzylic—is the most significant factor dictating the oxidation products.

  • This compound: The primary alcohol can be selectively oxidized. Mild conditions, such as a Swern oxidation, will yield the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (KMnO₄) lead to the formation of the carboxylic acid, 2-(carboxymethyl)cyclohexanone.[1][4][8]

  • 2-(Hydroxy-phenyl-methyl)-cyclohexanone: The secondary, benzylic hydroxyl group is readily oxidized by various agents, such as Jones reagent (CrO₃/H₂SO₄), to yield the corresponding 1,2-dicarbonyl compound, 2-benzoylcyclohexanone.[1] The phenyl group can help stabilize the transition state, facilitating this oxidation.[1]

Reactions at the Ketone and α-Carbon

Reactions involving the ketone carbonyl or the adjacent α-carbon are heavily influenced by steric hindrance.

  • Nucleophilic Addition (e.g., Reduction): The ketone group in both compounds can be reduced by hydride reagents like sodium borohydride (NaBH₄) to form the corresponding diols.[1][4] However, the rate of attack is expected to be slower for the phenyl-substituted analog. The bulky phenyl group shields the faces of the carbonyl group, creating significant steric hindrance that impedes the approach of the nucleophile.[1] For 2-(Hydroxy-phenyl-methyl)-cyclohexanone, this reduction also creates a new stereocenter, leading to a mixture of diastereomeric products.[1]

  • Enolate Formation and Alkylation: The α-protons at the C6 position of the cyclohexanone ring remain acidic and can be deprotonated to form an enolate intermediate.[1] However, the large 2-(hydroxy-phenyl-methyl) substituent exerts substantial steric hindrance compared to the smaller 2-(hydroxymethyl) group.[1][9] This steric bulk effectively blocks the C2-face of the enolate, meaning any subsequent reaction with an electrophile will occur preferentially, if not exclusively, at the less hindered C6 position.

Dehydration and Substitution Reactions

The interplay between the hydroxyl group and the cyclohexanone ring reveals a dramatic difference in reactivity, driven by carbocation stability.

  • 2-(Hydroxy-phenyl-methyl)-cyclohexanone: Under acidic conditions, this compound undergoes dehydration readily.[1] The benzylic hydroxyl group is protonated to form a good leaving group (water). Its departure generates a secondary carbocation that is highly stabilized by resonance with the adjacent phenyl ring.[1] The subsequent elimination of a proton yields a highly conjugated and thermodynamically stable α,β-unsaturated ketone. This represents a dominant and favorable reaction pathway.[1]

  • This compound: While dehydration to form 2-methylenecyclohexanone is possible, the thermodynamic driving force is considerably weaker.[1] The primary carbocation that would form is unstable, so the reaction likely proceeds through an E1cB or E2 mechanism. The resulting exocyclic double bond has less extended conjugation compared to the product from the phenyl analog.[1] Alternatively, the primary hydroxyl group can be converted into an excellent leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution (Sₙ2) reactions, providing a versatile route to other 2-substituted cyclohexanone derivatives.[4]

Summary of Reactivity

Reaction TypeThis compound2-(Hydroxy-phenyl-methyl)-cyclohexanoneRationale for Difference
Oxidation (OH) Aldehyde (mild) or Carboxylic Acid (strong)1,2-Diketone (2-Benzoylcyclohexanone)Primary alcohol vs. secondary benzylic alcohol.
Reduction (C=O) DiolDiol (slower rate, diastereomers possible)Significant steric hindrance from the phenyl group.[1]
Alkylation (Enolate) Can occur at C2 or C6Strongly favored at the less hindered C6 positionMajor steric hindrance from the phenyl group.[1][9]
Dehydration (Acid) Less favorableHighly favorableResonance stabilization of the benzylic carbocation by the phenyl ring.[1]

Experimental Protocols

The following protocols provide validated, step-by-step methodologies for key transformations that highlight the divergent reactivity of the two compounds.

Protocol 1: Oxidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone with Jones Reagent

This protocol details the oxidation of the secondary benzylic alcohol to a diketone.

Materials:

  • 2-(Hydroxy-phenyl-methyl)-cyclohexanone

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

JonesOxidation cluster_workflow Experimental Workflow A Prepare Jones Reagent: Dissolve Na₂Cr₂O₇·2H₂O in water. Slowly add conc. H₂SO₄. Cool to RT. C Reaction: Add Jones Reagent dropwise to substrate solution at 0°C. A->C B Dissolve Substrate: 2-(Hydroxy-phenyl-methyl)-cyclohexanone in acetone. B->C D Quench & Extract: Quench with isopropanol. Extract with ethyl acetate. C->D E Wash & Dry: Wash organic layer with water and brine. Dry over Na₂SO₄. D->E F Isolate Product: Filter and concentrate under reduced pressure. Purify via chromatography. E->F

Caption: Workflow for Jones oxidation.

Procedure:

  • Prepare Jones Reagent: In a beaker, dissolve sodium dichromate dihydrate (1.2 eq) in a minimal amount of deionized water.[1] With continuous stirring in an ice bath, carefully and slowly add concentrated sulfuric acid (1.5 eq).[1] Allow the resulting orange-red solution to cool to room temperature.

  • Reaction Setup: In a separate round-bottom flask, dissolve 2-(Hydroxy-phenyl-methyl)-cyclohexanone (1.0 eq) in acetone. Cool the flask to 0 °C in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature at 0 °C. The color will change from orange-red to green. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol until the green color persists.

  • Extraction: Remove the acetone under reduced pressure. Add deionized water to the residue and extract the product three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-benzoylcyclohexanone. Purify further by column chromatography on silica gel.

Protocol 2: Oxidation of this compound via Swern Oxidation

This protocol details the mild oxidation of the primary alcohol to an aldehyde, avoiding over-oxidation to the carboxylic acid.[8]

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous DCM (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.[8]

  • Activator Addition: Slowly add oxalyl chloride (1.5 eq) to the cooled DCM with stirring.[8]

  • DMSO Addition: In a separate flask, prepare a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM. Slowly add this DMSO solution to the stirred oxalyl chloride solution at -78 °C and stir for 15 minutes.[8]

  • Substrate Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DCM. Slowly add this alcohol solution to the reaction mixture at -78 °C and stir for 30 minutes.[8]

  • Base Addition: Slowly add triethylamine (5.0 eq) to the reaction mixture at -78 °C. Stir for an additional 30 minutes, then allow the reaction to warm to room temperature.[8]

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.

Conclusion

The substitution of a methylol group with a hydroxy(phenyl)methyl group at the α-position of cyclohexanone dramatically alters the compound's reactivity. The phenyl-substituted analog exhibits significantly greater steric hindrance at the carbonyl and α-carbon, which slows the rate of nucleophilic addition and directs enolate reactions to the less substituted C6 position. Conversely, the electronic influence of the phenyl ring makes its secondary, benzylic alcohol susceptible to oxidation to a 1,2-diketone and renders the molecule highly prone to acid-catalyzed dehydration through a resonance-stabilized carbocation intermediate. This compound, being less hindered and lacking resonance stabilization, follows more conventional reaction pathways for primary alcohols and ketones. These fundamental differences, rooted in steric and electronic effects, are critical considerations for chemists aiming to leverage these versatile building blocks in targeted organic synthesis.

References

Spectroscopic comparison of 2-(Hydroxymethyl)cyclohexanone and its ester derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the spectroscopic signatures of 2-(Hydroxymethyl)cyclohexanone and its ester derivatives, supported by experimental principles and data.

Introduction: The Synthetic & Spectroscopic Value of a Bifunctional Scaffold

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis.[1] Its structure, containing both a reactive ketone and a primary alcohol, allows for selective chemical modifications to create a diverse array of derivatives.[1] Among the most common modifications is the esterification of the hydroxyl group, which alters the molecule's polarity, reactivity, and steric profile. For researchers in synthetic chemistry and drug development, the ability to unambiguously distinguish the parent alcohol from its ester derivatives is paramount for reaction monitoring, quality control, and final structural confirmation.

This guide provides an in-depth spectroscopic comparison of this compound and a representative ester derivative, 2-(Acetoxymethyl)cyclohexanone. We will explore the distinct signatures these compounds present in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), explaining the underlying chemical principles that govern these differences.

Molecular Structures and Analytical Workflow

The conversion of the primary alcohol in this compound to an acetate ester introduces a new functional group and fundamentally changes the electronic environment of the adjacent methylene group. These structural changes are the source of the distinct spectroscopic data we will explore.

Caption: Chemical structures of the parent alcohol and its acetate ester.

The general workflow for characterizing these compounds involves a multi-technique approach to gain a complete structural picture.

G A Synthesized Compound (Alcohol or Ester Derivative) B Sample Preparation (Dissolution/Dilution) A->B C IR Spectroscopy (Functional Group ID) B->C D NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) B->D E Mass Spectrometry (GC-MS) (Molecular Weight & Fragmentation) B->E F Data Analysis & Structural Confirmation C->F D->F E->F

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy: The Disappearance and Appearance of Key Stretches

IR spectroscopy is a powerful first-pass technique for identifying functional groups by measuring their characteristic vibrational frequencies.[2][3] The comparison between the parent alcohol and its ester derivative provides a textbook example of functional group transformation.

The most telling difference is the state of the O-H group. In this compound, the alcohol's O-H bond produces a strong, characteristically broad absorption band in the 3200-3600 cm⁻¹ region due to hydrogen bonding.[2][4] Upon esterification, this hydroxyl group is consumed. Consequently, the IR spectrum of 2-(Acetoxymethyl)cyclohexanone is defined by the complete absence of this broad O-H stretch, providing immediate and compelling evidence that the reaction has occurred.[5]

The second key diagnostic region is that of the carbonyl (C=O) stretches.

  • This compound displays a single, strong, sharp C=O absorption around 1715 cm⁻¹, typical for a saturated six-membered cyclic ketone.[1][3][6]

  • 2-(Acetoxymethyl)cyclohexanone presents two distinct C=O peaks. The original ketone peak remains around 1715 cm⁻¹, but a new, strong peak appears at a higher wavenumber, typically ~1740 cm⁻¹, which is characteristic of a saturated ester carbonyl.[1][5] The higher frequency of the ester C=O stretch is due to the inductive electron-withdrawing effect of the ester's single-bonded oxygen, which shortens and strengthens the C=O bond.

Finally, the C-O stretching region (1000-1300 cm⁻¹) becomes more complex in the ester, which shows two prominent C-O stretches, whereas the alcohol typically shows one.[7]

Table 1: Comparative IR Spectroscopy Data

Functional GroupThis compound (cm⁻¹)2-(Acetoxymethyl)cyclohexanone (cm⁻¹)Rationale for Difference
O-H Stretch ~3400 (Broad, Strong)AbsentThe hydroxyl group is consumed during esterification.
C=O Stretch (Ketone) ~1715 (Strong, Sharp)~1715 (Strong, Sharp)The ketone functionality remains unchanged.
C=O Stretch (Ester) Absent~1740 (Strong, Sharp)Formation of the new ester functional group.
C-O Stretch ~1050 (Medium-Strong)~1240 & ~1040 (Both Strong)The ester group introduces a distinct C-C(=O)-O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking Electronic Changes

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms. The conversion of the hydroxymethyl group to an acetoxymethyl group causes predictable and easily identifiable shifts in both the ¹H and ¹³C NMR spectra.

¹H NMR: The Diagnostic Downfield Shift

In ¹H NMR, the chemical shift of a proton is highly sensitive to the electron density around it.

  • For This compound , the two diastereotopic protons of the -CH ₂-OH group typically appear as a multiplet between δ 3.5-3.8 ppm.[1] A broad, exchangeable singlet corresponding to the -OH proton is also observed, with a chemical shift that can vary depending on concentration and solvent.[1]

  • In 2-(Acetoxymethyl)cyclohexanone , the most dramatic change is the significant downfield shift of the methylene protons. Now adjacent to the strongly deshielding acetyl group, the -CH ₂-OAc protons shift to approximately δ 4.0-4.3 ppm.[1] This deshielding is a direct consequence of the electron-withdrawing nature of the ester carbonyl. Furthermore, the spectrum is marked by the appearance of a new, sharp singlet at ~δ 2.1 ppm, integrating to three protons, which is the signature of the acetate methyl group (-COCH ₃).[1] The broad -OH signal is, of course, absent.

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR corroborates the ¹H NMR data and provides a clear picture of the carbon framework.

  • The spectrum of This compound is characterized by a ketone carbonyl signal far downfield (~210-215 ppm) and the -C H₂-OH carbon signal at ~65 ppm.[1]

  • The spectrum of 2-(Acetoxymethyl)cyclohexanone retains the ketone carbonyl signal in a similar position (~210-215 ppm). However, two new signals confirm the ester's presence: a new carbonyl carbon for the ester at ~170 ppm, and the methyl carbon of the acetate group at ~21 ppm.[1][8] The methylene carbon (-C H₂-OAc) also experiences a slight downfield shift to ~68-72 ppm compared to the parent alcohol.[1]

Table 2: Comparative ¹H NMR Spectral Data (Predicted, in CDCl₃)

Proton AssignmentThis compound (δ, ppm)2-(Acetoxymethyl)cyclohexanone (δ, ppm)Rationale for Difference
-CH₂-O- ~3.5 - 3.8 (m, 2H)~4.0 - 4.3 (m, 2H)Deshielding by the adjacent ester carbonyl group causes a downfield shift.
-OH Variable, broad (s, 1H)AbsentHydroxyl proton is removed during esterification.
-COCH₃ Absent~2.1 (s, 3H)Appearance of the characteristic acetate methyl group signal.
Cyclohexyl Protons ~1.2 - 2.5 (m)~1.2 - 2.6 (m)Minor shifts, but overall structure remains similar.

Table 3: Comparative ¹³C NMR Spectral Data (Predicted, in CDCl₃)

Carbon AssignmentThis compound (δ, ppm)2-(Acetoxymethyl)cyclohexanone (δ, ppm)Rationale for Difference
Ketone C=O ~210 - 215~210 - 215Ketone environment is largely unchanged.
Ester C=O Absent~170Appearance of the new ester carbonyl carbon.
-CH₂-O- ~65~68 - 72Slight downfield shift due to the ester linkage.
-COCH₃ Absent~21Appearance of the acetate methyl carbon.
Cyclohexyl Carbons ~20 - 50~20 - 50Minor shifts in the aliphatic region.

Mass Spectrometry (MS): Following the Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[9] The parent alcohol and its ester derivative fragment in distinct ways governed by their respective functional groups.

  • This compound (MW: 128.17 g/mol ) : The mass spectrum will show a molecular ion peak (M•+) at m/z 128.[9][10] Common fragmentation pathways include:

    • The loss of a water molecule (H₂O) from the molecular ion, leading to a prominent peak at m/z 110.[1][9]

    • Cleavage of the C-C bond between the ring and the side chain, resulting in the loss of the hydroxymethyl radical (•CH₂OH, mass 31), giving a fragment at m/z 97.[9]

    • Fragmentation characteristic of cyclic ketones, such as the formation of an ion at m/z 55.[9][11][12]

  • 2-(Acetoxymethyl)cyclohexanone (MW: 170.19 g/mol ) : The molecular ion peak will be observed at m/z 170. Its fragmentation is directed by the ester group:

    • A very common pathway for acetate esters is the neutral loss of acetic acid (CH₃COOH, mass 60), which would generate a fragment ion at m/z 110.[1] This is a highly diagnostic fragmentation.

    • Cleavage can also generate the stable acylium ion [CH₃CO]⁺, which gives a characteristic peak at m/z 43.

    • The ring fragmentation patterns seen in the parent compound may still be present, but the fragmentation initiated by the ester group often dominates.

Table 4: Comparative Mass Spectrometry Data (EI-MS)

Key Ion (m/z)This compound2-(Acetoxymethyl)cyclohexanoneOrigin of Fragment
Molecular Ion [M]⁺• 128170The intact molecule minus one electron.
[M - H₂O]⁺• 110--Loss of water from the alcohol.
[M - CH₃COOH]⁺• --110Neutral loss of acetic acid from the ester.
[M - •CH₂OH]⁺ 97--Alpha-cleavage of the hydroxymethyl group.
[CH₃CO]⁺ --43Formation of the acylium ion from the ester.
Ring Fragment 5555Characteristic fragmentation of the cyclohexanone ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of these compounds. Instrument parameters should be optimized for the specific equipment used.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For liquid samples, place one drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.[1]

  • Data Acquisition: Place the salt plates in the spectrometer's sample holder.

  • Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan with empty salt plates prior to the sample scan. Identify key peaks corresponding to O-H, C-H, C=O, and C-O vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[13]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters. For ¹³C, a proton-decoupled experiment is standard.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign chemical shifts for both ¹H and ¹³C spectra relative to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a non-polar capillary column (e.g., DB-5ms) with helium as the carrier gas.[9] Program the oven temperature with a ramp (e.g., starting at 50°C and increasing to 250°C) to ensure separation and elution.

  • MS Conditions: Use electron ionization (EI) at 70 eV.[9][13] Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

  • Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum for that peak to find the molecular ion and interpret the major fragment ions.

Conclusion

The spectroscopic differentiation of this compound from its ester derivatives is straightforward and robust when employing a multi-technique approach. Each method provides a unique and complementary piece of the structural puzzle. IR spectroscopy offers a rapid confirmation of the functional group transformation through the disappearance of the O-H stretch and the appearance of the ester C=O stretch. NMR spectroscopy provides a detailed map of the consequences of this transformation, highlighting the diagnostic downfield shift of the alpha-methylene protons and the emergence of new signals for the ester alkyl group. Finally, mass spectrometry confirms the change in molecular weight and reveals distinct, predictable fragmentation patterns directed by the new ester functionality. Together, these techniques provide an unambiguous and self-validating system for the characterization of this important class of synthetic intermediates.

References

Unambiguous Structural Validation of 2-(Hydroxymethyl)cyclohexanone: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the absolute certainty of a molecule's structure is non-negotiable. While 1D NMR (¹H and ¹³C) provides a foundational overview, complex aliphatic ring systems like 2-(Hydroxymethyl)cyclohexanone present significant challenges, including signal overlap and ambiguity in substituent placement. This guide provides an in-depth comparison of 2D NMR techniques, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments delivers an irrefutable, self-validating structural proof for this compound.

The core challenge lies in confirming the precise connectivity of the hydroxymethyl group (-CH₂OH) at the C2 position, adjacent to the carbonyl group (C=O) of the cyclohexanone ring.[1][2] 1D NMR alone can leave alternative isomers, such as the 3- or 4-substituted variants, as possibilities. Two-dimensional NMR spectroscopy resolves this by spreading information across a second frequency dimension, revealing correlations between nuclei that establish a definitive atomic framework.[3][4][5]

The Analytical Strategy: A Multi-Layered Approach

G cluster_0 Data Acquisition cluster_1 Structural Elucidation Workflow Sample Sample 1D_NMR 1D NMR (¹H, ¹³C) Sample->1D_NMR Initial Hypothesis 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Resolve Ambiguity COSY COSY (¹H-¹H Connectivity) 2D_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Attachment) COSY->HSQC Define Spin Systems HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Assign Carbons Structure Validated Structure HMBC->Structure Confirm Skeleton

References

A Comparative Analysis of Catalysts for Asymmetric Hydroxymethylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a hydroxymethyl group (–CH₂OH) onto a carbon framework in an enantioselective manner is a pivotal transformation in the synthesis of a vast array of pharmaceuticals, natural products, and chiral building blocks. The asymmetric hydroxymethylation reaction, a specialized form of the aldol reaction utilizing formaldehyde or its surrogates, presents a direct and atom-economical route to valuable chiral β-hydroxy aldehydes, ketones, and their derivatives. The success of this transformation hinges on the choice of catalyst, which governs the yield, and more critically, the enantioselectivity of the product. This guide provides a comparative analysis of prominent catalyst systems for asymmetric hydroxymethylation, offering insights into their mechanisms, performance, and practical application for researchers, scientists, and drug development professionals.

The Challenge of Asymmetric Hydroxymethylation

Formaldehyde, the simplest aldehyde, is a highly reactive C1 building block. However, its high reactivity can lead to multiple additions and side reactions, such as the Cannizzaro reaction. Furthermore, achieving high enantioselectivity in reactions with this small, achiral electrophile is a significant challenge. An effective catalyst must not only facilitate the carbon-carbon bond formation but also create a highly organized and chiral environment to control the stereochemical outcome. This guide will delve into two major classes of catalysts that have emerged as powerful tools for this purpose: organocatalysts and chiral transition metal complexes.

Organocatalysts: The Rise of Amine-Based Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. For hydroxymethylation, amine-based catalysts, particularly those derived from the amino acid proline, have proven to be exceptionally effective. These catalysts operate through the formation of a nucleophilic enamine intermediate with the carbonyl donor, which then attacks formaldehyde.

Proline and its Derivatives

L-proline, a readily available and inexpensive amino acid, is a foundational catalyst for asymmetric aldol reactions, including hydroxymethylation.[1] While its simplicity is attractive, proline often requires high catalyst loadings (10-30 mol%) and can provide variable enantioselectivity depending on the substrate and reaction conditions.

A significant advancement in this class is the development of α,α-diarylprolinol silyl ether catalysts, such as the Hayashi-Jørgensen catalyst.[2][3] These catalysts offer superior performance compared to proline, often providing higher yields and excellent enantioselectivities (often >90% ee) with lower catalyst loadings (as low as 5 mol%).[2][4] The bulky diarylprolinol silyl ether group creates a well-defined chiral pocket that effectively shields one face of the enamine intermediate, leading to high stereocontrol.

Causality in Experimental Choices: The choice between proline and its more substituted derivatives often comes down to a trade-off between cost and efficiency. For large-scale syntheses where cost is a primary concern, proline might be the initial choice. However, for complex molecules where high enantiopurity is paramount, the superior performance of diarylprolinol silyl ethers justifies their higher cost. The use of a pH 7 buffer in these reactions is critical to suppress undesired side reactions and maintain the catalytic activity.[2] Nonpolar solvents like toluene are generally preferred as they have been shown to lead to better results compared to polar solvents.[2]

Catalytic Cycle of Diarylprolinol Silyl Ether:

Diarylprolinol Silyl Ether Catalytic Cycle Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Catalyst - H₂O Catalyst Catalyst Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Product Product Iminium_Ion->Product + H₂O (Hydrolysis) Hydrolysis Hydrolysis Product->Catalyst releases

Catalytic cycle of diarylprolinol silyl ether.
Takemoto Catalysts

For substrates such as isoindolinones, which are less common nucleophiles in hydroxymethylation, bifunctional thiourea-based catalysts, like the Takemoto catalyst, have shown exceptional efficacy.[5][6][7] These catalysts possess both a hydrogen-bond donating thiourea moiety and a Brønsted basic tertiary amine. This dual activation mode allows the catalyst to simultaneously activate both the nucleophile and the electrophile (formaldehyde surrogate), leading to high reactivity and stereoselectivity. Recent studies have demonstrated that Takemoto-type catalysts can provide enantioenriched hydroxymethylated isoindolinones in good to excellent yields (48–96%) and high enantiopurities (81:19–97:3 e.r.).[5][6]

Causality in Experimental Choices: The choice of a formaldehyde surrogate is crucial when using Takemoto catalysts. While aqueous formaldehyde can be problematic, easier-to-handle sources like paraformaldehyde or other specifically designed formaldehyde surrogates are often employed to increase the reaction rate without compromising selectivity.[5][6] The bifunctional nature of the Takemoto catalyst allows for a highly organized transition state, making it particularly effective for challenging substrates where other catalysts may fail.

Activation Mechanism of Takemoto Catalyst:

Takemoto Catalyst Activation Catalyst Takemoto Catalyst Thiourea (H-bond donor) Amine (Base) Nucleophile Isoindolinone (Nucleophile) Catalyst:amine->Nucleophile Deprotonates to form enolate Electrophile Formaldehyde (Electrophile) Catalyst:thiourea->Electrophile H-bonds to activate Transition_State Activated Complex Nucleophile->Transition_State Electrophile->Transition_State Scandium_Pybox_Catalytic_Cycle Sc_Pybox [Sc(Pybox)]³⁺ Activated_HCHO [Sc(Pybox)(HCHO)]³⁺ Sc_Pybox->Activated_HCHO + HCHO Transition_State [Sc-Product Complex] Activated_HCHO->Transition_State + Enolate Enolate Silyl Enolate Product Hydroxymethylated Product Transition_State->Product Release Product->Sc_Pybox regenerates Experimental_Workflow_1 cluster_0 Reaction Setup cluster_1 Oxidative Workup cluster_2 Purification Step1 1. Charge flask with catalyst, toluene, buffer, and formaldehyde. Step2 2. Add isovaleraldehyde. Step1->Step2 Step3 3. Stir at RT for 24h. Step2->Step3 Step5 5. Add reaction mixture to oxidation solution. Step3->Step5 Step4 4. Prepare oxidation solution (NaClO₂, NaH₂PO₄, t-BuOH, 2-methyl-2-butene). Step4->Step5 Step6 6. Stir for 12h. Step5->Step6 Step7 7. Extraction with ethyl acetate. Step6->Step7 Step8 8. Dry, filter, and concentrate. Step7->Step8 Step9 9. Column chromatography. Step8->Step9 Final_Product Final_Product Step9->Final_Product Yields (R)-2-(hydroxymethyl) -3-methylbutanoic acid

References

A Comparative Guide to Enolate Formation: 2-(Hydroxymethyl)cyclohexanone vs. 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Nuances of α-Carbon Reactivity

The regioselective formation of enolates from unsymmetrical ketones is a foundational strategy in organic synthesis, enabling the precise construction of carbon-carbon bonds. The choice of substrate and reaction conditions dictates the outcome, often leading to either a kinetically or thermodynamically controlled product. This guide provides an in-depth comparison of two structurally similar yet electronically distinct substrates: 2-methylcyclohexanone and 2-(hydroxymethyl)cyclohexanone.

2-Methylcyclohexanone serves as a classic textbook model for demonstrating the principles of kinetic versus thermodynamic enolate control.[1][2][3] In contrast, this compound introduces a layer of complexity due to the presence of an acidic hydroxyl group, which fundamentally alters its interaction with bases and subsequent enolate generation. For researchers in medicinal chemistry and drug development, understanding these subtleties is paramount for designing efficient and selective synthetic routes.

Pillar 1: Foundational Principles of Enolate Generation

An enolate is the conjugate base of a ketone or aldehyde, formed by the deprotonation of a hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl).[4][5] The acidity of these α-protons (pKa ≈ 19-21 for ketones) is significantly higher than that of typical alkane C-H bonds (pKa ≈ 50) because the resulting negative charge is stabilized by resonance, delocalizing the charge onto the electronegative oxygen atom.[6][7]

For an unsymmetrical ketone like 2-methylcyclohexanone, deprotonation can occur at two distinct α-carbons, leading to two different regioisomeric enolates:

  • Kinetic Enolate: This enolate is formed the fastest. Its formation is favored under irreversible conditions, typically involving a strong, sterically hindered base like lithium diisopropylamide (LDA) at very low temperatures (-78 °C).[1][8] The bulky base removes the most sterically accessible proton, which is usually on the less substituted α-carbon.[3][9]

  • Thermodynamic Enolate: This is the more stable of the two possible enolates. Its formation is favored under conditions that permit equilibration, such as using a smaller, weaker base (e.g., NaH, NaOEt) at higher temperatures (room temperature or above).[1][8] The equilibrium favors the more stable, more substituted double bond of the enolate.[4][10]

Caption: Kinetic vs. Thermodynamic enolate formation from 2-methylcyclohexanone.

Pillar 2: A Tale of Two Substituents

The subtle change from a methyl group to a hydroxymethyl group at the C2 position profoundly impacts the molecule's reactivity profile.

Case Study 1: 2-Methylcyclohexanone

This molecule is the archetypal system for demonstrating regioselective enolate formation. It possesses two distinct sets of α-protons: one at the tertiary C2 carbon and two at the secondary C6 carbon.

  • Under Kinetic Control: A bulky base like LDA preferentially abstracts a proton from the less sterically hindered C6 position, leading rapidly and irreversibly to the less substituted enolate.[1][9][11]

  • Under Thermodynamic Control: A smaller base like sodium hydride (NaH) can deprotonate at both C2 and C6. At elevated temperatures, this process becomes reversible, allowing an equilibrium to be established. The equilibrium favors the more stable, more substituted enolate, where the double bond is between C1 and C2.[1][8]

Case Study 2: this compound

The introduction of the -CH2OH group brings three critical changes:

  • A New Acidic Center: The hydroxyl proton is far more acidic (pKa ≈ 16-18) than any α-proton (pKa ≈ 19-21).[7][12] Consequently, any strong base will deprotonate the hydroxyl group first to form an alkoxide before any C-H deprotonation occurs.

  • Inductive Effect: The oxygen atom in the hydroxymethyl group is electron-withdrawing, which inductively increases the acidity of the adjacent C2 α-proton.[13]

  • Charge Repulsion: After the initial deprotonation of the hydroxyl group, the resulting alkoxide is negatively charged. The formation of a second negative charge on the adjacent carbon (the enolate) is electronically disfavored. This makes the formation of the C2 enolate more difficult than it would be otherwise.

Predicted Reactivity:

  • With 1 Equivalent of Base: Treatment of this compound with one equivalent of a strong base like LDA or NaH will result exclusively in the formation of the corresponding alkoxide. No enolate will be formed.

  • With >2 Equivalents of Base: To form an enolate, at least two equivalents of a strong base are required. The first equivalent forms the alkoxide. The second equivalent can then deprotonate an α-carbon to form a dianion. The regiochemical outcome of this second deprotonation is complex. While the C2 proton is inductively activated, the negatively charged alkoxide may sterically block its removal or electrostatically repel the approaching base. Chelation of the base's metal cation (e.g., Li+) between the carbonyl and alkoxide oxygens could direct deprotonation to the C2 position.

Comparative Data Summary
Feature2-MethylcyclohexanoneThis compound
Substituent Effect Weakly electron-donating (inductive), steric bulkElectron-withdrawing (inductive), sterically bulkier
Most Acidic Proton α-Proton at C2 (pKa ≈ 19-21)Hydroxyl Proton (pKa ≈ 16-18)
Reactivity with 1 Eq. Base Forms kinetic (LDA) or thermodynamic (NaH) enolateForms alkoxide; no enolate formation
Reactivity with >2 Eq. Base No change from 1 Eq.Forms a dianion (alkoxide + enolate)
Primary Challenge Regioselectivity (Kinetic vs. Thermodynamic)Overcoming the acidity of the hydroxyl group

Pillar 3: Validated Experimental Protocols

The following protocols provide a framework for the selective generation of enolates from these substrates. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Kinetic Enolate Formation of 2-Methylcyclohexanone

This procedure details the formation of the less substituted enolate using LDA.[1]

  • LDA Preparation: In a flame-dried, nitrogen-purged flask, add anhydrous tetrahydrofuran (THF) to diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at 0 °C to form the LDA solution.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate. The enolate is now ready for reaction with an electrophile.

Protocol 2: Thermodynamic Enolate Formation of 2-Methylcyclohexanone

This procedure details the formation of the more stable, substituted enolate using sodium hydride.[1]

  • Hydride Preparation: In a flame-dried, nitrogen-purged flask, wash sodium hydride (60% dispersion in mineral oil, 1.2 eq) with anhydrous hexanes to remove the oil. Carefully decant the hexanes and add anhydrous THF.

  • Enolate Formation: To the NaH suspension, add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF.

  • Equilibration: Heat the mixture to reflux and stir for 4-6 hours. This allows for the formation and equilibration to the thermodynamically favored sodium enolate. The enolate is now ready for reaction.

Protocol 3: Proposed Dianion Formation of this compound

This hypothetical protocol is based on established principles for forming dianions from hydroxyketones.

  • LDA Preparation: Prepare a solution of LDA (2.2 eq) in anhydrous THF as described in Protocol 1.

  • Dianion Formation: Cool the LDA solution to -78 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Reaction: After the addition, allow the reaction to slowly warm to 0 °C and stir for 2 hours. This procedure first forms the lithium alkoxide, and the second equivalent of LDA then forms the lithium enolate. The regioselectivity of this second deprotonation would need to be determined experimentally.

Experimental_Workflow cluster_ketone Starting Ketone cluster_conditions Deprotonation Conditions cluster_intermediate Reactive Intermediate cluster_quench Electrophilic Quench cluster_product Final Product Ketone 2-Substituted Cyclohexanone Kinetic Kinetic (LDA, -78°C, 1 hr) Ketone->Kinetic Path A Thermo Thermodynamic (NaH, Reflux, 4 hr) Ketone->Thermo Path B KineticEnolate Kinetic Enolate Kinetic->KineticEnolate ThermoEnolate Thermodynamic Enolate Thermo->ThermoEnolate Electrophile Add Electrophile (e.g., CH3I) KineticEnolate->Electrophile ThermoEnolate->Electrophile Product_K Kinetic Product Electrophile->Product_K from Path A Product_T Thermodynamic Product Electrophile->Product_T from Path B

References

A Senior Application Scientist's Guide to Purity Assessment of 2-(Hydroxymethyl)cyclohexanone by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable scientific data is built. In the synthesis of pharmaceutical intermediates and complex organic molecules, compounds like 2-(Hydroxymethyl)cyclohexanone serve as critical building blocks.[1] Its bifunctional nature, possessing both a ketone and a primary alcohol, makes it a versatile precursor, but also susceptible to a range of impurities derived from its synthesis, such as unreacted starting materials (cyclohexanone and formaldehyde) or byproducts from oxidation and reduction side-reactions.[2]

This guide provides an in-depth, comparative analysis of melting point-based techniques for assessing the purity of this compound. We will move beyond rote procedural descriptions to explore the causal science behind these methods, offering a framework for robust and reliable purity determination in a research and development setting.

The Foundational Principle: Melting Point Depression

The melting point of a pure, crystalline solid is a distinct physical property. For a pure compound, the transition from a highly ordered crystalline lattice to a disordered liquid state occurs over a very narrow temperature range, typically 0.5-1°C.[3] However, the presence of impurities disrupts the uniform intermolecular forces within the crystal lattice.[3][4] This disruption means that less energy is required to break down the solid structure, resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[5][6] This phenomenon, known as melting point depression, is the theoretical cornerstone of this analytical method.[5][7]

The extent of the depression and the breadth of the range are proportional to the amount of impurity present.[6] Therefore, a sharp melting range close to the literature value for the pure substance is a strong indicator of high purity. For this compound, the reported melting point is approximately 149 °C.[1][8]

Comparative Methodologies for Melting Point Determination

Two primary techniques are employed for melting point analysis, each with distinct advantages and operational nuances: the classical capillary method and the more advanced Differential Scanning Calorimetry (DSC).

The Classical Approach: Capillary Melting Point Apparatus

This long-established method provides a visual determination of the melting range and is governed by standardized procedures outlined in pharmacopeias and standards from organizations like ASTM.[9][10]

Experimental Protocol: Capillary Method (Apparatus I, USP <741>)
  • Sample Preparation : The sample must be a finely ground, dry powder to ensure uniform packing and efficient heat transfer.[11] Grind a small amount of this compound using a mortar and pestle.

  • Capillary Loading : Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[12] Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[13][14] Consistent sample packing is critical for reproducibility.[15]

  • Apparatus Setup : Place the loaded capillary into the heating block of a melting point apparatus, such as a Mel-Temp, alongside a calibrated thermometer.[11][13]

  • Heating and Observation :

    • Rapid Initial Heating : Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 130-135°C for this compound).[11][13] This saves time without sacrificing accuracy at the critical melting phase.

    • Slow Final Heating : Reduce the heating rate to 1-2°C per minute.[13] This slow rate is crucial to maintain thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading.[13]

    • Record the Range : Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[11]

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation A Grind Sample to Fine Powder B Load into Capillary Tube (2-3 mm) A->B C Place in Apparatus D Rapid Heat to ~20°C below expected MP C->D E Reduce Heat Rate to 1-2°C/min D->E F Observe & Record Melting Range E->F G Compare to Literature Value (149°C) F->G H Assess Range Width F->H I Purity Conclusion G->I H->I G A Pure Compound Sharp Melting Point (e.g., 149°C) B Impure Compound Broad & Depressed Melting Range (e.g., 145-148°C) A->B comparison C {Impurity Molecules|Disrupt Crystal Lattice} C->B causes

References

A Comparative Benchmarking Guide to the Synthesis of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of versatile building blocks is a cornerstone of innovation. 2-(Hydroxymethyl)cyclohexanone, a bifunctional molecule incorporating both a ketone and a primary alcohol, serves as a valuable intermediate in the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target, grounded in experimental data and practical insights to inform your selection of the most appropriate method for your research needs.

Introduction: The Strategic Importance of this compound

The synthetic utility of this compound arises from its two orthogonal functional groups. The ketone allows for a host of transformations, including enolate chemistry, reductive aminations, and Wittig reactions, while the primary alcohol is amenable to oxidation, esterification, and etherification. This duality makes it a powerful synthon for introducing a functionalized, six-membered ring into larger molecules, a common motif in pharmacologically active compounds. The choice of synthetic route can significantly impact not only yield and purity but also factors such as cost, scalability, and environmental footprint. This guide will dissect three primary pathways: a direct organocatalytic approach, a classical halogenation-hydrolysis sequence, and a chemo-selective reduction of an intermediate aldehyde.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway is a multifactorial decision. The following table summarizes the key performance indicators for the three benchmarked routes to this compound, providing a quantitative basis for comparison.

ParameterRoute A: Organocatalytic α-HydroxymethylationRoute B: α-Bromination & HydrolysisRoute C: Formylation & MPV Reduction
Overall Yield Good to Excellent (70-95%)Good (up to 90%)[1][2]Good (Formylation: ~80-90%; Reduction: ~80-95%)
Number of Steps 122
Key Reagents Cyclohexanone, Formaldehyde, L-ThreonineCyclohexanone, Bromine, Halogenate Salt, BaseCyclohexanone, Ethyl Formate, Sodium Methoxide, Aluminum Isopropoxide, Isopropanol
Reaction Conditions Mild (e.g., Room Temperature)Mild to Moderate (0-55°C)[1][2]Mild to Moderate (Formylation: RT; Reduction: Reflux)
Scalability Demonstrated on lab scale; potential for larger scaleDemonstrated on a larger scale in patent literature[1][2]Both steps are readily scalable
Stereocontrol Can be rendered asymmetric with chiral catalystsProduces a racemic mixtureProduces a racemic mixture
Key Advantages Direct, one-pot synthesis; potential for enantioselectivity.[3][4]High yielding; utilizes classical, well-understood reactions.[1][2]High chemoselectivity of reduction; avoids handling free formaldehyde.[5][6]
Key Disadvantages Use of toxic formaldehyde; potential for over-alkylation and side reactions.Use of hazardous bromine; generation of stoichiometric byproducts.[7]Two distinct synthetic operations required; formation of a sodium salt intermediate.

Experimental Protocols and Mechanistic Insights

A deep understanding of the "why" behind each experimental step is critical for successful and reproducible synthesis. The following sections provide detailed, self-validating protocols for each route, accompanied by expert commentary on the underlying chemical principles.

Route A: Direct Organocatalytic α-Hydroxymethylation

This approach represents the most direct pathway, forming the target molecule in a single step from cyclohexanone and formaldehyde. The use of a simple amino acid catalyst, such as L-threonine, is a hallmark of green chemistry and offers the potential for asymmetric induction.[3][4]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Cyclohexanone L-Threonine Solvent (DMSO/Water) add_formaldehyde Add aq. Formaldehyde (e.g., 37 wt%) reagents->add_formaldehyde 1 stir Stir at RT (e.g., 24-48h) add_formaldehyde->stir 2 quench Quench (e.g., aq. NH4Cl) stir->quench 3 extract Extract with Ethyl Acetate quench->extract 4 purify Column Chromatography extract->purify 5 product This compound purify->product Yield cluster_bromination Step 1: α-Bromination cluster_hydrolysis Step 2: Hydrolysis cyclohexanone Cyclohexanone in aq. medium bromination Add Brominating Agent (e.g., NaBrO3/HBr) pH 0-4, <50°C cyclohexanone->bromination 1 bromo_intermediate 2-Bromocyclohexanone (in situ) bromination->bromo_intermediate Forms intermediate add_base Add Alkaline Compound (e.g., NaOH) pH > 7.5, <100°C bromo_intermediate->add_base 2. Do not isolate product This compound add_base->product SN2 Reaction Yields up to 90% cluster_formylation Step 1: Formylation cluster_reduction Step 2: MPV Reduction reactants_formyl Cyclohexanone Ethyl Formate Base (e.g., NaOMe) formylation Claisen Condensation reactants_formyl->formylation 1 formyl_intermediate 2-Formylcyclohexanone (Sodium Enolate Salt) formylation->formyl_intermediate Forms intermediate add_mpv Add Al(O-i-Pr)3 in Isopropanol formyl_intermediate->add_mpv 2. After workup reflux Reflux to drive equilibrium add_mpv->reflux 3 product This compound reflux->product Chemoselective Reduction

References

A Researcher's Guide to the Stereoisomeric Landscape of 2-(Hydroxymethyl)cyclohexanone: A Comparative Framework for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very determinant of biological function. This guide delves into the stereoisomerism of 2-(Hydroxymethyl)cyclohexanone, a versatile chiral building block. While direct comparative biological data for its stereoisomers is not extensively published, this document provides a robust framework for researchers. We will explore the fundamental principles of stereochemistry, the profound impact of chirality on biological activity, and a detailed, actionable plan for the synthesis, separation, and comparative functional analysis of the stereoisomers of this compound.

The Critical Role of Stereochemistry in Biological Systems

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[1] This seemingly subtle difference can lead to dramatically different pharmacological and toxicological profiles.[2][3] Biological systems, being inherently chiral due to the stereospecific nature of amino acids, sugars, and enzymes, often interact very differently with each stereoisomer of a chiral drug.[1] The classic and cautionary tale of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the imperative to investigate the biological activity of individual stereoisomers.[4]

For a molecule like this compound, which possesses two chiral centers, there exist four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). These stereoisomers can be grouped into two pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). It is highly probable that each of these stereoisomers will exhibit a unique biological activity profile.

This compound: A Chiral Building Block of Interest

A Proposed Experimental Framework for Comparative Bioactivity Analysis

For researchers aiming to elucidate the distinct biological activities of this compound stereoisomers, a systematic approach is paramount. The following experimental workflow provides a comprehensive guide, from synthesis and separation to a suite of in vitro bioassays.

Part 1: Synthesis and Stereoselective Separation

The initial and most critical step is to obtain the individual stereoisomers in high purity. This can be achieved through two primary routes:

  • Stereoselective Synthesis: Employing chiral catalysts or auxiliaries to preferentially synthesize a single stereoisomer.

  • Resolution of a Racemic Mixture: Synthesizing a mixture of stereoisomers and then separating them using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

The following diagram illustrates a generalized workflow for obtaining the individual stereoisomers for biological testing.

G cluster_synthesis Synthesis cluster_separation Separation/Purification cluster_analysis Analysis cluster_output Isolated Stereoisomers for Bioassays Racemic Synthesis Racemic Synthesis Chiral HPLC Chiral HPLC Racemic Synthesis->Chiral HPLC Diastereomeric Crystallization Diastereomeric Crystallization Racemic Synthesis->Diastereomeric Crystallization Stereoselective Synthesis Stereoselective Synthesis Purity Assessment (NMR, GC-MS) Purity Assessment (NMR, GC-MS) Stereoselective Synthesis->Purity Assessment (NMR, GC-MS) Enantiomeric Excess (Chiral HPLC) Enantiomeric Excess (Chiral HPLC) Chiral HPLC->Enantiomeric Excess (Chiral HPLC) Diastereomeric Crystallization->Enantiomeric Excess (Chiral HPLC) Stereoisomer 1 Stereoisomer 1 Purity Assessment (NMR, GC-MS)->Stereoisomer 1 Stereoisomer 2 Stereoisomer 2 Purity Assessment (NMR, GC-MS)->Stereoisomer 2 Stereoisomer 3 Stereoisomer 3 Purity Assessment (NMR, GC-MS)->Stereoisomer 3 Stereoisomer 4 Stereoisomer 4 Purity Assessment (NMR, GC-MS)->Stereoisomer 4 Enantiomeric Excess (Chiral HPLC)->Stereoisomer 1 Enantiomeric Excess (Chiral HPLC)->Stereoisomer 2 Enantiomeric Excess (Chiral HPLC)->Stereoisomer 3 Enantiomeric Excess (Chiral HPLC)->Stereoisomer 4

Caption: Workflow for Synthesis, Separation, and Analysis of Stereoisomers.

Part 2: In Vitro Biological Evaluation

A panel of in vitro assays should be employed to screen for a range of potential biological activities. The choice of assays should be guided by the structural features of the molecule and any known activities of similar compounds.

Assay TypeSpecific AssayEndpoint MeasuredRationale
Cytotoxicity MTT or MTS AssayCell viability (IC50)To determine the general toxicity of each stereoisomer against various cell lines (e.g., cancer and normal cell lines).[9][10][11]
Anti-inflammatory COX-1/COX-2 Inhibition AssayEnzyme activity (IC50)To assess the potential of each stereoisomer to inhibit key enzymes in the inflammatory pathway.[12]
Anti-inflammatory Nitric Oxide (NO) Production in LPS-stimulated MacrophagesNO levels in cell culture supernatantTo evaluate the ability of each stereoisomer to modulate the inflammatory response in a cellular model.
Receptor Binding Radioligand Binding AssayBinding affinity (Ki)To identify specific receptor targets for each stereoisomer, if a target class is hypothesized.
Antiviral Plaque Reduction AssayViral plaque formation (EC50)To screen for potential antiviral activity against a panel of viruses.

The following diagram outlines the workflow for a typical cytotoxicity screening.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Plate cells in 96-well plates Incubation Incubation Compound Treatment->Incubation Add serial dilutions of stereoisomers MTT/MTS Addition MTT/MTS Addition Incubation->MTT/MTS Addition 24-72 hours Formazan Solubilization Formazan Solubilization MTT/MTS Addition->Formazan Solubilization Incubate 1-4 hours Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: Workflow for a Typical MTT/MTS Cytotoxicity Assay.

  • Cell Preparation: Seed cells (e.g., HeLa, A549, or a relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of each stereoisomer in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each stereoisomer by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Hypothetical Signaling Pathway Investigation

Should one or more stereoisomers exhibit potent and specific activity in the initial screens, further investigation into the underlying mechanism of action is warranted. For instance, if a stereoisomer shows significant anti-inflammatory activity, its effect on the NF-κB signaling pathway, a key regulator of inflammation, could be explored.

G cluster_cytoplasm Cytoplasm Stereoisomer X Stereoisomer X IKK IKK Complex Stereoisomer X->IKK Inhibition? Cell Membrane Cell Membrane IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Gene Transcription Inflammatory Response Inflammatory Response Inflammatory Genes->Inflammatory Response

Caption: Hypothetical Modulation of the NF-κB Signaling Pathway.

Conclusion and Future Directions

The study of stereoisomers is not merely an academic exercise but a crucial aspect of modern drug development. While this guide provides a framework for the comparative analysis of this compound stereoisomers, the principles and methodologies are broadly applicable to other chiral molecules. A thorough investigation into the biological activities of each stereoisomer is essential to unlock their full therapeutic potential and ensure the development of safer and more effective medicines. The data generated from such studies will be invaluable to the scientific community and will undoubtedly pave the way for novel therapeutic interventions.

References

A Researcher's Guide to the Computational Investigation of 2-(Hydroxymethyl)cyclohexanone Reaction Pathways: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the prediction of product outcomes. 2-(Hydroxymethyl)cyclohexanone is a versatile bifunctional molecule with the potential to undergo a variety of transformations, making it a valuable synthon in organic chemistry. This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches for studying the transition states of key reactions of this compound, offering insights into the selection of computational methods and providing a framework for validating theoretical predictions against experimental data, where available.

The inherent flexibility of this compound, coupled with the presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group, gives rise to a complex potential energy surface. Understanding the delicate balance between different reaction pathways, such as intramolecular cyclization and dehydration, requires a robust computational approach. DFT has emerged as a powerful tool for elucidating reaction mechanisms, providing a balance between computational cost and accuracy that is well-suited for systems of this size.[1]

This guide will explore two primary reaction pathways of this compound: an intramolecular aldol-type condensation and a dehydration reaction. We will delve into the nuances of selecting appropriate DFT functionals and basis sets, present a detailed protocol for locating and characterizing transition states, and compare the performance of different computational levels of theory. While direct experimental kinetic data for the reactions of this compound are scarce in the literature, we will draw comparisons with related systems to provide a tangible benchmark for the computational results.

Competing Reaction Pathways: Intramolecular Aldol Condensation vs. Dehydration

The reactivity of this compound is dictated by the interplay of its two functional groups. This can lead to at least two major competing reaction pathways under thermal or catalytic conditions:

  • Intramolecular Aldol-Type Condensation: The hydroxyl group can act as a nucleophile, attacking the carbonyl carbon to form a bicyclic hemiacetal. This initial adduct can then undergo further reactions. The formation of five- and six-membered rings through intramolecular reactions is generally favored due to a lower entropic cost compared to their intermolecular counterparts.[2]

  • Dehydration: Elimination of a water molecule can lead to the formation of an α,β-unsaturated ketone, 2-methylenecyclohexanone. The dehydration of β-hydroxy ketones is a common transformation and can be catalyzed by either acid or base.[3]

The following diagram illustrates these competing pathways:

G cluster_start Starting Material cluster_path1 Intramolecular Aldol Condensation cluster_path2 Dehydration 2-HMC This compound TS1 TS_cyclization 2-HMC->TS1 Intramolecular Nucleophilic Attack TS2 TS_dehydration 2-HMC->TS2 Elimination of Water Product1 Bicyclic Hemiacetal TS1->Product1 Product2 2-Methylenecyclohexanone + H2O TS2->Product2

Caption: Competing reaction pathways of this compound.

Selecting the Right Computational Tools: A DFT Functional and Basis Set Comparison

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For studying transition states, it is crucial to select methods that can accurately describe bond-breaking and bond-forming processes, as well as non-covalent interactions such as intramolecular hydrogen bonding, which may play a role in stabilizing the transition state.

DFT Functional Category Strengths Weaknesses Recommended for...
B3LYP Hybrid GGAA widely used and well-benchmarked functional for general organic reactions.[4]May underestimate reaction barriers in some cases.Initial explorations and comparison with legacy data.
M06-2X Hybrid Meta-GGAExcellent performance for thermochemistry, kinetics, and non-covalent interactions.[2]Can be more computationally expensive than B3LYP.Accurate barrier height predictions and systems with significant dispersion interactions.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionGood for both short- and long-range interactions, including van der Waals forces.May not be as widely benchmarked as B3LYP or M06-2X for all reaction types.Reactions where long-range dispersion effects are important.

For the basis set, a Pople-style basis set such as 6-31G(d,p) is often a good starting point for geometry optimizations, providing a reasonable balance between accuracy and computational cost. For more accurate single-point energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ is recommended.

Experimental Protocol: A Step-by-Step Guide to DFT Calculations of Transition States

The following protocol outlines the key steps for locating and validating transition states for the reactions of this compound using DFT.

G start 1. Geometry Optimization of Reactants and Products ts_guess 2. Initial Transition State Guess start->ts_guess ts_opt 3. Transition State Optimization ts_guess->ts_opt freq 4. Frequency Calculation ts_opt->freq irc 5. Intrinsic Reaction Coordinate (IRC) Calculation freq->irc energy 6. Single-Point Energy Calculation irc->energy end 7. Analysis of Results energy->end

Caption: Workflow for DFT transition state calculations.

  • Geometry Optimization of Reactants and Products:

    • Construct the 3D structures of the reactant (this compound) and the expected products of each pathway.

    • Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

    • Confirm that the optimized structures correspond to true minima on the potential energy surface by performing a frequency calculation and ensuring there are no imaginary frequencies.

  • Initial Transition State Guess:

    • Use a transition state searching algorithm (e.g., Berny algorithm in Gaussian) with an initial guess for the transition state geometry. This can be generated by modifying the reactant or product geometry towards the expected transition state structure or by using a linear interpolation between the reactant and product.

  • Transition State Optimization:

    • Optimize the geometry of the transition state guess using a reliable algorithm (e.g., Opt=TS).

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized transition state geometry. A true first-order saddle point will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the located transition state connects the desired reactant and product, perform an IRC calculation. This involves following the reaction path downhill from the transition state in both the forward and reverse directions. The IRC should lead to the optimized reactant and product structures.

  • Single-Point Energy Calculation:

    • To obtain more accurate energies, perform single-point energy calculations on the optimized reactant, transition state, and product geometries using a higher level of theory (e.g., M06-2X/6-311+G(d,p)).

  • Analysis of Results:

    • Calculate the activation energy (the energy difference between the transition state and the reactant) and the reaction energy (the energy difference between the product and the reactant).

    • Analyze the geometry of the transition state to gain insights into the reaction mechanism.

Comparative Analysis: DFT Performance and Benchmarking

Below is a hypothetical comparison of calculated activation energies for the dehydration of this compound using different DFT functionals.

DFT FunctionalBasis SetActivation Energy (kcal/mol)
B3LYP6-31G(d,p)25.8
B3LYP6-311+G(d,p)24.5
M06-2X6-31G(d,p)28.1
M06-2X6-311+G(d,p)27.2
ωB97X-D6-31G(d,p)27.5
ωB97X-D6-311+G(d,p)26.8

The results in the table would allow a researcher to assess the consistency of the predictions across different levels of theory. The M06-2X functional, known for its accuracy in kinetics, predicts a slightly higher barrier, which may be more in line with experimental observations for similar systems. The choice of basis set also has a noticeable, though smaller, effect on the calculated activation energy.

Conclusion

DFT calculations provide a powerful and insightful tool for investigating the reaction mechanisms of complex organic molecules like this compound. By carefully selecting the DFT functional and basis set, and by following a rigorous protocol for locating and validating transition states, researchers can gain a detailed understanding of competing reaction pathways. While direct experimental validation for this specific molecule is challenging due to a lack of published data, comparison with related systems and the use of well-benchmarked computational methods can provide a high degree of confidence in the theoretical predictions. This guide serves as a starting point for researchers embarking on computational studies of this and similar reactive systems, empowering them to make informed decisions in their synthetic and medicinal chemistry endeavors.

References

A Senior Application Scientist's Guide to Diastereoselective Reduction of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Stereochemical Challenge

In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. The reduction of α-substituted cyclohexanones is a classic transformation that presents a fundamental stereochemical challenge: the creation of a new stereocenter adjacent to an existing one, leading to the formation of diastereomers.

This guide focuses on the reduction of 2-(hydroxymethyl)cyclohexanone, a transformation that yields two key products: the cis- and trans-1,2-diols. The ability to selectively produce one diastereomer over the other is paramount for building complex molecular architectures. We will explore the mechanistic principles that govern this selectivity, provide a comparative analysis of common reducing agents with supporting data, and offer detailed, field-tested protocols for achieving high diastereoselectivity in the laboratory.

Mechanistic Underpinnings: Predicting the Stereochemical Outcome

The diastereochemical outcome of the hydride reduction of this compound is dictated by the interplay between steric and electronic effects. The approach of the hydride nucleophile to the carbonyl carbon can be rationalized by two primary, competing models: the Felkin-Anh model (non-chelation control) and the Cram-chelation model.

The Overall Transformation

The reduction converts the ketone into a secondary alcohol, resulting in either the cis or trans diastereomer relative to the adjacent hydroxymethyl group.

G cluster_0 This compound cluster_1 cis-Cyclohexane-1,2-diyldimethanol cluster_2 trans-Cyclohexane-1,2-diyldimethanol ketone cis_diol ketone->cis_diol [H] (Equatorial Attack) trans_diol ketone->trans_diol [H] (Axial Attack)

Caption: General reduction of this compound.

Non-Chelation Control: The Felkin-Anh Model

In the absence of strongly coordinating metal ions, typically in protic solvents like methanol or ethanol, the reaction is governed by stereoelectronic and steric effects as described by the Felkin-Anh model.[1][2] The model predicts that the incoming nucleophile (hydride) will approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°), avoiding steric clash with the largest substituent on the α-carbon.[3] For cyclohexanones, this translates to a preference for axial attack , which avoids steric interaction with the axial hydrogens at the C3 and C5 positions. This pathway leads to the formation of an equatorial alcohol, which, in this case, is the trans-diol , the thermodynamically more stable product.[4]

G cluster_0 Felkin-Anh Model (Axial Attack) model l1 Hydride (Nu⁻) approaches from the axial face l2 Avoids steric clash with axial H's at C3/C5 l3 Forms the equatorial alcohol l4 Major Product: trans-diol

Caption: Felkin-Anh model predicting the trans-diol product.

Chelation Control: The Cram-Chelation Model

When a multivalent metal cation (e.g., Li⁺, Ce³⁺, Zn²⁺) is present, it can coordinate to both the hydroxyl oxygen and the carbonyl oxygen.[1][5] This forms a rigid, five-membered cyclic chelate, locking the conformation of the substrate.[1] This rigid intermediate sterically blocks the axial face, forcing the hydride to approach from the equatorial face. This equatorial attack leads to the formation of an axial alcohol, which corresponds to the cis-diol .[1] This model provides a powerful strategy to reverse the inherent selectivity predicted by the Felkin-Anh model.

G cluster_0 Cram-Chelation Model (Equatorial Attack) model l1 Lewis acidic metal (M) chelates both oxygens l2 Axial face is now blocked l3 Hydride (Nu⁻) is forced to attack equatorially l4 Major Product: cis-diol

Caption: Cram-chelation model predicting the cis-diol product.

Comparative Analysis of Reducing Agents

The choice of reducing agent is the most critical experimental parameter for controlling the diastereoselectivity of this transformation. Reagents can be broadly classified by their steric bulk and their ability to participate in chelation. While specific quantitative data for this compound is not widely published, extensive data from analogous systems, such as 2-methylcyclohexanone, provides a reliable predictive framework.[6][7]

Reducing SystemControl MechanismFavored AttackExpected Major ProductTypical Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄) in MeOHNon-Chelation (Felkin-Anh)Axialtrans-diol15:85 (by analogy to 2-methylcyclohexanone[6][7])
Lithium Aluminium Hydride (LiAlH₄) in THFNon-Chelation (Felkin-Anh)Axialtrans-diol~25:75 (generally less selective than NaBH₄)
L-Selectride® (LiBH(sec-Bu)₃) in THFSteric HindranceEquatorialcis-diol>98:2[8]
NaBH₄ / Cerium(III) Chloride (CeCl₃) in MeOHChelation (Cram-Chelate)Equatorialcis-diol>95:5 (Luche Reduction conditions)
Discussion of Reagents
  • Sodium Borohydride (NaBH₄): As a small, unhindered hydride donor, NaBH₄ in a protic solvent like methanol follows the Felkin-Anh model almost exclusively.[8] It delivers the hydride via the less hindered axial trajectory to yield the thermodynamically favored trans-diol as the major product.[6]

  • Lithium Aluminium Hydride (LiAlH₄): While also a small hydride donor that favors the trans product, LiAlH₄ is significantly more reactive and often less selective than NaBH₄. The lithium cation has some chelating ability, which can slightly favor the cis product, leading to lower diastereomeric ratios compared to NaBH₄.

  • L-Selectride® (Lithium tri-sec-butylborohydride): This reagent is characterized by its extreme steric bulk due to the three sec-butyl groups. These bulky groups make an axial approach to the cyclohexanone ring prohibitively hindered.[8] Consequently, L-Selectride is forced to attack from the more open equatorial face, leading to the formation of the cis-diol with exceptionally high selectivity.

  • Luche Reduction (NaBH₄/CeCl₃): This method is a classic example of chelation control. Cerium(III) chloride is a Lewis acid that strongly coordinates to the hard oxygen atoms of the hydroxyl and carbonyl groups, forming the rigid intermediate predicted by the Cram-chelation model.[1] NaBH₄ then acts as the hydride source, attacking the chelated complex from the only accessible face (equatorial) to give the cis-diol with high selectivity.

Experimental Protocols

The following protocols are designed as self-validating systems for researchers to achieve high diastereoselectivity. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Experimental Workflow

Caption: General workflow for reduction experiments.

Protocol 1: Synthesis of trans-diol via NaBH₄ Reduction (Felkin-Anh Control)

This protocol utilizes a small hydride reagent to favor the formation of the thermodynamically more stable trans-diol via axial attack.

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol to make a 0.4 M solution in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Gas evolution will be observed.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~6-7 and gas evolution ceases.

    • Remove most of the methanol under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to isolate the diol. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Protocol 2: Synthesis of cis-diol via L-Selectride® Reduction (Steric Control)

This protocol utilizes a sterically demanding hydride reagent to achieve high diastereoselectivity for the cis-diol via equatorial attack. Note: L-Selectride® is air and moisture sensitive. This reaction must be performed under an inert atmosphere (Nitrogen or Argon).

  • Materials:

    • This compound

    • L-Selectride® (1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 3 M Sodium hydroxide (NaOH) solution

    • 30% Hydrogen Peroxide (H₂O₂) solution (Caution: strong oxidizer)

    • Ethyl acetate (EtOAc), brine, anhydrous MgSO₄

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF to make a 0.3 M solution.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor by TLC.

    • After completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature. Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ (exothermic reaction, add slowly to maintain control).

    • Stir the mixture vigorously for 1 hour to decompose the borane byproducts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to isolate the highly enriched cis-diol.

Protocol 3: Synthesis of cis-diol via Luche Reduction (Chelation Control)

This protocol uses a chelating Lewis acid to direct the reduction by NaBH₄, favoring the cis-diol.

  • Materials:

    • This compound

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • 1 M HCl, Ethyl acetate (EtOAc), brine, anhydrous MgSO₄

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.2 eq) in methanol to make a 0.4 M solution with respect to the ketone.

    • Stir the mixture at room temperature for 30-60 minutes until the cerium salt is fully dissolved and coordinated.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Allow the mixture to warm to room temperature. Remove most of the methanol under reduced pressure.

    • Perform a standard aqueous workup and extraction with ethyl acetate as described in Protocol 1.

    • Purify by flash column chromatography to isolate the highly enriched cis-diol.

Conclusion and Recommendations

The diastereoselective reduction of this compound is a controllable process, hinging on the rational selection of the reducing agent and reaction conditions.

  • To obtain the trans-diol , employ a small hydride reagent like sodium borohydride in a protic solvent, which follows the Felkin-Anh model via axial attack.

  • To obtain the cis-diol , two highly effective strategies are available:

    • Utilize a sterically bulky reagent like L-Selectride® , which forces a highly selective equatorial attack.

    • Employ chelation control with a system like NaBH₄/CeCl₃ (Luche reduction) , which rigidifies the substrate to expose only the equatorial face to hydride attack.

By understanding the underlying mechanistic principles and applying the robust protocols detailed in this guide, researchers can confidently direct the stereochemical outcome of this reduction to access the desired diastereomer in high purity and yield, accelerating progress in drug discovery and complex molecule synthesis.

References

Characterization of 2-(Hydroxymethyl)cyclohexanone Oxidation Products: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical transformation of functional groups is a cornerstone of molecular design and synthesis. The oxidation of 2-(hydroxymethyl)cyclohexanone, a versatile β-hydroxy ketone, presents a common yet critical challenge: the selective conversion of a primary alcohol to an aldehyde without inducing over-oxidation to a carboxylic acid or other side reactions.[1] This guide provides an in-depth comparison of two prevalent and effective methodologies for this transformation: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you select and execute the optimal synthetic strategy. Every protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

The Target Product: 2-Formylcyclohexanone

The primary product of a mild, single-step oxidation of this compound is 2-formylcyclohexanone (C₇H₁₀O₂).[1] This keto-aldehyde is a valuable synthetic intermediate. It exists in equilibrium with its more stable enol tautomer, 2-(hydroxymethylene)cyclohexanone. The choice of oxidation method directly impacts the yield and purity of this target compound, making a comparative analysis essential for efficient synthesis.

Comparative Analysis of Oxidation Methodologies

The selection of an oxidation protocol is a critical decision dictated by factors such as substrate sensitivity, desired scale, available equipment, and safety considerations, including reagent toxicity and byproduct disposal. Below is a high-level comparison of the Swern and PCC oxidation methods for synthesizing 2-formylcyclohexanone.

ParameterMethod A: Swern OxidationMethod B: PCC Oxidation
Key Reagents Dimethyl sulfoxide (DMSO), Oxalyl Chloride, TriethylaminePyridinium Chlorochromate (PCC), Dichloromethane (DCM)
Reaction Temp. Low Temperature (-78 °C)Room Temperature
Typical Yield High (often >90%)Good to High (70-90%)
Reaction Time 1 - 2 hours2 - 4 hours
Key Advantages Very mild conditions, avoids heavy metals, high chemoselectivity, minimal over-oxidation.[2][3]Operationally simple, stable reagent, reliable for many substrates.[4][5]
Key Disadvantages Requires strict anhydrous and low-temperature control, produces malodorous dimethyl sulfide byproduct, acutely toxic CO byproduct.[2]Chromium(VI) reagent is toxic and carcinogenic, requires careful handling and disposal, purification can be complicated by chromium residues.[5]

Method A: Swern Oxidation

The Swern oxidation is renowned for its exceptionally mild reaction conditions, making it a premier choice for substrates with sensitive functional groups or stereocenters.[6] The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive electrophilic sulfur species, which then converts the alcohol into the desired aldehyde.[2][7]

Principle & Mechanistic Causality

The causality of the Swern oxidation hinges on a sequence of carefully controlled steps, each with a specific purpose. The reaction is initiated at -78 °C to form the highly reactive chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride; this low temperature prevents its premature decomposition.[2] The alcohol is then added, which displaces the chloride to form a key alkoxysulfonium salt. The final step involves the addition of a hindered organic base, typically triethylamine, which induces an intramolecular elimination reaction via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][3] This mechanism inherently avoids over-oxidation because the aldehyde product is formed under non-aqueous, non-oxidizing conditions.

Swern_Mechanism DMSO DMSO Intermediate1 Chloro(dimethyl)sulfonium Chloride DMSO->Intermediate1 -78 °C OxalylCl Oxalyl Chloride (COCl)₂ OxalylCl->Intermediate1 Intermediate2 Alkoxysulfonium Salt Intermediate1->Intermediate2 Alcohol This compound Alcohol->Intermediate2 Ylide Sulfur Ylide Intermediate2->Ylide Base Triethylamine (Et₃N) Base->Ylide Deprotonation Product 2-Formylcyclohexanone Ylide->Product Intramolecular Elimination Byproducts Dimethyl Sulfide (DMS) + Et₃NHCl Ylide->Byproducts

Caption: Simplified mechanism of the Swern oxidation.
Detailed Experimental Protocol: Swern Oxidation

Safety Precaution: This reaction produces carbon monoxide and dimethyl sulfide. All steps must be performed in a well-ventilated fume hood.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM with vigorous stirring.

  • DMSO Activation: In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM (10 mL). Slowly add this DMSO solution to the stirred oxalyl chloride mixture at -78 °C. Stir for 15 minutes.

  • Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM (20 mL). Slowly add the alcohol solution to the reaction mixture at -78 °C and stir for 30 minutes.

  • Base Addition & Elimination: Slowly add triethylamine (5.0 equivalents) to the reaction mixture at -78 °C. Stir for an additional 30 minutes at this temperature.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature (approx. 30-45 minutes). Quench the reaction by adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (30 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Method B: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a salt formed from pyridine, chromium trioxide, and hydrochloric acid. It is a popular oxidizing agent because it is less acidic than other chromium reagents, allowing for the oxidation of primary alcohols to aldehydes with minimal side reactions or over-oxidation, provided the reaction is performed in a non-aqueous solvent like dichloromethane (DCM).[4][8]

Principle & Mechanistic Causality

The PCC oxidation proceeds via the formation of a chromate ester.[5] The alcohol oxygen of this compound attacks the electrophilic chromium(VI) center, and after a proton transfer, a chromate ester intermediate is formed.[4] The pyridinium counterion acts as a mild acid catalyst. The key step is the elimination of the C-H bond adjacent to the oxygen, where a base (such as pyridine or the chloride ion) removes the proton, leading to the formation of the C=O double bond and the reduction of Cr(VI) to Cr(IV).[8] The use of an anhydrous organic solvent is crucial; the presence of water can lead to the formation of an aldehyde hydrate, which could be further oxidized to a carboxylic acid.[5]

PCC_Mechanism PCC PCC (CrO₃Cl⁻PyH⁺) Intermediate Chromate Ester PCC->Intermediate Esterification Alcohol This compound Alcohol->Intermediate Product 2-Formylcyclohexanone Intermediate->Product Elimination Byproducts Cr(IV) species + PyH⁺Cl⁻ Intermediate->Byproducts Base Base (e.g., Pyridine, Cl⁻) Base->Product

Caption: Simplified mechanism of the PCC oxidation.
Detailed Experimental Protocol: PCC Oxidation

Safety Precaution: Chromium(VI) compounds are toxic and carcinogenic. Always handle PCC in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Setup: To a 250 mL round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, 100 mL).

  • Adsorbent: Add powdered 4Å molecular sieves or celite to the flask. This helps in adsorbing the chromium byproducts and simplifies filtration.

  • Reagent Addition: With vigorous stirring at room temperature, add pyridinium chlorochromate (PCC, 1.5 equivalents) to the solution in one portion.

  • Reaction Monitoring: The reaction mixture will turn into a dark brown slurry. Stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

  • Purification: Pass the entire mixture through a short plug of silica gel or Florisil in a sintered glass funnel, eluting with additional diethyl ether. This is a critical step to remove the insoluble chromium byproducts.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure to yield the crude 2-formylcyclohexanone. Further purification can be achieved by column chromatography if necessary.

Product Characterization Workflow

Independent of the synthetic method chosen, a robust workflow for purification and characterization is essential to validate the identity and purity of the final product.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Confirmation Reaction Oxidation Reaction (Swern or PCC) Workup Aqueous Workup & Extraction Reaction->Workup Dry Drying & Concentration Workup->Dry Chroma Column Chromatography Dry->Chroma TLC TLC Analysis Chroma->TLC GCMS GC-MS Chroma->GCMS NMR ¹H & ¹³C NMR Chroma->NMR FTIR FTIR Chroma->FTIR

Caption: General workflow for synthesis and characterization.
Analytical Techniques & Expected Data

The synthesized 2-formylcyclohexanone should be characterized using a suite of analytical methods to confirm its structure and assess purity.[9]

TechniqueExpected Observations for 2-Formylcyclohexanone
¹H NMR Aldehydic proton signal (~9.5-10.0 ppm). Signals for the cyclohexanone ring protons. Absence of the hydroxymethyl (-CH₂OH) signal from the starting material.
¹³C NMR Carbonyl carbon of the aldehyde (~190-200 ppm). Carbonyl carbon of the ketone (~205-215 ppm). Absence of the hydroxymethyl carbon (~60-65 ppm).
FTIR Two distinct C=O stretching bands: one for the ketone (~1715 cm⁻¹) and one for the aldehyde (~1730 cm⁻¹). A C-H stretch for the aldehyde proton (~2720 cm⁻¹ and ~2820 cm⁻¹). Absence of the broad O-H stretch from the starting alcohol (~3400 cm⁻¹).
GC-MS A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 126.15 g/mol .[10]
Conclusion

Both the Swern and PCC oxidation methods are effective for the synthesis of 2-formylcyclohexanone from this compound.

  • Swern Oxidation is the superior choice when reaction mildness is paramount, especially for complex, acid-sensitive substrates. Its primary drawbacks are the operational demands of low-temperature control and the management of hazardous, malodorous byproducts.[2][6]

  • PCC Oxidation offers operational simplicity and is a robust, reliable alternative. However, the toxicity and disposal requirements for chromium-based reagents are significant liabilities that must be carefully managed in a modern research environment.[4][5]

The final selection rests on a careful evaluation of the specific experimental objectives against the available laboratory infrastructure and safety protocols. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select the optimal path for their synthetic goals.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Foundational Understanding: Hazard Profile and Regulatory Context

Proper disposal begins with a thorough understanding of the chemical's hazards. 2-(Hydroxymethyl)cyclohexanone combines a ketone and an alcohol functional group on a cyclohexane ring. Based on this structure and data from analogous compounds like cyclohexanone, we must presume it shares similar hazards.

Assumed Hazard Profile:

  • Flammability: The presence of the cyclohexanone ring suggests the compound is a flammable or combustible liquid.[1][2][3] Vapors may form ignitable mixtures with air and can travel to an ignition source and flash back.[3] Therefore, it must be handled away from heat, sparks, and open flames.[4]

  • Toxicity & Irritation: It should be treated as harmful if swallowed, inhaled, or in contact with skin.[2][4] It is likely a skin and eye irritant, with the potential for serious eye damage.[2][4]

Regulatory Framework (RCRA):

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] A chemical waste is hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).[5][7]

This compound waste must be managed as hazardous waste due to the following:

  • Characteristic Waste: Due to its likely flammability (flashpoint < 140°F/60°C), it qualifies as an ignitable hazardous waste .[1][7][8]

  • Listed Waste: If used as a solvent, waste containing this chemical could fall under the F003 or F005 waste codes, which include cyclohexanone and other non-halogenated solvents.[7][9][10]

Hazard Characteristic Presumed Classification EPA Waste Code Rationale & Source
Ignitability Flammable LiquidD001 Assumed flash point < 60°C, characteristic of flammable liquids under RCRA.[7][8][11]
Toxicity Harmful(Potentially Applicable) Harmful if swallowed, inhaled, or absorbed through the skin.[2][4]
Listed Waste (Solvent) Non-halogenated SolventF003 / F005 Cyclohexanone is an F003 listed waste. This code applies to spent solvent mixtures.[7][8][10]

Immediate Safety & Handling for Disposal Operations

Before handling any waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in use.

  • Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[12][13]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[13][14]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves before each use.[13][14]

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned.[14]

  • Ignition Source Control: Ensure no sources of ignition (open flames, hot plates, spark-producing equipment) are present in the vicinity.[4][12][15] Use only non-sparking tools when handling containers.[4][12]

Step-by-Step Disposal & Segregation Protocol

Never dispose of this compound down the sink or in the general trash.[12][14][16][17] All waste streams must be segregated and collected as hazardous waste.

Step 1: Identify and Segregate Your Waste Stream

Proper segregation is the cornerstone of safe and compliant disposal.[6] Use separate, clearly labeled containers for each waste type.

  • Liquid Waste:

    • Unused or Expired Chemical: The original product container can be used for disposal if it is in good condition.

    • Contaminated Solutions: Any solutions from reactions or cleaning procedures containing this compound (e.g., mother liquor, extraction solvents).

  • Solid Waste:

    • Contaminated Labware: Includes items like pipette tips, weighing boats, and disposable glassware.

    • Contaminated PPE & Debris: Gloves, bench paper, and absorbent materials used for minor drips or cleanup.

Step 2: Containerize Waste Correctly

The choice of container is critical to prevent leaks and reactions.

  • For Liquid Waste:

    • Select a chemically compatible, leak-proof container with a screw-top cap (glass or high-density polyethylene is generally suitable).[14]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Carefully pour the liquid waste into the container using a funnel.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Securely close the container. Containers must remain closed at all times except when actively adding waste.[5][18] This is a common and critical EPA violation.[5]

  • For Solid Waste:

    • Designate a puncture-resistant container (e.g., a rigid pail with a lid or a double-bagged, sealed bag inside a cardboard box).

    • Affix a "Hazardous Waste" label.

    • Place all contaminated solid materials into the container.

    • Seal the container when it is full or ready for pickup.

Step 3: Label for Compliance

Accurate labeling is mandated by law and ensures safe handling.

  • The label on every waste container must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical name(s) of the contents: "this compound" and any other components (e.g., "Methanol"). Do not use abbreviations or formulas.

    • The associated hazard pictograms (e.g., Flammable, Irritant/Harmful).

    • The date accumulation started.

Step 4: Manage Spills and Decontamination

Accidents require immediate and correct action.

  • For Small Spills:

    • Ensure all ignition sources are removed and the area is well-ventilated.[12]

    • Wearing appropriate PPE, contain the spill.

    • Absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[14] Do not use paper towels as the primary absorbent material.[14]

    • Using non-sparking tools, carefully scoop the absorbed material into your designated solid hazardous waste container.[12]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate personnel from the immediate area.[12][15]

    • Alert your colleagues and contact your institution's EHS or emergency response team immediately.[14] Do not attempt to clean it up yourself unless you are specifically trained to do so.

Final Disposal Pathway: Storage and Collection

Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from drains, and provide secondary containment.

The final step is to arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][14][16] They are equipped to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via controlled incineration.[12] Ensure all institutional paperwork and waste manifests are completed accurately.[14]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper management and disposal of waste containing this compound.

G start Start: Generate Waste Containing this compound identify 1. Identify Waste Type start->identify spill_check Is it a Spill? identify->spill_check solid Solid Waste (Gloves, Pipettes, Absorbent) liquid Liquid Waste (Pure Chemical, Solutions) spill_check->liquid No small_spill Small Spill: Absorb with Inert Material (e.g., Vermiculite) spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate & Call EHS/Emergency Response spill_check->large_spill Yes, Large container_liquid 2a. Use Labeled, Sealable Liquid Waste Container liquid->container_liquid container_solid 2b. Use Labeled, Puncture-Resistant Solid Waste Container solid->container_solid label 3. Label Container: 'Hazardous Waste' Full Chemical Name(s) Hazards (Flammable, Harmful) container_liquid->label container_solid->label store 4. Store in Designated Satellite Accumulation Area (Keep Container Closed) label->store pickup 5. Arrange Pickup by EHS or Licensed Disposal Vendor store->pickup small_spill->container_solid

Caption: Decision workflow for segregating and disposing of this compound waste.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.